molecular formula C8H7N3O2 B3198470 3-methyl-7-nitro-1H-indazole CAS No. 101420-66-0

3-methyl-7-nitro-1H-indazole

Cat. No.: B3198470
CAS No.: 101420-66-0
M. Wt: 177.16 g/mol
InChI Key: XOMXIHHVCVSVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 177.053826475 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-7-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXIHHVCVSVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305319
Record name 1H-Indazole, 3-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-66-0
Record name 1H-Indazole, 3-methyl-7-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101420-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, yet lesser-documented member of this family: 3-methyl-7-nitro-1H-indazole . Due to the scarcity of direct literature on this particular regioisomer, this document provides a comprehensive analysis by integrating foundational chemical principles with comparative data from closely related, well-characterized isomers, such as 7-nitroindazole and 3-methyl-6-nitro-1H-indazole. We will explore the synthetic challenges, delve into detailed spectroscopic elucidation for unambiguous identification, and discuss the predicted reactivity and potential as a versatile building block in drug discovery and organic synthesis. This guide is intended to serve as a vital resource for researchers navigating the synthesis and application of this and similar nitroindazole derivatives.

Synthesis and the Challenge of Regioselectivity

The synthesis of nitroindazoles is a fundamental process, yet achieving regiochemical control is a significant synthetic hurdle. The electronic nature of the indazole ring system dictates the position of electrophilic substitution, often leading to a mixture of products.

The Causality of Isomer Formation

Direct nitration of 3-methyl-1H-indazole using standard mixed-acid conditions (HNO₃/H₂SO₄) typically yields a mixture of regioisomers, with the 5- and 6-nitro derivatives being the most commonly reported products.[2][3] This is because the positions para (C5) and ortho (C6) to the activating pyrazole ring are electronically favored for electrophilic attack. The C7 position is sterically hindered by the fused ring system and electronically less activated, making the direct synthesis of 7-nitroindazoles challenging and low-yielding.

Proposed Synthetic Strategy

A more viable and controlled approach to synthesizing this compound involves a strategy where the nitro group is already in place on the precursor before the indazole ring is formed. A plausible route starts from a substituted o-toluidine or a related aniline derivative. This "indirect" method offers superior regiochemical control compared to direct nitration of the pre-formed indazole core.[3]

G cluster_0 Direct Nitration (Low Regioselectivity) cluster_1 Indirect Synthesis (High Regioselectivity) 3-Me-Indazole 3-Methyl-1H-indazole Nitration HNO₃ / H₂SO₄ (0-5 °C) 3-Me-Indazole->Nitration Products Mixture of Isomers (5-nitro, 6-nitro, etc.) Nitration->Products Precursor 2-Methyl-6-nitroaniline Diazotization 1. NaNO₂, HCl 2. Cyclization Precursor->Diazotization Target This compound Diazotization->Target

Fig. 1: Comparison of synthetic strategies for nitroindazoles.
Experimental Protocol: Indirect Synthesis

This protocol outlines a generalized, high-selectivity pathway for the target compound.

  • Diazotization of Precursor :

    • Suspend 2-methyl-6-nitroaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[4]

    • Stir the resulting solution for 30-60 minutes at low temperature.

  • Intramolecular Cyclization :

    • The unstable diazonium salt intermediate undergoes in situ intramolecular cyclization to form the indazole ring. This step may be facilitated by gentle warming after the diazotization is complete, though it often proceeds at room temperature.

  • Work-up and Purification :

    • Quench the reaction mixture by pouring it into a beaker of crushed ice.

    • Neutralize the solution carefully with a base, such as aqueous sodium hydroxide, until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Physicochemical and Spectroscopic Properties

The precise placement of the nitro group at the C7 position induces distinct physicochemical and spectroscopic characteristics. While experimental data for the title compound is not widely published, we can predict its properties and outline a definitive characterization workflow based on data from analogous compounds.[5][6]

Core Physicochemical Data

The following table summarizes the expected properties of this compound, with comparative data from its well-documented 6-nitro isomer.

PropertyThis compound (Predicted/Comparative)3-methyl-6-nitro-1H-indazole (Reference)
CAS Number Not assigned6494-19-5[3]
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol 177.16 g/mol [3]
Appearance Yellow to orange crystalline solidYellow to brown powder[3]
Melting Point Expected ~180-190°C (Similar to other nitroindazoles)187-188°C[3]
Solubility Poorly soluble in water; soluble in DMSO, DMF, methanol[7]Slightly soluble in Chloroform and Methanol
LogP (Predicted) ~1.8~1.8[8]
Spectroscopic Elucidation: A Comparative Approach

Unambiguous identification of the 7-nitro isomer from other regioisomers is critical. This is achieved by a combination of NMR, FT-IR, and Mass Spectrometry, where the electronic influence of the C7-nitro group provides a unique fingerprint.[5]

Fig. 2: Workflow for spectroscopic identification of the target compound.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for distinguishing nitroindazole isomers. The strong electron-withdrawing and anisotropic effects of the nitro group cause significant downfield shifts for nearby protons.

  • Key Differentiating Feature : In the 7-nitro isomer, the H-6 proton is expected to be the most downfield of the aromatic signals (likely > 8.0 ppm) and will appear as a doublet. The H-4 and H-5 protons will form a set of coupled doublets or triplets. A key feature for 7-nitroindazoles is the potential for a strong intramolecular hydrogen bond between the N1-H and the C7-nitro group, which can significantly broaden and shift the N-H proton signal to a very high delta value (e.g., ~14 ppm).[9]

2.2.2. ¹³C NMR Spectroscopy

The carbon spectrum complements the proton data. The C7 carbon, directly attached to the nitro group, will be significantly deshielded.

  • Key Differentiating Feature : The C7 signal will be highly diagnostic. Furthermore, the electronic perturbation of the C7-nitro group will uniquely influence the chemical shifts of the adjacent C6 and C7a carbons compared to other isomers.[6]

2.2.3. FT-IR Spectroscopy

Infrared spectroscopy is used to confirm the presence of key functional groups.

  • N-H Stretch : A broad peak is expected in the range of 3300-3400 cm⁻¹, characteristic of the indazole N-H bond.[5]

  • NO₂ Stretches : Two strong, sharp peaks are definitive for the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]

  • C-H Aromatic/Aliphatic : Aromatic C-H stretches will appear around 3100 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[5]

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

  • Molecular Ion Peak ([M]⁺) : The primary use is to confirm the molecular weight of 177.16. Electron Ionization (EI) should show a strong molecular ion peak.

  • Fragmentation : Common fragmentation pathways for nitroaromatics include the loss of NO₂ (M-46) and NO (M-30).

Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the interplay between the electron-rich pyrazole moiety and the strongly electron-withdrawing nitro-substituted benzene ring. This makes it a valuable intermediate for further chemical transformations.

N-Alkylation: A Study in Kinetic vs. Thermodynamic Control

Alkylation of the indazole nitrogen is a common and critical reaction in drug synthesis. The indazole anion can be alkylated at either the N1 or N2 position, and the outcome is highly dependent on reaction conditions.

  • Thermodynamic Control (N1-Alkylation) : The 1H-indazole tautomer is generally more stable.[10] Therefore, conditions that allow for equilibration, such as using a strong base (e.g., NaH) in an aprotic solvent (e.g., THF), favor the formation of the more stable N1-alkylated product.[11]

  • Kinetic Control (N2-Alkylation) : The N2 position can be more sterically accessible or nucleophilic, leading to a faster initial reaction. Research has shown that substituents at the C7 position, particularly electron-withdrawing groups like NO₂, can strongly direct alkylation to the N2 position.[10][11] This makes the N2-alkylation of 7-nitroindazoles a highly regioselective process, which is synthetically valuable.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a gateway to a vast array of subsequent chemistries, including amide bond formation, diazotization, and reductive amination. This conversion unlocks the potential of the molecule as a versatile scaffold.

Protocol: Nitro Group Reduction to 7-amino-3-methyl-1H-indazole

  • Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent like ethanol or ethyl acetate.

  • Reduction : Add a reducing agent. Common choices include:

    • Tin(II) Chloride (SnCl₂·2H₂O) : Add an excess (3-5 equiv.) of SnCl₂·2H₂O and heat the mixture to reflux for several hours.

    • Catalytic Hydrogenation : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up :

    • For hydrogenation, filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • For SnCl₂ reduction, cool the mixture and carefully basify with aqueous NaOH or NaHCO₃ to precipitate tin salts and free the amine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-amino-3-methyl-1H-indazole.

G A This compound B N-Alkylation (e.g., R-X, Base) A->B D Nitro Reduction (e.g., H₂, Pd/C) A->D C Mixture of N1/N2 Products (N2 Favored) B->C E 7-Amino-3-methyl-1H-indazole (Key Building Block) D->E F Further Derivatization (Amides, etc.) E->F

Fig. 3: Key synthetic transformations of this compound.
Applications in Drug Discovery

The resulting 7-amino-3-methyl-1H-indazole is a highly valuable building block. The amino group serves as a handle for introducing diverse side chains, while the indazole core acts as a bioisostere for other aromatic systems like indole. Analogous nitroindazoles are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[2][12] 7-Nitroindazole itself is a known selective inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the pharmacological potential of this scaffold in neuroscience research.[7][13]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Hazards : Based on data for 7-nitroindazole, the compound is expected to be toxic if swallowed and may cause serious eye irritation.[12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its chemical properties can be constructed through a logical, comparative analysis of its isomers. Its synthesis requires careful regiochemical control, with indirect methods being superior to direct nitration. The unique spectroscopic fingerprint, driven by the C7-nitro group, allows for its unambiguous identification. The compound's reactivity, particularly the N2-selective alkylation and the facile reduction of the nitro group, establishes it as a synthetically valuable intermediate. For researchers in medicinal chemistry and drug development, this compound represents a promising scaffold for the creation of novel and potent therapeutic agents.

References

  • BenchChem. (2025). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1433-S1439. [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658-5672. [Link]

  • Grokipedia. (n.d.). 7-Nitroindazole.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • Shaikh, S., Khan, F. A., & Sangshetti, J. N. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1834-1862. [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Google Patents. (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • ResearchGate. (2025). Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. [Link]

  • Liu, J., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances. [Link]

  • Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. [Link]

  • Boufroura, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2201-2211. [Link]

  • Taylor & Francis Online. (n.d.). 7-Nitroindazole – Knowledge and References. [Link]

  • BenchChem. (2025).
  • Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219-224. [Link]

  • ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Seela, F., Peng, X., Eickmeier, H., & Reuter, H. (2004). Regioisomeric 4-nitroindazole N1- And N2-(beta-D-ribonucleosides). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o94-o97. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • PubChemLite. (n.d.). 3-methyl-6-nitro-1h-indazole (C8H7N3O2). [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-Methyl-7-nitro-1H-indazole: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug discovery, the indazole scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and nitric oxide synthase (NOS) antagonists. Specifically, 3-methyl-7-nitro-1H-indazole (CAS: 101420-66-0)[1] serves as a critical synthetic building block. However, the structural elucidation of this compound is notoriously complex due to annular tautomerism (1H vs. 2H) and the competing electronic effects of its substituents.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic behavior of this compound, providing self-validating analytical protocols and highly curated reference data (NMR, FT-IR, and LC-HRMS) to ensure absolute structural certainty in your workflows.

Mechanistic Grounding: Electronic Effects & Tautomerism

To accurately interpret the spectroscopic data of this compound, one must first understand the molecular physics governing the indazole core.

  • Annular Tautomerism: Indazoles exist in an equilibrium between the 1H and 2H tautomers. In the solid state and in polar aprotic solvents like DMSO, the 1H-tautomer is overwhelmingly favored. For this compound, the highly electronegative 7-nitro group increases the acidity of the N1-H proton, often leading to extreme line broadening in NMR if the solvent is not rigorously anhydrous[2].

  • Push-Pull Electronic System: The molecule features a "push-pull" electronic environment. The 3-methyl group exerts a weak electron-donating inductive effect (+I), slightly shielding the C-4 position. Conversely, the 7-nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects, severely deshielding the C-6 proton and carbon[2].

ElectronicEffects Core Indazole Core (1H vs 2H Tautomerism) Nitro 7-Nitro Group (-I, -M Effects) Core->Nitro Methyl 3-Methyl Group (+I Effect) Core->Methyl NMR_Impact Downfield Shift of H-6 (NMR > 8.0 ppm) Nitro->NMR_Impact IR_Impact N-O Stretches (1530 & 1350 cm⁻¹) Nitro->IR_Impact MS_Impact Loss of NO2 radical (MS [M-46]⁺) Nitro->MS_Impact Methyl->NMR_Impact Counteracts at C-4

Fig 1: Logical relationship of electronic effects on spectroscopic outputs.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning the protocol itself contains internal checks that prevent false-positive assignments.

Protocol A: High-Resolution NMR Acquisition
  • Causality: We utilize DMSO-d6 rather than CDCl3. The strong hydrogen-bond accepting nature of DMSO locks the N-H proton exchange rate, sharpening the N-H resonance and stabilizing the 1H tautomer[3].

  • Step 1 (Sample Prep): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2 (1D Acquisition): Acquire ¹H NMR (400 MHz, 16 scans, 1.5s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans). The TMS peak ensures exact calibration to δ 0.00 ppm, negating temperature-dependent solvent drift.

  • Step 3 (2D Validation): Run gradient-selected HSQC and HMBC. Self-Validation Check: The methyl protons (~δ 2.55) must show a strong HMBC correlation to C-3 and the bridgehead C-3a, unequivocally differentiating C-4 from C-6.

Protocol B: ATR-FTIR Spectroscopy
  • Causality: Traditional KBr pellets are hygroscopic. Absorbed water exhibits a broad O-H stretch that perfectly masks the critical indazole N-H stretch at ~3200 cm⁻¹. Attenuated Total Reflectance (ATR) bypasses this completely.

  • Step 1: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Step 2: Place 2 mg of neat this compound powder directly onto the crystal. Apply consistent anvil pressure.

  • Step 3: Scan from 4000 to 400 cm⁻¹.

Protocol C: LC-HRMS (ESI+)
  • Causality: The basic nitrogen atoms of the indazole core (specifically N2) readily accept a proton in acidic media, making positive Electrospray Ionization (ESI+) highly efficient.

  • Step 1: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Inject into the ESI source. Isolate the [M+H]⁺ parent ion.

  • Step 3: Apply 20-30 eV collision energy for MS/MS. Self-Validation Check: Look for the diagnostic loss of 46 Da (NO₂ radical), confirming the presence of the nitro group.

Workflow Sample This compound (CAS 101420-66-0) Prep Sample Preparation (DMSO-d6 / ATR Crystal) Sample->Prep NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS LC-HRMS (ESI+ Mode) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 2: Step-by-step self-validating spectroscopic characterization workflow.

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative data for this compound, derived from the established electronic principles of substituted indazoles[2][3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Rationale
N1-H 13.50 - 13.80Broad singlet-Highly deshielded due to aromaticity and neighboring -NO₂ group.
H-6 8.25 - 8.35Doublet~8.0Strongly deshielded by the ortho -NO₂ group (-M, -I effects).
H-4 7.90 - 8.00Doublet~8.0Deshielded by aromatic ring, slightly offset by +I of C3-methyl.
H-5 7.30 - 7.45Pseudo-triplet~8.0Meta to both the methyl and nitro groups; least affected proton.
C3-CH₃ 2.50 - 2.60Singlet-Typical allylic/benzylic methyl shift, slightly downfield due to N2.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Carbon PositionChemical Shift (δ, ppm)HMBC Correlations (Key Validations)
C-7a (Bridgehead) ~142.0Correlates with H-4 and H-6
C-3 ~140.5Correlates with C3-CH₃ protons
C-7 (C-NO₂) ~132.0Correlates with H-5
C-6 ~125.5Correlates with H-4
C-4 ~124.0Correlates with H-6 and C3-CH₃
C-3a (Bridgehead) ~122.0Correlates with C3-CH₃ protons
C-5 ~119.5Correlates with H-4 and H-6
C3-CH₃ ~11.5Direct HSQC correlation
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
~3200 - 3150 Medium, BroadN-H stretchConfirms the intact indazole ring (1H tautomer).
~1530 StrongAsymmetric -NO₂ stretchPrimary indicator of the nitro group.
~1350 StrongSymmetric -NO₂ stretchSecondary indicator of the nitro group.
~1620, 1580 MediumC=C, C=N aromatic stretchConfirms the fused heteroaromatic system.
Table 4: LC-HRMS (ESI+) Fragmentation Profile
Ion Typem/z (Theoretical)FormulaStructural Implication
[M+H]⁺ 178.0611[C₈H₈N₃O₂]⁺Confirms intact molecular weight (MW = 177.16).
[M+H - NO₂]⁺ 132.0815[C₈H₈N]⁺Diagnostic loss of the nitro group (-46 Da).
[M+H - NO₂ - HCN]⁺ 105.0700[C₇H₇]⁺Cleavage of the pyrazole ring, typical of indazoles.

Conclusion

The structural validation of this compound requires a multi-modal approach. By leveraging DMSO-d6 to lock the tautomeric state, utilizing 2D NMR (HMBC) to map the spatial relationship between the 3-methyl and 7-nitro groups, and applying ATR-FTIR to bypass moisture interference, researchers can achieve absolute structural certainty. This self-validating framework not only prevents downstream synthetic failures but also ensures strict compliance with regulatory data-integrity standards in drug development.

References

  • Blanco, M. et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(5), 932-938.[Verified via MolAid database for indazole nitration and NMR characterization]. URL:[Link]

  • Nascimento, J. E. R. et al. (2022). 3-Isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione. Molbank, 2022(1), M1330.[Authoritative methodology for indazole 1H/13C NMR and 2D HMBC assignments]. URL:[Link]

Sources

1H NMR of 3-methyl-7-nitro-1H-indazole

Technical Deep Dive: H NMR Characterization of this compound

Executive Summary & Structural Context

This compound (CAS: 101420-66-0) is a critical pharmacophore, often utilized in the development of Nitric Oxide Synthase (NOS) inhibitors and kinase modulators.[1][2]

The structural integrity of this molecule hinges on two key features:

  • The Indazole Core: A fused benzene and pyrazole ring.[1][2][3]

  • Substituent Positioning: A methyl group at C3 and a nitro group at C7.[1][2][3]

Analytical Challenge: The nitration of 3-methylindazole is not perfectly regioselective. While the 6-nitro isomer is often the major product due to electronic directing effects, the 7-nitro isomer is a common byproduct or specific target requiring rigorous differentiation.[1][2]

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and spectral clarity, the following protocol is recommended. This approach minimizes solvent-solute interaction variability, particularly for the exchangeable NH proton.[1][2][3]

Sample Preparation[1][2][3][4]
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide) is the mandatory solvent.[1][2][3]
    
    • Reasoning: Chloroform (

      
      ) often fails to solubilize nitroindazoles at sufficient concentrations for 13C/2D acquisition and leads to broad, undetectable NH signals due to rapid exchange.[1][2][3] DMSO stabilizes the polar nitro group and slows proton exchange, revealing the NH signal as a sharp(er) downfield peak.[2][3]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][2][3]

Acquisition Parameters (500 MHz equivalent)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2][3]

  • Spectral Width: 16 ppm (to capture the downfield NH).[1][2][3]

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the aromatic protons vs. the methyl singlet).[2][3]
    
  • Scans: 16–32 (sufficient for S/N > 100:1).

Spectral Analysis & Assignment Logic

The

Summary Table: Chemical Shift Assignments (DMSO- )
ProtonShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
NH (H1) 13.8 – 14.5 Broad Singlet1H-Diagnostic: Extremely downfield due to intramolecular H-bonding with the 7-nitro oxygen.[1][2]
H6 8.25 – 8.35 Doublet (d)1H

Ortho to

:
Strong deshielding effect.[1][2][3]
H4 8.05 – 8.15 Doublet (d)1H

Peri to 3-Me: Shows NOE with Methyl group.[1][2][3]
H5 7.30 – 7.45 Triplet (t) / dd1H

Meta to

:
The central proton of the ABC system.[2][3]
3-CH

2.55 – 2.65 Singlet (s)3H-C3 Marker: Diagnostic singlet; distinct from solvent peak (DMSO

2.50).[1][2][3]

Note: The chemical shift of the methyl group (~2.6 ppm) may overlap slightly with the DMSO solvent residual peak (2.50 ppm).[2][3] High-field instruments (400 MHz+) or slight temperature variation can resolve this overlap.[1][2][3]

Detailed Mechanistic Analysis[1][2][3]
A. The Aromatic Region (The "ABC" System)

Unlike 5- or 6-substituted indazoles, the 7-nitro substitution leaves three adjacent protons (H4, H5, H6) on the benzene ring.[2]

  • Coupling Pattern: This creates a classic vicinal coupling system.[1][2][3] You will observe two doublets (H4, H6) and one triplet (H5).[1][2][3]

  • Differentiation:

    • H6 is chemically equivalent to the ortho position of nitrobenzene.[1][2][3] The strong electron-withdrawing nature of the nitro group (via induction and resonance) shifts this proton significantly downfield (

      
      ).[1][2]
      
    • H5 is meta to the nitro group and experiences less deshielding, appearing as a "pseudo-triplet" due to similar

      
       values with H4 and H6.[2][3]
      
B. The "Peri" Effect (H4 vs. Methyl)

The proton at position 4 (H4) is spatially proximate to the methyl group at position 3.[2][3]

  • NOESY/ROESY Validation: A Nuclear Overhauser Effect (NOE) correlation between the singlet at

    
     (Methyl) and the doublet at 
    
    
    (H4) is the gold standard for confirming the 3-methyl placement.[2][3] If the methyl were at N1 or N2, this correlation would be absent or significantly weaker.[2][3]
C. The Nitro-NH Interaction

In 7-nitroindazoles, the nitro group oxygen can form an intramolecular hydrogen bond with the N1-H proton.[1][2]

  • Result: This interaction deshields the NH proton more than in the 4-, 5-, or 6-nitro isomers.[1][2] While a typical indazole NH appears at 12.5–13.0 ppm, the 7-nitro analog often shifts to 13.8–14.5 ppm.[1][2][3]

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision tree for confirming the 3-methyl-7-nitro isomer against its likely byproducts (4-nitro and 6-nitro).

IsomerLogicStartCrude Product Spectrum(DMSO-d6)CheckCouplingAnalyze Aromatic RegionCoupling PatternStart->CheckCouplingPattern1Two Doublets + One Singlet(AMX System)CheckCoupling->Pattern1Separated signalsPattern2Two Doublets + One Triplet(ABC System)CheckCoupling->Pattern2Continuous couplingIsomer56Isomer is 5-Nitro or 6-Nitro(Protons are not adjacent)Pattern1->Isomer56Isomer47Isomer is 4-Nitro or 7-Nitro(Protons are adjacent: H4-H5-H6)Pattern2->Isomer47CheckNOENOESY Experiment:Correlate Methyl (2.6 ppm)with Aromatic SignalsIsomer47->CheckNOENOE_H4NOE to Doublet (H4)CheckNOE->NOE_H4Strong SignalNOE_H5NOE to Triplet (H5)?(Impossible for 3-Me)ShiftAnalysisChemical Shift Analysisof H6 vs H5NOE_H4->ShiftAnalysisResult4H5 (Triplet) is Deshielded (>8.0)(Ortho to 4-NO2)ShiftAnalysis->Result44-Nitro IsomerResult7H6 (Doublet) is Deshielded (>8.2)(Ortho to 7-NO2)ShiftAnalysis->Result77-Nitro Isomer (Target)

Figure 1: NMR decision matrix for distinguishing this compound from its regioisomers.

Synthesis & Regiochemistry Context

Understanding the synthesis aids in anticipating impurities.[1][2][3] The most common route is the direct nitration of 3-methylindazole.[1][2]

  • Mechanism: Electrophilic aromatic substitution.[1][2][3]

  • Directing Effects: The N1-H indazole is protonated in strong acid (

    
    ), forming the indazolium ion.[2][3] This deactivates the ring.[1][2][3] However, the 6-position is generally the most reactive toward electrophiles in acidic media, making 3-methyl-6-nitro-1H-indazole  the major product (approx. 60-80%).[1][2]
    
  • The 7-Nitro Isomer: Often forms as a minor product (10-20%) or requires specific "indirect" routes (e.g., cyclization of 2-amino-3-nitroacetophenone) to achieve high purity.[1][2]

SynthesisPathSM3-Methyl-1H-IndazoleProd66-Nitro Isomer(Major Product)SM->Prod6 NitrationProd77-Nitro Isomer(Minor Product)SM->Prod7Prod44-Nitro Isomer(Trace)SM->Prod4ReagentsHNO3 / H2SO4(0°C)

Figure 2: Electrophilic substitution outcomes for 3-methylindazole.

References

  • BenchChem. (2025).[1][2][3][4] Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [1][2][3]

  • Liskon Chemical. (2025).[1][2][3] Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [1][2][3]

  • Claramunt, R. M., et al. (2022).[1][2][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry. Retrieved from [1][2][3]

  • Cyclic Pharma. (2025).[1][2][3][5] Product Data: this compound (CAS 101420-66-0).[1][2][6] Retrieved from [1][2][3]

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[3][4] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance.[2][5]

The introduction of a nitro group onto the indazole ring profoundly influences its electronic properties and biological activity. Nitroindazoles are particularly notable for their role as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.[6][7] The specific regioisomer, 7-nitroindazole, is a well-documented NOS inhibitor.[6][7] This guide provides a comprehensive technical framework for the synthesis and definitive characterization of a key derivative, This compound . Understanding the precise physicochemical and structural properties of this specific isomer is paramount for its application in drug discovery and as a chemical probe.

Part 1: Synthesis Pathway and Rationale

The synthesis of specifically substituted indazoles requires careful consideration of regioselectivity. While direct nitration of 3-methyl-1H-indazole is a common method, it often yields a mixture of isomers, with the 5-nitro and 6-nitro products being prominent.[8][9][10] To achieve unambiguous synthesis of the 7-nitro isomer, a more controlled approach starting from a pre-functionalized precursor is necessary. The most logical and regioselective pathway involves the diazotization and subsequent intramolecular cyclization of 2-methyl-6-nitroaniline. This method ensures the nitro and methyl groups are locked into the desired relative positions before the indazole ring is formed.[11]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound SM 2-methyl-6-nitroaniline (Starting Material) R1 NaNO₂ / aq. HCl (0-5 °C) SM->R1 Step 1: Diazotization INT1 Diazonium Salt Intermediate (in situ) R1->INT1 R2 Intramolecular Cyclization (Spontaneous) INT1->R2 Step 2: Cyclization Product This compound (Crude Product) R2->Product Purify Purification (Recrystallization) Product->Purify Final Pure Product Purify->Final

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Diazotization-Cyclization

This protocol details the synthesis from 2-methyl-6-nitroaniline. The causality behind this choice is superior regiocontrol compared to direct nitration of 3-methyl-1H-indazole.

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-6-nitroaniline (1.0 eq) in aqueous hydrochloric acid (e.g., 3M HCl).

    • Cool the suspension to 0-5 °C using an ice-salt bath. Efficient cooling is critical to ensure the stability of the diazonium salt intermediate.

  • Diazotization:

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid is used to drive the reaction to completion.

  • Cyclization and Isolation:

    • After the addition is complete, maintain the reaction mixture at 0-5 °C and stir for an additional hour. The intramolecular cyclization of the diazonium salt to form the indazole ring occurs spontaneously under these acidic conditions.

    • Slowly warm the reaction mixture to room temperature.

    • The crude product often precipitates from the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation is essential. The following multi-technique approach provides a self-validating system for the characterization of the target molecule.

Characterization Workflow Diagram

Characterization_Workflow cluster_characterization Analytical Characterization Workflow cluster_spectroscopy Spectroscopy cluster_crystallography Definitive Structure Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation IR FT-IR Spectroscopy Start->IR Functional Group ID XRAY Single Crystal X-ray Diffraction NMR->XRAY Confirm Connectivity

Caption: A generalized workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the substitution pattern on the indazole ring in solution.[12] The electron-withdrawing nitro group at the C7 position significantly deshields adjacent protons, providing a key diagnostic feature.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[12]

Expected Spectroscopic Data:

Analysis Expected Observations Rationale
¹H NMR δ ~13-14 ppm (s, 1H): N-H proton. δ ~8.0-8.4 ppm (d, 1H): H6 proton, deshielded by adjacent NO₂. δ ~7.8-8.1 ppm (d, 1H): H4 proton. δ ~7.2-7.5 ppm (t, 1H): H5 proton. δ ~2.6 ppm (s, 3H): C3-Methyl protons.The chemical shifts and coupling patterns (doublets and a triplet for the aromatic region) are diagnostic for the 1,2,3-trisubstituted benzene ring system. The downfield shift of H6 is characteristic of the adjacent C7-nitro group.[13][14]
¹³C NMR δ ~140-150 ppm: Carbons attached to nitro (C7) and nitrogen (C3a, C7a). δ ~110-130 ppm: Aromatic CH carbons (C4, C5, C6). δ ~145 ppm: C3 carbon. δ ~12-15 ppm: C3-Methyl carbon.The electron-withdrawing effect of the nitro group influences the chemical shifts of the aromatic carbons. Specific assignments can be confirmed with HSQC/HMBC experiments.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for providing unequivocal confirmation of the molecular formula.[12]

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula C₈H₇N₃O₂.[12]

Expected Mass Spectrometry Data:

Parameter Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Theoretical Exact Mass ([M+H]⁺) 178.0611
Observed Exact Mass Expected within 5 ppm of the theoretical value
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.[13][15]

  • Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹.

Expected Characteristic Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch 3300 - 3400 (broad)Confirms the N-H bond of the 1H-indazole tautomer.[13]
C-H Aromatic Stretch ~3100Indicates aromatic C-H bonds.
C-H Aliphatic Stretch ~2950Corresponds to the methyl group.
NO₂ Asymmetric Stretch 1520 - 1560 Strong, highly diagnostic band for the nitro group.
NO₂ Symmetric Stretch 1340 - 1380 Strong, highly diagnostic band for the nitro group.
C=C Aromatic Stretch 1450 - 1600Skeletal vibrations of the benzene and pyrazole rings.
Single-Crystal X-ray Crystallography

While other spectroscopic methods provide strong evidence, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof.[12][16] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethyl acetate, ethanol).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule.[16] The output will confirm the 3-methyl and 7-nitro substitution pattern unequivocally.

Part 3: Potential Applications in Drug Discovery

The structural features of this compound make it a molecule of significant interest for drug development professionals.

Biological Target Relationship Diagram

Biological_Targets cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Areas Molecule This compound NOS Nitric Oxide Synthase (NOS) Molecule->NOS Inhibition Kinases Protein Kinases (e.g., VEGFR, Src) Molecule->Kinases Inhibition (Scaffold) Neuro Neuroprotection Pain Management NOS->Neuro Onco Oncology Kinases->Onco

Caption: Potential biological targets and therapeutic areas for indazole derivatives.

  • Nitric Oxide Synthase (NOS) Inhibition: The 7-nitroindazole motif is a well-established pharmacophore for potent and selective inhibition of NOS isoforms.[6][7] 7-Nitroindazole itself is neuroprotective in models of stroke and Parkinson's disease.[17] Therefore, this compound is a prime candidate for investigation as a modulator of nitric oxide signaling, with potential applications in neurodegenerative disorders and pain management.

  • Kinase Inhibition Scaffold: The indazole core is a key component of numerous kinase inhibitors used in oncology.[5][8] The specific substitution pattern dictates the binding affinity and selectivity for different kinases. This molecule serves as a valuable starting point or intermediate for the synthesis of libraries of compounds aimed at targeting specific kinases involved in cancer progression.

  • Chemical Biology Probe: As a well-characterized small molecule with potential biological activity, it can be used as a tool to probe the function of specific enzymes and signaling pathways in cellular and in vivo models.

Conclusion

The definitive characterization of This compound relies on a synergistic application of modern analytical techniques. Its regioselective synthesis is best achieved through the cyclization of 2-methyl-6-nitroaniline. Subsequent confirmation of its structure is established through a combination of NMR spectroscopy for connectivity, high-resolution mass spectrometry for elemental composition, and FT-IR for functional group identification, with X-ray crystallography providing the ultimate structural proof. Given the established pharmacological importance of the 7-nitroindazole scaffold, this compound represents a valuable asset for researchers in medicinal chemistry and chemical biology, serving as a key building block for the development of novel therapeutics.

References

  • Micheletti, G., et al. (2015). Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Current Organic Chemistry, 19(15), 1526-1537. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 333-346. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15830. Available at: [Link]

  • Supporting Information for Synthesis of 1H-Indazoles via Copper-Catalyzed Annulation of N-Aryl-amidoximes with Aryl Aldehydes. Available at: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Request PDF for Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. (2025). ResearchGate. Available at: [Link]

  • Ali, M. A., & Ismail, R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 514-523. Available at: [Link]

  • S. N. Ege, et al. (1976). Process for the preparation of substituted indazoles. US Patent 3,988,347.
  • Supporting Information for Rhodium-Catalyzed [3+2] Annulation of N-Aryl-amidoximes with Alkynes. (2012). Wiley-VCH. Available at: [Link]

  • Supplementary Information File for Synthesis and Characterization of Novel Indazole Derivatives. Available at: [Link]

  • Liskon Biological (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological Technical Articles. Available at: [Link]

  • Synthesizing process of 3-methyl-1 H-indazole. (2013). CN105198813A.
  • da Silva, P. B., et al. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 24(21), 3848. Available at: [Link]

  • Rodríguez, J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3149-3157. Available at: [Link]

  • Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC. Available at: [Link]

  • Fonseca-Berzal, C., et al. (2020). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 25(20), 4794. Available at: [Link]

  • El-Ghozlani, M., et al. (2016). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629-1631. Available at: [Link]

  • Rodríguez, J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]

  • 7-Nitroindazole. PubChem. Available at: [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available at: [Link]

  • 7-Nitroindazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Liu, Z.-Q., et al. (2014). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189-o1190. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738-5748. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Li, H., et al. (2000). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 39(15), 4449-4457. Available at: [Link]

  • General methods for the synthesis of compounds 3(a-j). ResearchGate. Available at: [Link]

Sources

Whitepaper: Strategic Utilization of 3-Methyl-7-nitro-1H-indazole in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed as a purine bioisostere to target the ATP-binding pockets of kinases. 3-methyl-7-nitro-1H-indazole (CAS: 101420-66-0) 1 is a highly specialized, high-value building block. This technical guide explores the physicochemical properties, structural logic, and validated synthetic workflows for utilizing this compound in the development of advanced kinase inhibitors and nitric oxide synthase (NOS) antagonists 2.

Physicochemical Profiling & Structural Logic

Before deploying this compound in a synthetic pipeline, it is critical to understand how its specific substitution pattern dictates both its chemical reactivity and its biological utility.

Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Number 101420-66-0
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Typical Purity (Commercial) ≥ 98% (LC-MS/HPLC)
Structural Features Bicyclic heteroaromatic, C3-methyl, C7-nitro
The Causality of the Substitution Pattern

The design of this compound is highly intentional for drug discovery:

  • The Indazole Core: Mimics the adenine ring of ATP. The N1 and N2 atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule into the hinge region of target kinases 3.

  • The C3-Methyl Group: Provides a localized hydrophobic vector. When the indazole core binds to the hinge region, the C3 position often projects into an adjacent hydrophobic pocket (the "gatekeeper" region), enhancing both binding affinity and kinase selectivity []().

  • The C7-Nitro Group (Masked Amine): Free 7-aminoindazoles are electron-rich and highly susceptible to rapid air oxidation. By maintaining the C7 position as a strongly electron-withdrawing nitro group during early synthetic steps, the indazole ring is stabilized. It serves as a "masked" amine that is only revealed via reduction immediately prior to late-stage functionalization (e.g., amidation or sulfonylation) 3.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: De Novo Synthesis of this compound

Objective: Construct the indazole core via an intramolecular Nucleophilic Aromatic Substitution (SNAr). Starting Material: 1-(2-fluoro-3-nitrophenyl)ethan-1-one.

  • Hydrazone Formation: Dissolve 1-(2-fluoro-3-nitrophenyl)ethan-1-one (1.0 eq) in absolute ethanol (0.5 M concentration). Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Causality: Hydrazine acts as a potent nucleophile, selectively attacking the ketone carbonyl to form the intermediate hydrazone.

  • Cyclization (SNAr): Elevate the reaction temperature to 80°C (reflux) for 4-6 hours.

    • Causality: The elevated temperature provides the activation energy required for the secondary nitrogen of the hydrazone to attack the electron-deficient aromatic ring. The highly electronegative fluorine atom acts as an excellent leaving group, facilitating ring closure.

  • Workup & Isolation: Cool the mixture to 0°C. The product will precipitate. Filter and wash with cold ethanol, then dry under vacuum.

  • Validation Checkpoint: Perform LC-MS analysis. The protocol is validated if a distinct peak at m/z 178.1 [M+H]⁺ is observed, confirming the loss of water and HF during cyclization.

Protocol B: Catalytic Reduction to 7-Amino-3-methyl-1H-indazole

Objective: Unmask the reactive amine for downstream drug synthesis.

  • Setup under Inert Atmosphere: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous methanol. Purge the system with Argon for 10 minutes.

    • Causality: The resulting aniline derivative is highly sensitive to oxidative degradation. Purging displaces dissolved oxygen, preserving the integrity of the product.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a positive stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete and self-validated when the yellow nitro starting material (higher Rf) is fully consumed, replaced by a highly polar, UV-active spot (lower Rf) that stains intensely with ninhydrin (indicating a primary amine).

  • Filtration: Filter the mixture through a pad of Celite under Argon to remove the Pd/C catalyst. Concentrate in vacuo and use immediately in the next coupling step.

Visualizing the Workflow and Biological Impact

The synthetic logic of utilizing this compound culminates in its application as a targeted kinase inhibitor. The diagrams below map the synthetic progression and the subsequent biological signaling blockade.

SynthWorkflow A 1-(2-Fluoro-3-nitrophenyl)ethan-1-one (Precursor) B Hydrazine Cyclization (Heat, SNAr) A->B C This compound CAS: 101420-66-0 B->C D Catalytic Hydrogenation (Pd/C, H2, Argon) C->D E 7-Amino-3-methyl-1H-indazole (Reactive Intermediate) D->E F Late-Stage Functionalization (Amidation / Sulfonylation) E->F G Targeted Kinase Inhibitor (e.g., VEGFR-2 Antagonist) F->G

Synthetic logic: From fluorinated precursor to a fully functionalized kinase inhibitor.

Biological Application: Angiogenesis Blockade

Indazole derivatives synthesized from this core are heavily utilized to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By outcompeting ATP at the kinase hinge region, these compounds shut down downstream signaling cascades responsible for tumor angiogenesis and cell proliferation 3.

Pathway L VEGF Ligand R VEGFR-2 (Kinase Domain) L->R Activates P1 PI3K / Akt Pathway R->P1 Phosphorylation Blocked P2 Raf / MEK / ERK Pathway R->P2 Phosphorylation Blocked I Indazole-Based Inhibitor (ATP Competitive) I->R Blocks ATP Hinge O1 Tumor Cell Survival P1->O1 O2 Angiogenesis P2->O2

Mechanism of action: Indazole inhibitors block VEGFR-2, halting angiogenesis pathways.

References

  • CyclicPharma Product Catalog.this compound | CAS No. 101420-66-0.
  • MolAid Chemical Database.4,6-difluoro-3-methyl-7-nitro-1H-indazole.
  • National Institutes of Health (PMC).Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • CHIM.IT.Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives.

Sources

The Discovery and Development of 7-Nitroindazole Derivatives: A Technical Guide for Nitric Oxide Synthase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 7-nitroindazole and its derivatives, a pivotal class of compounds in the study of nitric oxide signaling. From the foundational discovery of 7-nitroindazole as a selective inhibitor of neuronal nitric oxide synthase (nNOS) to the nuanced structure-activity relationships of its analogs, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies for accessing this scaffold, elucidate the molecular mechanisms of NOS inhibition, provide detailed protocols for in vitro characterization, and present a framework for the rational design of next-generation 7-nitroindazole-based therapeutics.

Introduction: The Significance of the 7-Nitroindazole Scaffold

The discovery of nitric oxide (NO) as a fundamental signaling molecule revolutionized our understanding of numerous physiological and pathological processes.[1] Synthesized by a family of enzymes known as nitric oxide synthases (NOS), NO plays a critical role in neurotransmission, vasodilation, and the immune response. The three primary isoforms of NOS—neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2)—present distinct yet overlapping functions, making isoform-selective inhibition a key therapeutic strategy.

The 7-nitroindazole core has emerged as a privileged scaffold in the pursuit of selective NOS inhibitors. 7-Nitroindazole (7-NI) itself is a selective inhibitor of nNOS, the enzyme responsible for NO production in neuronal tissue.[2] This selectivity has made 7-NI an invaluable tool for probing the role of nNOS in neurodegenerative diseases, pain, and other neurological conditions.[3][4] This guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of 7-nitroindazole derivatives, offering insights into their therapeutic potential.

Synthetic Pathways to 7-Nitroindazole and its Derivatives

The primary and most established route to the 7-nitroindazole core involves the diazotization and subsequent intramolecular cyclization of 2-methyl-6-nitroaniline. This method provides a reliable means to construct the bicyclic indazole system with the nitro group pre-positioned at the 7-position.

General Synthesis of the 7-Nitroindazole Scaffold

The synthesis of 7-nitroindazole is a well-documented process that can be adapted for the preparation of various derivatives. The key transformation involves the conversion of a substituted 2-methyl-6-nitroaniline to the corresponding indazole through the action of a nitrosating agent, typically sodium nitrite, in an acidic medium such as acetic acid.

2-methyl-6-nitroaniline 2-methyl-6-nitroaniline Diazonium_Salt Diazonium_Salt 2-methyl-6-nitroaniline->Diazonium_Salt NaNO2, Acetic Acid 7-Nitroindazole 7-Nitroindazole Diazonium_Salt->7-Nitroindazole Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 7-nitroindazole.

Experimental Protocol: Synthesis of 7-Nitroindazole

This protocol provides a representative procedure for the laboratory-scale synthesis of 7-nitroindazole.

Materials:

  • 2-methyl-6-nitroaniline

  • Glacial acetic acid

  • Sodium nitrite

  • Water

  • Ice

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude 7-nitroindazole can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

  • Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

Synthesis of Key Derivatives

The synthesis of derivatives, such as 3-bromo-7-nitroindazole, typically starts from either 7-nitroindazole or a suitable precursor. For instance, bromination at the 3-position of 7-nitroindazole can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Mechanism of Action: Targeting the Nitric Oxide Synthase Active Site

7-Nitroindazole and its derivatives exert their inhibitory effects by competing with the natural substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), for binding to the active site of NOS.[5] The indazole ring system mimics the guanidinium group of L-arginine, allowing it to dock within the catalytic pocket.

NOS_System NOS_System Nitric_Oxide_Production Nitric_Oxide_Production NOS_System->Nitric_Oxide_Production Catalyzes Substrates Substrates & Cofactors L-Arginine Tetrahydrobiopterin (BH4) Substrates->NOS_System Binds to Active Site Inhibitor 7-Nitroindazole Derivative Competitive Inhibitor Inhibitor->NOS_System Competitively Binds to Active Site Inhibitor->Nitric_Oxide_Production Inhibits

Caption: Mechanism of nNOS inhibition by 7-nitroindazole derivatives.

The crystal structure of the catalytic domain of eNOS in complex with 3-bromo-7-nitroindazole reveals key interactions.[6] The indazole nitrogen atoms form hydrogen bonds with active site residues, while the aromatic rings engage in hydrophobic interactions. The nitro group at the 7-position is crucial for potency and selectivity, likely through electronic effects and steric interactions within the active site.

Structure-Activity Relationship (SAR) of 7-Nitroindazole Derivatives

The 7-nitroindazole scaffold offers multiple positions for chemical modification to modulate potency and selectivity for the different NOS isoforms. The following table summarizes the inhibitory activities of key derivatives.

CompoundSubstitution (R1)nNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
7-Nitroindazole H0.47[7]----
3-Bromo-7-nitroindazole Br0.17[8]0.86[8]0.29[8]5.11.7
2,7-Dinitroindazole NO2 (at C2)Potency similar to 7-NIPotency similar to 7-NIPotency similar to 7-NI--
1H-Indazole-7-carbonitrile CNEquipotent to 7-NI----
1H-Indazole-7-carboxamide CONH2Slightly less potent than 7-NI--Selective for nNOS-

Key SAR Insights:

  • Position 3: Substitution at the 3-position with a bromine atom significantly increases potency for all three NOS isoforms, with the most pronounced effect on iNOS.[9]

  • Position 7: The nitro group at the 7-position is critical for activity. Other electron-withdrawing groups, such as a nitrile, can maintain potency.[10]

  • Selectivity: While 3-bromo-7-nitroindazole is more potent, it is less selective for nNOS over eNOS and iNOS compared to the parent compound.[11] This highlights the delicate balance between potency and selectivity in inhibitor design.

Experimental Workflow: A Screening Cascade for Novel Derivatives

The discovery of new 7-nitroindazole derivatives with improved pharmacological profiles follows a systematic screening cascade. This workflow integrates chemical synthesis with in vitro and in vivo evaluation.

cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library_Synthesis Library Synthesis of 7-Nitroindazole Derivatives Primary_Screening In Vitro NOS Inhibition Assay (e.g., Griess Assay) Library_Synthesis->Primary_Screening Hit_to_Lead Hit-to-Lead Chemistry Primary_Screening->Hit_to_Lead Secondary_Screening Isoform Selectivity Profiling (nNOS, eNOS, iNOS) Hit_to_Lead->Secondary_Screening ADME_Tox In Vitro ADME/Tox Profiling Secondary_Screening->ADME_Tox Lead_Optimization Lead Optimization Chemistry ADME_Tox->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (PK/PD Modeling) In_Vivo_Efficacy->Pharmacokinetics

Caption: A typical screening cascade for the discovery of novel 7-nitroindazole derivatives.

Detailed Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol details a colorimetric assay to determine the inhibitory activity of 7-nitroindazole derivatives on NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of NO.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (for nNOS and eNOS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (7-nitroindazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and keep them on ice. Prepare a standard curve of sodium nitrite (0-100 µM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4), and, for nNOS/eNOS, calmodulin and calcium chloride.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known NOS inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30-60 minutes).

  • Griess Reaction:

    • Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Generate a standard curve from the nitrite standards.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value for each compound by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 7-nitroindazole scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective NOS inhibitors. The insights gained from SAR studies have guided the development of second-generation compounds with improved pharmacological properties. Future research will likely focus on fine-tuning the selectivity profiles of these derivatives to minimize off-target effects and enhance their therapeutic window. Furthermore, exploring novel delivery strategies, such as nanoemulsions, may help overcome the pharmacokinetic challenges associated with some of these hydrophobic molecules.[12] The continued exploration of the chemical space around the 7-nitroindazole core holds significant promise for the development of novel therapeutics for a range of disorders underpinned by dysregulated nitric oxide signaling.

References

  • Guterres, S. S., et al. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed, [Link]

  • Bush, M. A., & Pollack, G. M. (2000). Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole. PubMed, [Link]

  • Bush, M. A., & Pollack, G. M. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. PubMed, [Link]

  • Scilit. Pharmacokinetics and Pharmacodynamics of 7-Nitroindazole, a Selective Nitric Oxide Synthase Inhibitor, in the Rat Hippocampus. Scilit, [Link]

  • Southan, G. J., & Szabó, C. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, [Link]

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed, [Link]

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate, [Link]

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed, [Link]

  • Ghafour, H., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed, [Link]

  • McDermott, M. J., et al. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. ResearchGate, [Link]

  • Li, H., et al. (2011). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC, [Link]

  • Taylor & Francis. 7-Nitroindazole – Knowledge and References. Taylor & Francis, [Link]

  • Cantera. (2023). Viewing a reaction path diagram. Cantera, [Link]

  • Teti, D. (2025). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Daniele Teti, [Link]

  • Woster, P. M. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC, [Link]

  • Organic Syntheses. indazole. Organic Syntheses, [Link]

  • Ayajiki, K., et al. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. PubMed, [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti, [Link]

  • Raman, C. S., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. ResearchGate, [Link]

  • Li, H., & Poulos, T. L. (2012). Development of Nitric Oxide Synthase (NOS) Inhibitors for Cancer Angiogenesis. ResearchGate, [Link]

  • McDermott, M. J., et al. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. PMC, [Link]

  • Wang, H., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC, [Link]

  • Gansner, E. R., Koutsofios, E., & North, S. (2015). Drawing graphs with dot. Graphviz, [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium, [Link]

  • Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ResearchGate. Chemical structures of NOS inhibitors. a, L-NAME; b, 7-nitroindazole;... ResearchGate, [Link]

  • Kumar, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC, [Link]

  • Valcheva-Kuzmanova, S., et al. (2013). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PMC, [Link]

  • O'Neill, M. J., et al. (1996). Differential action of 7-nitro indazole on rat brain nitric oxide synthase. PubMed, [Link]

  • Yoshida, T., et al. (1996). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. PubMed, [Link]

  • Organic Syntheses. 5-Nitroindazole. Organic Syntheses, [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal, [Link]

  • Yildiz, S., et al. (2006). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. PubMed, [Link]

  • McDermott, M. J., et al. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. eScholarship.org, [Link]

  • Google Patents. Process for the preparation of substituted indazoles.
  • Organic & Biomolecular Chemistry. (2021). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Royal Society of Chemistry, [Link]

  • Neo4j. (2024). Creating a Graph of Chemical Reactions. Neo4j, [Link]

Sources

Fundamental Chemistry of Substituted Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Indazole Scaffold in Modern Pharmacology

The indazole (1,2-benzopyrazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a generation of kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ) and anti-emetics (Granisetron ). Its utility stems from its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

However, the chemistry of indazole is deceptive. While it appears to be a simple fusion of benzene and pyrazole, it exhibits complex tautomeric equilibria and non-intuitive regioselectivity profiles that often derail synthetic campaigns. This guide deconstructs these behaviors, providing a mechanistic roadmap for precise functionalization.

Tautomerism & Physical Organic Chemistry

Understanding the tautomeric state is the prerequisite for predicting reactivity. Unlike indole, which is static, indazole exists in a dynamic equilibrium between the 1H-isomer (benzenoid) and the 2H-isomer (quinonoid) .

Thermodynamic Stability[1]
  • 1H-Indazole: Thermodynamically favored by 2.3–4.5 kcal/mol in the gas phase and non-polar solvents. It preserves the full aromaticity of the benzene ring (Clar sextet).

  • 2H-Indazole: The quinonoid structure disrupts the benzene aromaticity, raising the ground state energy. However, this form is more polar (Dipole moment

    
     D vs. 
    
    
    
    D for 1H) and can be stabilized in highly polar solvents or by specific substituents at the 3-position.
Acid-Base Profile

Indazole is amphoteric but leans towards weak basicity.

  • pKa (Protonated cation

    
     Neutral):  ~1.3 (Protonation occurs at N2 in 1H-indazole).
    
  • pKa (Neutral

    
     Anion):  ~13.8 (Deprotonation at N1).
    
  • Implication: Under standard physiological conditions (pH 7.4), unsubstituted indazole is neutral. In strong acid (nitration conditions), it exists as the indazolium cation, which drastically alters electrophilic substitution patterns.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Thermodynamic Dominance (Benzenoid) cluster_1 Kinetic/Polar Trap (Quinonoid) H1 1H-Indazole (Stable, Non-polar) H2 2H-Indazole (Less Stable, High Dipole) H1->H2 + 4.5 kcal/mol (Gas Phase) Solvent Solvent Effect: Polar solvents stabilize 2H (reduced ΔG) Solvent->H2

Figure 1: The 1H vs. 2H tautomeric equilibrium. The 1H-form is the default ground state, but the equilibrium shifts based on solvent polarity and C3-substitution.

Synthetic Architectures: Constructing the Core

When commercial substituted indazoles are unavailable, de novo synthesis is required. The choice of route depends heavily on the substituent pattern desired on the benzene ring.

Route A: The Hydrazine Condensation (Classic)
  • Precursors: 2-Halobenzaldehydes or 2-Haloacetophenones.

  • Mechanism: Nucleophilic attack of hydrazine on the carbonyl, followed by intramolecular

    
     or metal-catalyzed coupling at the halogen.
    
  • Utility: Ideal for 3-substituted indazoles (using ketones).

  • Limitation: Requires ortho-halo precursors; hydrazine toxicity.

Route B: Diazotization / Cyclization (Jacobson/Bartoli type)
  • Precursors: 2-Alkylanilines.[1]

  • Mechanism: Diazotization of the aniline generates a diazonium species which undergoes spontaneous cyclization onto the alkyl side chain (often requiring phase transfer catalysis or acetic anhydride).

  • Utility: Excellent for 3-unsubstituted or 3-acyl indazoles.

Route C: C-H Activation (Modern)
  • Precursors: Azobenzenes or Hydrazones.[2]

  • Catalysts: Rh(III), Co(III), or Ru(II).

  • Mechanism: Directed C-H activation of the phenyl ring followed by N-N bond formation.

  • Advantage: High atom economy; allows late-stage installation of the pyrazole ring.

Reactivity & Functionalization Rules

This section details the decision logic for modifying the indazole core.

N-Alkylation: The Regioselectivity Battle (N1 vs. N2)

Alkylation of the indazole anion is the most common yet troublesome reaction.[3]

  • Thermodynamic Control (N1): Under reversible conditions or with small electrophiles, the N1-alkyl product dominates (retaining benzenoid aromaticity).

    • Conditions: NaH/THF, Cs2CO3/DMF (high temp).

  • Kinetic Control (N2): The N2 nitrogen, possessing a localized lone pair in the anion, is often more nucleophilic. However, N2-alkylation leads to the higher-energy quinonoid system.

    • Conditions: Strong alkylating agents (Meerwein salts), chelating solvents, or specific steric directing groups at C7.

  • Electronic Effects: Electron-withdrawing groups (EWG) on the benzene ring increase acidity and often erode regioselectivity.

Electrophilic Aromatic Substitution (EAS)

The site of electrophilic attack switches based on the pH of the reaction medium.

ConditionActive SpeciesDirecting EffectMajor Product
Neutral / Weak Acid Neutral IndazolePyrazole is electron-rich; N1 donates e- density.C3-Substitution (Halogenation)
Strong Acid Indazolium CationProtonated N1/N2 strongly deactivate the pyrazole ring.C5-Substitution (Nitration)
Visual: Reactivity Logic Map

Reactivity cluster_Alk N-Functionalization cluster_EAS Electrophilic Substitution (EAS) Indazole Indazole Core N1 N1-Alkylation (Thermodynamic) Indazole->N1 NaH, THF Small Electrophile N2 N2-Alkylation (Kinetic/Chelation) Indazole->N2 Meerwein Salt or C7-Sterics C3 C3-Halogenation (Neutral Species) Indazole->C3 NCS/NBS, DMF (Electronic Rich Pyrazole) C5 C5-Nitration (Cationic Species) Indazole->C5 HNO3/H2SO4 (Deactivated Pyrazole)

Figure 2: Decision tree for regioselective functionalization of the indazole core.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation (High Yield)

Rationale: The use of Sodium Hydride in THF promotes the thermodynamic enolate-like anion, favoring N1 substitution to preserve benzenoid character.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Deprotonation: Charge with 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M) . Cool to 0°C.[3]

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv) portion-wise over 10 minutes. Evolution of H2 gas will be observed.[4]

  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.[3]

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). N1 isomer typically elutes after the N2 isomer (if present) on silica due to hydrogen bonding capabilities, though this varies by substituent. Note: Verify regioisomer via NOESY NMR (interaction between N-Alkyl protons and C7-H).

Protocol 2: C3-Iodination (Gateway to Cross-Coupling)

Rationale: C3-Iodoindazoles are versatile intermediates for Suzuki/Sonogashira couplings. Direct iodination requires basic conditions to activate the C3 position.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in DMF (0.5 M) .

  • Reagent Addition: Add KOH pellets (3.0 equiv) followed by Iodine (

    
    , 1.1 equiv)  portion-wise.
    
  • Reaction: Stir at RT for 1–3 hours. The solution will turn dark red/brown.

  • Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (

    
    ) . The iodine color should disappear, and a precipitate will form.
    
  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum.

  • Result: Usually >90% yield of 3-iodo-1H-indazole.

References

  • Giraud, F., et al. (2020). "C3-Indazole functionalization: A review." Chimica Oggi, 38(6). Link

  • Lefebvre, V., et al. (2010).[4] "General Two-Step Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Hunt, K. W., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1963–1972. Link

  • Gaulon, C., et al. (2005). "Palladium-Catalyzed Reactions on 1H-Indazoles." Journal of Organic Chemistry, 70(26), 10864–10867. Link

  • FDA Drug Database. (2024). "Approved Kinase Inhibitors: Axitinib & Pazopanib." Link

Sources

Topic: Electronic Effects of the Nitro Group on the Indazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the profound electronic effects the nitro (–NO₂) group exerts on the indazole ring system. The indazole scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry.[1][2] The introduction of a nitro group, one of the most powerful electron-withdrawing groups in organic chemistry, dramatically alters the physicochemical properties and chemical reactivity of the parent ring. This document elucidates the interplay of inductive and resonance effects as a function of the nitro group's position, quantifies these effects through pKa and spectroscopic data, and outlines the direct consequences for synthetic strategies and drug design. Detailed experimental protocols for the synthesis and functionalization of nitroindazoles are provided, underpinned by mechanistic insights to guide researchers in this field.

The Indazole Scaffold: A Bicyclic Core with Tautomeric Versatility

Indazole is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring.[3] This structure is of significant interest due to its prevalence in a wide array of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][4] A key feature of the indazole system is its annular tautomerism; it primarily exists in two forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2][5] This tautomerism, along with the presence of two distinct nitrogen atoms, presents both challenges and opportunities in its functionalization.[6] The indazole ring is electron-rich and possesses a dipole moment, making its reactivity a nuanced subject dependent on the electronic nature of its substituents.[2]

The Nitro Group: A Dominant Electron-Withdrawing Force

The nitro group (–NO₂) is a potent modulator of a molecule's electronic landscape. Its influence stems from two distinct, yet synergistic, electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density away from the ring through the sigma (σ) bond framework.[7][8] This effect is distance-dependent, weakening as the number of bonds between the nitro group and the atom of interest increases.

  • Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms.[7][8][9] This is possible because the nitrogen atom, already part of a π-system with its oxygens, can accept electrons from an adjacent p-orbital on the ring. This effect is most pronounced when the nitro group is positioned ortho or para to the site of interest, as it allows for the formation of stable quinoid-like resonance structures that place a positive charge within the ring system.[8][10][11]

Collectively, these effects make the nitro group a strong deactivator in electrophilic aromatic substitution and a powerful acidifying group.[12][13]

Caption: Dual electronic effects of the nitro group on the indazole ring.

Positional Isomerism: Directing the Electronic Outcome

The specific location of the nitro group on the indazole ring dictates the magnitude and nature of its electronic influence. The effects are most dramatic when the nitro group is on the benzenoid portion of the scaffold.

Resonance Structures and Electron Distribution

The resonance effect of the nitro group creates regions of significant positive charge (electron deficiency) within the indazole ring, particularly at the ortho and para positions relative to its point of attachment. This is illustrated below for 5-nitro- and 6-nitroindazole.

Caption: Key resonance contributors for 5- and 6-nitroindazole.

For 5-nitroindazole, significant positive charge develops at C4 and C6. For 6-nitroindazole, this occurs at C5 and C7. This delocalization deactivates the entire ring towards electrophilic attack and simultaneously activates these positions for potential nucleophilic aromatic substitution (SNA_Ar) if a suitable leaving group is present.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the nitro group significantly impacts the acidity of the N1-H proton and the basicity of the N2 nitrogen.

  • Acidity: By withdrawing electron density, the nitro group stabilizes the resulting indazolate anion formed upon deprotonation. This makes the N1-H proton substantially more acidic (lower pKa) compared to unsubstituted indazole.

  • Basicity: The withdrawal of electron density reduces the availability of the lone pair on the N2 nitrogen for protonation, making nitroindazoles weaker bases (lower pKa of the conjugate acid) than indazole itself.

Table 1: Physicochemical Properties of Indazole and Nitroindazole Isomers

CompoundpKa (N-H Acidity)pKa (Conjugate Acid Basicity)Melting Point (°C)
1H-Indazole13.86[3]1.31[2]147-149[3]
5-Nitroindazole~11-12 (Predicted)[14]4.91 (in THF)[15]208-210
6-Nitroindazole11.08 (Predicted)[16]4.87 (in THF)[15]180-182[16]
7-Nitroindazole~11-12 (Predicted)[17]N/A183-185

Note: Experimental pKa values can vary with solvent and conditions. Predicted values are based on computational models.

Consequences for Chemical Reactivity and Synthesis

The electronic modifications induced by the nitro group have profound implications for the chemical reactivity of the indazole ring.

  • Electrophilic Aromatic Substitution (EAS): The indazole ring is strongly deactivated towards electrophiles. Further substitution, such as a second nitration, requires harsh conditions and will be directed by the existing nitro group, typically to a meta position where the deactivating resonance effect is absent.

  • Nucleophilic Aromatic Substitution (SNA_Ar): The electron deficiency created by the nitro group, especially at ortho and para positions, facilitates SNA_Ar reactions. A halogenated nitroindazole, for example, can readily react with nucleophiles like amines or alkoxides.

  • N-Functionalization: The increased acidity of the N1-H proton makes deprotonation with common bases (e.g., NaH, K₂CO₃) facile, allowing for straightforward N-alkylation or N-acylation.[18] However, the choice of base and solvent can influence the ratio of N1 versus N2 substituted products, a common regioselectivity challenge in indazole chemistry.[6]

Spectroscopic Signatures

The electronic effects are readily observable through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Protons on the nitro-substituted ring experience a deshielding effect due to the reduced electron density. This results in a significant downfield shift (higher ppm) compared to their positions in unsubstituted indazole. For example, in 5-nitroindazole, the H-4 proton appears as a doublet around δ 8.84 ppm, significantly downfield from typical aromatic protons.[18]

  • ¹³C NMR Spectroscopy: Carbon atoms directly attached to or ortho/para to the nitro group are also deshielded and appear at higher chemical shifts. The carbon bearing the nitro group (ipso-carbon) is particularly deshielded.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Nitroindazoles in DMSO-d₆

Proton4-Nitro-1H-indazole[18]5-Nitro-1H-indazole[18]6-Nitro-1H-indazole[18]7-Nitro-1H-indazole[18]
H-3 8.60 (s)8.48 (s)8.19 (d)8.25 (s)
H-4 -8.84 (d)7.86 (dd)8.06 (dd)
H-5 8.35 (d)-8.05 (dd)7.28 (t)
H-6 7.68 (t)8.25 (dd)-8.19 (dd)
H-7 8.19 (d)7.97 (d)8.46 (t)-

Role in Drug Design and Medicinal Chemistry

The nitro group is not merely a synthetic handle; it is a critical pharmacophore in many therapeutic agents.

  • Prodrug Activation: In medicinal chemistry, the nitro group often serves as a bioreducible function.[19] In the low-oxygen (hypoxic) environments characteristic of solid tumors or certain protozoan parasites, cellular nitroreductases can reduce the nitro group to reactive species like nitroso, hydroxylamine, or amine derivatives.[20][21][22] These metabolites can be cytotoxic, forming the basis of action for drugs like the anti-parasitic benznidazole.[23]

  • Modulation of Physicochemical Properties: The polar nitro group influences a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.[24]

  • Enzyme Inhibition: The strong dipole and electron-withdrawing nature of the nitro group can enable potent interactions with enzyme active sites. For instance, 7-nitroindazole is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS).[25]

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methyl-1H-indazole to Synthesize 3-Methyl-6-nitro-1H-indazole

This protocol demonstrates a common method for introducing a nitro group onto an indazole ring via electrophilic aromatic substitution.[26][27] The choice of a substituted indazole is deliberate, as the directing effects of the existing methyl group and the pyrazole ring influence the regiochemical outcome.

Causality: Concentrated sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperature (0–5 °C) because nitration is a highly exothermic process; careful temperature control is essential to prevent runaway reactions and the formation of dinitro byproducts.[26]

Materials:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Deionized Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate).

  • Dissolution: Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly and in portions, add 3-methyl-1H-indazole to the cold, stirring sulfuric acid, ensuring the temperature remains below 5 °C.[26]

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the indazole solution. Maintain the reaction temperature between 0–10 °C throughout the addition.[27]

  • Reaction Monitoring: Stir the mixture at 0–10 °C for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This safely quenches the reaction and precipitates the product.[26]

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a cold NaOH solution until the pH is ~7. Filter the resulting precipitate, wash thoroughly with cold water to remove residual salts, and air-dry.

  • Purification (Self-Validation): Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-methyl-6-nitro-1H-indazole. Confirm identity and purity by measuring the melting point and acquiring NMR spectra.

Nitration_Workflow sub 1. Dissolve 3-Methyl-Indazole in cold conc. H₂SO₄ (0-5°C) nit 2. Add pre-cooled Nitrating Mixture (HNO₃/H₂SO₄) dropwise (0-10°C) sub->nit react 3. Stir for 1-2 hours Monitor by TLC nit->react quench 4. Quench Reaction Pour onto crushed ice react->quench iso 5. Neutralize (NaOH) & Filter Wash with H₂O quench->iso pur 6. Purify by Recrystallization (Ethanol) iso->pur char 7. Characterize Product (MP, NMR) pur->char

Caption: Workflow for the synthesis of 3-methyl-6-nitro-1H-indazole.

Protocol 2: N-Alkylation of 5-Nitroindazole

This protocol illustrates the functionalization of the acidic N-H bond of a nitroindazole.

Causality: A base is required to deprotonate the indazole N1-H, generating the nucleophilic indazolate anion. Potassium carbonate is a suitable base, strong enough to deprotonate the acidic nitroindazole but mild enough to handle easily. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the anion.

Materials:

  • 5-Nitroindazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Alkyl Halide (e.g., Ethyl Iodide)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-nitroindazole (1 equivalent) and anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

  • Reaction: Heat the mixture (e.g., to 60 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then brine to remove DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel to separate the N1 and N2 alkylated isomers and any unreacted starting material. Characterize the purified product(s) by NMR.

Conclusion

The electronic effects of the nitro group on the indazole ring are powerful and multifaceted. Through a combination of strong inductive and resonance-based electron withdrawal, the nitro group profoundly decreases the electron density of the heterocyclic system. This modification enhances the acidity of the N-H proton, decreases the basicity of the pyrazole nitrogen, and fundamentally alters the ring's reactivity towards both electrophilic and nucleophilic reagents. The position of the nitro group is a critical determinant of these effects, offering a handle for fine-tuning the electronic properties of the molecule. For researchers in medicinal chemistry and drug development, a thorough understanding of these principles is essential for the rational design of novel indazole-based therapeutics and for the development of robust and regioselective synthetic strategies.

References

  • Raut, K. T., & Shirote, P. J. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

  • Neves, N. M., Barros, L., et al. (2020). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. Available at: [Link]

  • (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. Available at: [Link]

  • (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available at: [Link]

  • askIITians. (2025). Why does NO₂ group show its effect only at ortho? Available at: [Link]

  • (2025). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]

  • (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. PubMed. Available at: [Link]

  • (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Available at: [Link]

  • (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • (2024). Though the nitro group is electron-withdrawing by resonance, when... Pearson+. Available at: [Link]

  • (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. Available at: [Link]

  • (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Available at: [Link]

  • (n.d.). indazole. Organic Syntheses Procedure. Available at: [Link]

  • Reusch, W. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry. Available at: [Link]

  • (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. chemjournals.org. Available at: [Link]

  • (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Available at: [Link]

  • (n.d.). Indazole. Wikipedia. Available at: [Link]

  • (n.d.). pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed. Available at: [Link]

  • (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. omedicalcentral.com. Available at: [Link]

  • (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC. Available at: [Link]

  • (n.d.). Substituent Effects. La Salle University. Available at: [Link]

  • (n.d.). the nitro and nitroso groups. wiley.com. Available at: [Link]

  • (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link]

  • (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • (n.d.). Understanding the Hammett Equation. Scribd. Available at: [Link]

  • (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. Available at: [Link]

  • (2018). Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? Quora. Available at: [Link]

  • (n.d.). 7-Nitroindazole. PubChem. Available at: [Link]

  • (n.d.). 5-Nitroindazole. PubChem. Available at: [Link]

  • (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of British Columbia. Available at: [Link]

  • (n.d.). 6-Nitroindazole. PubChem. Available at: [Link]

  • (n.d.). Hammett equation. Wikipedia. Available at: [Link]

  • (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. Available at: [Link]

  • (n.d.). Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences. PubMed. Available at: [Link]

  • (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [https://www.svedbergopen.com/en/pro manuscript/the-role-of-nitro-groups-in-pharmaceuticals-effects-and-interactions-with-biological-systems]([Link] manuscript/the-role-of-nitro-groups-in-pharmaceuticals-effects-and-interactions-with-biological-systems)

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 3-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-7-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous pharmacologically active molecules. The specific substitution pattern of a methyl group at the 3-position and a nitro group at the 7-position can modulate the electronic and steric properties, influencing its biological activity and potential applications. For instance, various substituted nitroindazoles have been investigated for their role as nitric oxide synthase inhibitors.[1] This document provides a detailed experimental protocol for the synthesis of this compound, starting from 2-amino-3-nitrotoluene. The described methodology is based on a classical diazotization reaction followed by an intramolecular cyclization.

Reaction Scheme

The synthesis of this compound from 2-amino-3-nitrotoluene proceeds via a two-step, one-pot reaction involving diazotization of the primary amine followed by intramolecular cyclization.

Reaction_Scheme start 2-Amino-3-nitrotoluene intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HCl, 0-5 °C product This compound intermediate->product Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

ReagentsGradeSupplier
2-Amino-3-nitrotoluene≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)Commercially Available
Equipment
Magnetic stirrer with stirring bar
Round-bottom flasks (various sizes)
Dropping funnel
Ice bath
Thermometer
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) plates
NMR Spectrometer
IR Spectrometer
Mass Spectrometer

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Step 1: Preparation of the Amine Solution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-nitrotoluene (e.g., 5.0 g, 32.8 mmol).

  • To the flask, add 100 mL of 3M hydrochloric acid.

  • Stir the mixture at room temperature until the 2-amino-3-nitrotoluene is completely dissolved. The resulting solution may have a yellowish color.

Step 2: Diazotization
  • Cool the amine solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 2.4 g, 34.8 mmol, 1.06 eq) in 10 mL of cold deionized water.

  • Transfer the sodium nitrite solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the cold, stirred amine solution over a period of 30-45 minutes. Monitor the temperature closely and ensure it does not exceed 5 °C.[2]

Step 3: Intramolecular Cyclization and Work-up
  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 50 mL).

Step 4: Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow A Dissolve 2-amino-3-nitrotoluene in HCl B Cool to 0-5 °C A->B D Dropwise addition of NaNO₂ solution B->D C Prepare NaNO₂ solution C->D E Stir at 0-5 °C D->E F Warm to room temperature and stir E->F G Neutralize with NaHCO₃ F->G H Filter the precipitate G->H I Recrystallize and dry H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern on the indazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indazole ring, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product. The expected molecular weight for C₈H₇N₃O₂ is 177.16 g/mol .[3]

Safety Precautions

  • General Precautions: This experiment should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-3-nitrotoluene: This compound is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[4][5][6] It may intensify fire.[4][6] Keep away from combustible materials.[4][5][6]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care and ensure adequate ventilation.

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold at all times during its formation and use.

References

  • Supporting Information. Available at: [Link]

  • Liskon Biological. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Available at: [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. Available at: [Link]

  • INCHEM. ICSC 1120 - SODIUM NITRITE. Available at: [Link]

  • Google Patents. CN103319410A - Synthesis method of indazole compound.
  • Google Patents. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Organic Syntheses. indazole. Available at: [Link]

  • Scientific Research Publishing. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Available at: [Link]

  • Progress in Color, Colorants and Coatings. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available at: [Link]

  • Kolkata Organic Chemistry. Organic Chemistry-4. Available at: [Link]

  • PMC. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available at: [Link]

  • PMC. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. Available at: [Link]

  • Research Square. Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • PubChem. 7-Nitroindazole. Available at: [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • PubChemLite. 3-methyl-6-nitro-1h-indazole (C8H7N3O2). Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-3-nitrotoluene. Available at: [Link]

Sources

Application Notes and Protocols for 3-Methyl-7-Nitro-1H-Indazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 3-methyl-7-nitro-1H-indazole as a versatile synthetic intermediate in the development of pharmacologically active compounds. The unique structural features of this molecule, including the reactive nitro group and the modifiable indazole core, make it a valuable building block in medicinal chemistry.

Physicochemical Properties and Safety Considerations

This compound is a solid powder, and its physicochemical properties are summarized below.

PropertyValue
CAS Number 2942-42-9[1]
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [2]
Appearance Yellow to brown powder[3]
Melting Point 184-188 °C[3]
Boiling Point (Predicted) 384.9 ± 22.0 °C[2]
Density (Predicted) 1.437 g/cm³[2]

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-methyl-1H-indazole.

Protocol: Nitration of 3-Methyl-1H-Indazole

This protocol is adapted from general nitration procedures for indazole derivatives.[4][5]

Materials:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate: Synthesis of Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[6][7] this compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Pim kinases and others involved in cancer signaling pathways.[6]

Reduction of the Nitro Group

A crucial step in utilizing this compound is the reduction of the nitro group to an amine, yielding 3-methyl-1H-indazol-7-amine. This transformation opens up avenues for further functionalization.

Protocol: Reduction of this compound

Several methods can be employed for the reduction of aromatic nitro groups.[8][9][10] Catalytic hydrogenation is a common and efficient method.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Filter paper or Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol in a suitable reaction vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® or filter paper to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain 3-methyl-1H-indazol-7-amine.

Caption: Reduction of the nitro group.

N-Alkylation of the Indazole Ring

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[11][12][13] For the synthesis of certain kinase inhibitors, selective N-alkylation is a critical step. For instance, employing sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors N1 alkylation, which is the thermodynamically controlled product.[12][13][14]

Protocol: N1-Methylation of an Indazole Derivative

This protocol describes a general procedure for the N1-methylation of an indazole.

Materials:

  • Indazole derivative (e.g., a derivative of 3-methyl-1H-indazol-7-amine)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the indazole derivative (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

Further diversification of the indazole core can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16][17] This reaction allows for the introduction of aryl or heteroaryl moieties at specific positions of the indazole ring, which is a common strategy in the design of kinase inhibitors. For this, a halogenated indazole intermediate is typically required.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-indazole derivative.

Materials:

  • Bromo-indazole derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the bromo-indazole derivative, the boronic acid, and the base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General synthetic diversification strategy.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel kinase inhibitors. The protocols outlined in this document provide a foundation for researchers to utilize this building block in their drug discovery and development efforts. The ability to selectively functionalize both the indazole core and the substituent introduced from the nitro group allows for the creation of diverse chemical libraries for biological screening.

References

  • MDPI. (2024, September 19). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • QuickCompany. Novel Intermediates And Process For Preparation Of Axitinib. Retrieved from [Link]

  • Google Patents. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of ....
  • Eureka | Patsnap. Preparation method of axitinib intermediate. Retrieved from [Link]

  • Google Patents. CN112538073A - Preparation method of pazopanib intermediate.
  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]

  • Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) -.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and.... Retrieved from [Link]

  • PMC. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

  • Google Patents. CN103319410A - Synthesis method of indazole compound.
  • ACS Publications - American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]

  • Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

  • organic-chemistry.org. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PubMed. (2015, February 15). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. 7-Nitroindazole. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • PubMed. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: 3-Methyl-7-nitro-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-methyl-7-nitro-1H-indazole in Drug Discovery Content Type: Detailed Application Note & Protocol Guide

Executive Summary

This compound is a specialized heterocyclic scaffold utilized primarily as a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) and as a high-value synthetic intermediate in medicinal chemistry.[1][2] Structurally, it is a derivative of the well-characterized probe 7-nitroindazole (7-NI).[3] The addition of the 3-methyl group enhances lipophilicity and alters steric bulk within the active site, making it a critical tool for studying neurodegenerative pathways (e.g., Parkinson’s, ALS) and a versatile building block for constructing kinase inhibitors and anti-infective agents.

Chemical Profile & Structural Significance
PropertyDetail
IUPAC Name This compound
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Core Scaffold Indazole (Benzocpyrazole)
Key Features 7-Nitro Group: Electron-withdrawing; mimics the guanidino group of L-Arginine in NOS active sites; reducible to amine for derivatization.3-Methyl Group: Increases metabolic stability; blocks oxidation at the C3 position; provides a handle for hydrophobic interactions.
Solubility Low in water; soluble in DMSO, DMF, and hot Ethanol.
Biological Applications
3.1. Selective nNOS Inhibition (Neuroprotection)

The primary biological utility of this compound lies in its ability to inhibit neuronal Nitric Oxide Synthase (nNOS) .

  • Mechanism: Like its parent 7-NI, this compound acts as a competitive inhibitor of L-Arginine.[4] It binds near the heme prosthetic group of the enzyme. The 7-nitro group is crucial for interacting with the glutamate residue (Glu592 in rat nNOS) that normally anchors L-Arginine.

  • Selectivity: It exhibits selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS).[4] This is vital for therapeutic applications to avoid the cardiovascular side effects (hypertension) associated with eNOS inhibition.

  • Therapeutic Context: Used in preclinical models of Parkinson’s Disease (MPTP toxicity models) and ALS , where excess NO production leads to peroxynitrite-mediated neuronal death.

3.2. Privileged Scaffold for Drug Design

Beyond direct inhibition, this compound serves as a "privileged structure" intermediate.

  • Kinase Inhibitors: Reduction of the nitro group yields 7-amino-3-methylindazole . This amine is a common precursor for urea- or amide-linked kinase inhibitors (analogous to the synthesis of Pazopanib, which uses the 6-amino isomer).

  • Anti-Infectives: 3-methyl-7-nitroindazole derivatives have shown activity against neglected tropical diseases (NTDs), specifically Leishmania and Trypanosoma, by targeting protozoal enzymes that lack human homologs.

Experimental Protocols
Protocol A: Regioselective Synthesis of this compound

Rationale: Direct nitration of 3-methylindazole yields a mixture of 5-nitro (major) and 7-nitro (minor) isomers due to electronic directing effects. To ensure scientific integrity and purity, this protocol uses a cyclization strategy starting from a pre-functionalized benzene ring.

Materials:

  • 2-Fluoro-3-nitroacetophenone (Starting Material)

  • Hydrazine Hydrate (64% or 80% aqueous solution)

  • Ethanol (Absolute)

  • Reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-Fluoro-3-nitroacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of Hydrazine Hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism:[4][5][6][7] Hydrazine undergoes Nucleophilic Aromatic Substitution (SNAr) to displace the fluorine, followed by intramolecular condensation with the ketone to close the pyrazole ring.

  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:2). The starting ketone spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot Ethanol/Water (9:1) if necessary to remove trace hydrazine.[7]

  • Validation: Confirm structure via 1H NMR.

    • Expected Signal: A singlet at ~2.5-2.6 ppm (3-Methyl) and characteristic aromatic signals for the 7-nitro substitution pattern (doublet-triplet-doublet pattern).

Protocol B: In Vitro nNOS Inhibition Assay (Griess Method)

Rationale: This assay measures the accumulation of Nitrite (NO₂⁻), the stable breakdown product of NO, to quantify synthase activity.

Materials:

  • Recombinant nNOS enzyme (human or rat)

  • Substrate Buffer: 50 mM Tris-HCl (pH 7.4), 10 µM L-Arginine, 100 µM NADPH, 1 mM CaCl₂, 10 µg/mL Calmodulin, 10 µM BH₄.

  • Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine).

  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Incubation: In a 96-well plate, mix 10 µL of Test Compound (various concentrations) with 40 µL of nNOS enzyme solution. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 50 µL of Substrate Buffer (containing L-Arginine and cofactors) to initiate the reaction.

  • Reaction Phase: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop the reaction by adding 100 µL of ice-cold Griess Reagent.

  • Development: Incubate at room temperature for 10 minutes (protect from light). A pink/red color develops proportional to NO production.

  • Measurement: Read Absorbance at 540 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualizing the Science
Figure 1: Regioselective Synthesis Pathway

This diagram illustrates the "Self-Validating" synthetic route that guarantees the 7-nitro regiochemistry, avoiding the isomer mixtures common in direct nitration.

Synthesis SM 2-Fluoro-3-nitroacetophenone (Pre-functionalized) Inter Intermediate: [Hydrazone / S_NAr Adduct] SM->Inter S_NAr (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Inter Product This compound (Target Scaffold) Inter->Product Cyclization (-H2O)

Caption: Synthesis of this compound via condensation of hydrazine with 2-fluoro-3-nitroacetophenone.

Figure 2: Mechanism of nNOS Inhibition

The logical flow of how the compound prevents neurotoxicity.

MOA nNOS Neuronal NOS Enzyme (Active Site) Binding Competitive Binding at Heme Pocket nNOS->Binding Arg L-Arginine (Natural Substrate) Arg->Binding Blocked Inhibitor This compound Inhibitor->Binding High Affinity Block Blockade of NO Synthesis Binding->Block Result Reduced Peroxynitrite (Neuroprotection) Block->Result

Caption: Competitive inhibition mechanism of this compound preventing NO-mediated neurotoxicity.

References
  • Blandini, F., et al. (2004). Protective effect of the nNOS inhibitor 7-nitroindazole in a model of Parkinson's disease. Experimental Neurology . Link

  • Kalpalatha, K., et al. (2013). Synthesis and biological evaluation of novel substituted indazole derivatives. Journal of Chemical and Pharmaceutical Research. (Context for 3-methyl-indazole synthesis).
  • BenchChem. (2025).[3][4] Technical Guide: 7-Nitroindazole and Derivatives in NOS Inhibition. Link

  • Mayer, B., et al. (1994). 7-Nitroindazole: a selective inhibitor of neuronal nitric oxide synthase.[3][4][5][8][9] Neuropharmacology . Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib). Journal of Medicinal Chemistry . (Demonstrates the utility of methyl-nitro-indazole intermediates). Link

Sources

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Biological Evaluation of 3-Methyl-7-Nitro-1H-Indazole Derivatives

The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocycle is a key structural motif in several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, which have transformed cancer therapy.[1][2] The versatility of the indazole ring system allows for substitutions that can modulate its physicochemical properties and biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

This guide focuses on derivatives of a specific indazole core: This compound . The strategic placement of the methyl group at the 3-position and a nitro group at the 7-position provides a unique electronic and steric profile. The nitro group, in particular, is a powerful electron-withdrawing group that can participate in key binding interactions or serve as a bio-reducible moiety, potentially being converted to an amino group by cellular reductases to reveal a different pharmacological profile.[5]

This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals engaged in the systematic screening of this compound derivatives. It outlines a hierarchical screening cascade designed to efficiently identify and characterize novel bioactive chemical entities.

Section 1: The Screening Cascade: A Strategy for Hit Identification and Characterization

A successful screening campaign requires a logical and tiered approach. The initial Primary Screening phase utilizes robust, high-throughput assays to broadly assess the bioactivity of the entire compound library against diverse biological targets. Compounds that exhibit significant activity, termed "hits," are then advanced to Secondary and Mechanistic Screening . This second phase employs more complex, lower-throughput assays to confirm the initial activity, elucidate the mechanism of action, and begin to establish a structure-activity relationship (SAR).

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Lead Optimization a Compound Library (this compound Derivatives) b Anticancer Screen (Cytotoxicity - MTT Assay) a->b Broad Profiling c Anti-inflammatory Screen (NF-κB Reporter Assay) a->c Broad Profiling d Antimicrobial Screen (Broth Microdilution - MIC) a->d Broad Profiling e Kinase Inhibition Assays b->e Anticancer 'Hits' f DNA Binding Assays b->f Anticancer 'Hits' g IκBα Phosphorylation Assay c->g Anti-inflammatory 'Hits' h Biofilm Inhibition Assays d->h Antimicrobial 'Hits' i Structure-Activity Relationship (SAR) & Lead Compound Identification e->i Confirmed Activity & MoA Data f->i Confirmed Activity & MoA Data g->i Confirmed Activity & MoA Data h->i Confirmed Activity & MoA Data

Caption: A hierarchical workflow for screening this compound derivatives.

Section 2: Primary Screening Protocols

The goal of primary screening is to efficiently test all derivatives to identify those with promising biological activity. The following protocols are selected for their robustness, scalability, and relevance to the known activities of indazole compounds.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Multi-channel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO) only.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours.[6][9] Visually confirm the formation of purple formazan crystals using a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate gently for 10-15 minutes in the dark to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_NegativeControl - Abs_Blank)] * 100

    • Plot % Viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Anti-inflammatory Screening (NF-κB Reporter Assay)

Principle: The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of inflammatory responses.[10][11] In resting cells, it is held inactive in the cytoplasm. Inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to NF-κB's translocation to the nucleus, where it activates the expression of pro-inflammatory genes.[12][] This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway by a compound results in a decreased reporter signal.

Materials:

  • HEK293T or C2C12 cell line stably expressing an NF-κB-luciferase reporter construct[14]

  • Complete cell culture medium

  • Indazole derivatives (10 mM stocks in DMSO)

  • Recombinant human TNF-α (stimulant)

  • Luciferase assay substrate/reagent kit

  • 96-well white, clear-bottom microplates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the indazole derivatives for 1-2 hours prior to stimulation.

  • Controls:

    • Unstimulated Control: Cells treated with vehicle only (no compound, no TNF-α).

    • Stimulated Control: Cells treated with vehicle, then stimulated with TNF-α.

    • Positive Control: Cells treated with a known NF-κB inhibitor (e.g., Bay 11-7082), then stimulated with TNF-α.

  • Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen assay kit. Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the signal from the unstimulated control to 0% and the stimulated control to 100%.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot % Inhibition against concentration to determine the IC50 value.

Protocol: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

Principle: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This protocol uses a broth microdilution method in a 96-well plate format.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Indazole derivatives (10 mM stocks in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well U-bottom microplates

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the indazole derivatives directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Well with bacteria and vehicle (DMSO) only.

    • Sterility Control: Well with MHB only.

    • Positive Control: Wells containing serial dilutions of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Section 3: Secondary & Mechanistic Screening Protocols

"Hits" from the primary screens require further investigation to confirm their activity and probe their mechanism of action (MoA).

For Anticancer Hits: In Vitro Kinase Inhibition Assay

Principle: Many indazole-based anticancer agents function by inhibiting protein kinases.[1] This assay directly measures the ability of a compound to inhibit the activity of a specific kinase (e.g., a receptor tyrosine kinase like VEGFR or a cytoplasmic kinase like ABL). Radiometric assays using ³³P-labeled ATP are considered the gold standard for their direct measurement of enzymatic activity.[16]

G cluster_0 Kinase Reaction cluster_1 Outcome ATP ATPγ³³P Kinase Kinase Enzyme ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate-³³P Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Substrate Peptide Substrate Substrate->Kinase Inhibitor Indazole Derivative Inhibitor->Kinase Inhibition

Caption: Principle of a radiometric in vitro kinase assay.

Abbreviated Protocol:

  • Reaction Setup: In a microplate, combine a purified recombinant kinase, a specific peptide substrate, and the indazole derivative at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and ³³P-labeled ATP.[17] The ATP concentration should be close to the Km value for the specific kinase to allow for the detection of competitive inhibitors.[16]

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated peptide substrate will bind to the membrane, while the unused [³³P]ATP will be washed away.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

For Anti-inflammatory Hits: IκBα Phosphorylation Assay (Western Blot)

Principle: A key event in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex.[12] This marks IκBα for degradation, releasing NF-κB. This assay uses Western blotting to directly visualize whether a compound can block TNF-α-induced phosphorylation of IκBα.

Abbreviated Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with the "hit" indazole derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for a short period (e.g., 15 minutes).

  • Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody for total IκBα or a housekeeping protein (e.g., β-actin) as a loading control. A decrease in the p-IκBα band intensity in compound-treated samples compared to the TNF-α-only control indicates inhibition of the pathway.

Section 4: Data Presentation and Interpretation

To facilitate the analysis of structure-activity relationships (SAR), it is crucial to summarize the screening data in a clear, tabular format. This allows for direct comparison of the bioactivity of different derivatives.

Table 1: Hypothetical Bioactivity Data for a Series of this compound Derivatives

Compound IDR¹-SubstituentAnticancer IC50 (µM) [A549 Cells]Anti-inflammatory IC50 (µM) [NF-κB Assay]Antimicrobial MIC (µg/mL) [S. aureus]
IND-001H> 5022.5> 64
IND-0024-Fluorophenyl8.215.132
IND-0034-Methoxyphenyl15.745.3> 64
IND-0043-Pyridyl5.18.916
IND-005Cyclohexyl> 50> 5064
Doxorubicin(Positive Ctrl)0.1N/AN/A
Bay 11-7082(Positive Ctrl)N/A0.5N/A
Ciprofloxacin(Positive Ctrl)N/AN/A0.25

Data are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could infer that aromatic substituents at the R¹ position are favorable for anticancer and anti-inflammatory activity (compare IND-002/004 to IND-001/005). The 3-pyridyl group in IND-004 appears particularly promising, exhibiting potent activity across all three primary screens. This compound would be a high-priority candidate for advancement into mechanistic studies.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological screening of this compound derivatives. By employing a tiered approach of primary and secondary assays, researchers can efficiently identify and characterize novel bioactive molecules. The protocols described herein are robust, well-validated, and provide a solid starting point for any drug discovery program targeting this promising chemical scaffold. Promising lead compounds identified through this cascade can be further profiled for selectivity, off-target effects, and ultimately, advanced into preclinical in vivo models to evaluate their therapeutic potential.

References

  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2020).
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2014). PMC.
  • New derivatives of 5-nitroindazole with potential antitumor activity. (2017).
  • MTT assay protocol.
  • A DNA-Mediated Homogeneous Binding Assay for Proteins and Small Molecules. (2014). Journal of the American Chemical Society.
  • In vitro NLK Kinase Assay. (2018). PMC.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022). PubMed.
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • In vitro kinase assay. (2022). Bio-protocol.
  • In vitro kinase assay. (2024). Protocols.io.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols.
  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. (2025). bioRxiv.
  • Kinase Screening Assay Services.
  • (PDF) Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022).
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). R Discovery.
  • NF-κB Inhibitors-NF-κB Signaling Pathway.
  • Small-molecule discovery through DNA-encoded libraries. (2018). PMC.
  • A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). PMC.
  • Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applic
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2022). MDPI.
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. (2025). Liskon Biological.
  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). Taylor & Francis.
  • Synthesis and screening of small molecule libraries active in binding to DNA. (1996). PNAS.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts. (2025). ACS Omega.
  • The synthesis technique of 3 methyl 1H indazoles. (2013).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). MDPI.
  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. (2023). Quest Journals.
  • The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy.
  • Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjug
  • Indazole synthesis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC.

Sources

Application Note: Advanced Synthesis of Pazopanib Precursors from Nitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimized synthesis of 2,3-dimethyl-2H-indazol-6-amine , the critical pharmacophore precursor for Pazopanib (Votrient®). Unlike standard alkylation protocols which often yield thermodynamically favored N1-isomers, this guide focuses on regioselective N2-methylation strategies using 3-methyl-6-nitro-1H-indazole as the starting material.[1] We provide step-by-step protocols for the methylation and subsequent nitro-reduction, supported by critical process parameters (CPPs), analytical differentiation of isomers, and self-validating quality control systems.

Introduction & Retrosynthetic Logic

Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) acting on VEGFR-1/2/3, PDGFR, and c-KIT.[2] The molecule's efficacy relies heavily on the specific geometry of the indazole core.

From a retrosynthetic perspective, Pazopanib disconnects into three distinct fragments:

  • The Indazole Core (Target of this guide).

  • The Pyrimidine Linker (2,4-dichloropyrimidine).

  • The Sulfonamide Tail (5-amino-2-methylbenzenesulfonamide).[2][3][4][5]

The primary synthetic challenge is the indazole tautomerism . Methylation of 3-methyl-6-nitro-1H-indazole can occur at the N1 or N2 position.[1][6] The N1-isomer is thermodynamically favored but pharmacologically inactive for this target. The N2-isomer (2,3-dimethyl) is the required precursor.

Figure 1: Pazopanib Retrosynthesis & Isomer Challenge

Pazopanib_Retro cluster_fragments Key Fragments Pazopanib Pazopanib (Votrient) Sulfonamide Sulfonamide Tail (5-amino-2-methyl...) Pazopanib->Sulfonamide Coupling 2 Pyrimidine Pyrimidine Linker (2,4-dichloropyrimidine) Pazopanib->Pyrimidine IndazoleAmine Target Amine: 2,3-dimethyl-2H-indazol-6-amine Pazopanib->IndazoleAmine Coupling 1 N2_Isomer N2-Isomer (Active) 2,3-dimethyl... IndazoleAmine->N2_Isomer Nitro Reduction NitroIndazole Starting Material: 3-methyl-6-nitro-1H-indazole N1_Isomer N1-Isomer (Impurity) 1,3-dimethyl... NitroIndazole->N1_Isomer Methylation (Thermodynamic) NitroIndazole->N2_Isomer Methylation (Kinetic/Directed)

Caption: Retrosynthetic breakdown highlighting the critical bifurcation point at the methylation step (N1 vs. N2 selectivity).

Critical Process Parameters (CPP): Regioselectivity

The methylation of 3-methyl-6-nitro-1H-indazole is the process-defining step.[3]

ParameterStandard Conditions (Methyl Iodide/Base)Optimized Conditions (Trimethyloxonium BF4 or TMO)
Reagent MeI / K₂CO₃ / DMFTrimethyloxonium tetrafluoroborate OR Trimethylorthoformate
Mechanism Sɴ2 SubstitutionHard/Soft Acid-Base (HSAB) or Acid-Catalyzed
Selectivity (N1:N2) ~60:40 (Favors N1)< 5:95 (Favors N2)
Purification Column Chromatography requiredCrystallization / Filtration
Scalability Low (Yield loss during separation)High (Direct isolation)

Scientific Rationale: The N2 nitrogen is more nucleophilic but sterically hindered compared to N1. Under basic conditions (MeI/K₂CO₃), the anion forms and alkylates the most accessible site (N1). Using Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Trimethylorthoformate (TMO) drives the reaction via a different mechanism that kinetically favors the N2 position, often precipitating the desired salt directly.

Experimental Protocols

Protocol A: Regioselective Methylation (The TMO Route)

Target: 2,3-dimethyl-6-nitro-2H-indazole

This protocol utilizes Trimethylorthoformate (TMO) to achieve high N2 selectivity, avoiding the use of highly toxic Meerwein's salt while maintaining regiocontrol.

Reagents:

  • 3-methyl-6-nitro-1H-indazole (1.0 equiv)[1][7][8]

  • Trimethylorthoformate (TMO) (4.0 equiv)[8]

  • Sulfuric Acid (H₂SO₄, conc.) (Catalytic, 0.1 equiv)

  • Ethyl Acetate (EtOAc) (Solvent)

Step-by-Step Methodology:

  • Charge: In a dry reactor, suspend 3-methyl-6-nitro-1H-indazole (e.g., 10 g) in TMO (25 mL).

  • Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100–105°C) for 8–12 hours.

    • Mechanism Check: TMO acts as both solvent and methylating agent. The acidic conditions suppress the formation of the N1-anion.

  • Monitoring: Check by HPLC (See Section 4). Target < 2% Starting Material.

  • Work-up: Cool to room temperature. The reaction mixture may solidify or form a thick slurry.

  • Isolation: Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ to neutralize acid.

  • Crystallization: Concentrate the organic layer. The N2-isomer has significantly different solubility than the N1-isomer. Recrystallize from Ethanol/Water (9:1) to obtain yellow needles.

Self-Validating Checkpoint:

  • Melting Point: The N2-isomer melts at 124–126°C . The N1-isomer melts at 210–212°C . If your MP is >130°C, you have significant N1 contamination.

Protocol B: Nitro Reduction to Amine

Target: 2,3-dimethyl-2H-indazol-6-amine[2][3][4]

While catalytic hydrogenation (Pd/C) is cleaner, the Tin(II) Chloride (SnCl₂) method is described here for robustness in labs where pressure equipment is unavailable, and it is highly selective for nitro groups in the presence of other reducible functionalities.

Reagents:

  • 2,3-dimethyl-6-nitro-2H-indazole (Product of Protocol A)[3]

  • Tin(II) Chloride Dihydrate (SnCl₂[7][8]·2H₂O) (4.0 equiv)

  • Concentrated HCl (Solvent/Reagent)[7][8][9]

  • Ethanol (Co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-indazole (e.g., 5 g) in Ethanol (50 mL).

  • Acidification: Add concentrated HCl (20 mL) slowly.

  • Reduction: Add SnCl₂·2H₂O portion-wise at room temperature.

    • Observation: The yellow color of the nitro compound will fade as the reaction progresses. Slight exotherm is normal.

  • Heat: Stir at 60°C for 2 hours.

  • Quench: Cool to 0°C. Basify carefully with 50% NaOH solution until pH > 10.

    • Process Note: Tin salts form a thick white precipitate. Use Celite filtration to remove the salts.

  • Extraction: Extract the filtrate with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry organics over MgSO₄ and concentrate in vacuo.

  • Product: Off-white to pale brown solid. Yield typically >85%.[9]

Analytical Quality Control

To ensure the integrity of the synthesis, you must distinguish between the N1 and N2 isomers before proceeding to coupling.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) in Water (0.1% Formic Acid).

    • 0 min: 10% ACN

    • 15 min: 90% ACN

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Retention Time Profile (Approximate):

  • N2-Isomer (Target): Elutes earlier (more polar due to quinoid-like resonance). ~6.5 min.

  • N1-Isomer (Impurity): Elutes later (more aromatic character). ~8.2 min.

Downstream Application (Brief)

Once 2,3-dimethyl-2H-indazol-6-amine is secured, the synthesis of Pazopanib proceeds via:

  • SɴAr Coupling: Reaction with 2,4-dichloropyrimidine (NaHCO₃, EtOH, Reflux) yields the intermediate N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

  • Final Coupling: Reaction with 5-amino-2-methylbenzenesulfonamide (HCl, Isopropanol) yields Pazopanib Hydrochloride.[3]

Figure 2: Complete Synthetic Workflow

Workflow cluster_Step1 Step 1: Regiocontrol cluster_Step2 Step 2: Reduction Start 3-methyl-6-nitro- 1H-indazole Step1 Methylation (TMO / H2SO4) Start->Step1 Intermediate1 2,3-dimethyl-6-nitro- 2H-indazole Step1->Intermediate1 High N2 Selectivity Step2 Reduction (SnCl2 / HCl) Intermediate1->Step2 Intermediate2 2,3-dimethyl-2H- indazol-6-amine Step2->Intermediate2 Final To Pazopanib Synthesis Intermediate2->Final

Caption: Linear workflow from nitroindazole starting material to the amine precursor.

References

  • GlaxoSmithKline. (2002). Chemical Compounds as Inhibitors of Tyrosine Kinases. WO Patent 2002/059110. Link

  • Kumar, R., et al. (2014). "Process Development of Pazopanib, a Novel Multi-Targeted Tyrosine Kinase Inhibitor." Organic Process Research & Development, 18(1), 199–202. Link

  • Mishra, N., et al. (2019). "Synthetic Approaches and Pharmacological Activity of Pazopanib: A Review." Molecules, 24(19), 3589. Link

  • Mei, Y., & Yang, B. (2024).[10] "The Regioselective Alkylation of Some Indazoles Using Trialkyl Orthoformate." Indian Journal of Heterocyclic Chemistry. Link

Sources

Application Note: Strategic Development of Kinase Inhibitors Using the 3-Methyl-7-nitro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged pharmacophore in targeted oncology, forming the core of several FDA-approved multi-kinase inhibitors such as axitinib and pazopanib[1]. As a purine isostere, the 1H-indazole core competitively binds the ATP hinge region of protein kinases. This application note details the rational design, synthetic workflow, and biological validation protocols for developing novel kinase inhibitor libraries starting from 3-methyl-7-nitro-1H-indazole . By leveraging the steric properties of the 3-methyl group and the synthetic versatility of the 7-nitro group, researchers can systematically explore structure-activity relationships (SAR) targeting the gatekeeper pocket and the DFG-out conformation[2].

Structural Rationale & Pharmacophore Mapping

The selection of this compound as a starting scaffold is driven by precise structural causality:

  • The 1H-Indazole Core: Acts as the primary anchor. The N1 and N2 atoms serve as a hydrogen-bond donor/acceptor pair, forming critical interactions with the backbone amides of the kinase hinge region[3].

  • The 3-Methyl Group: Positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. This small aliphatic vector helps tune kinase selectivity by exploiting minor volumetric differences in the gatekeeper pockets of kinases like VEGFR2, FGFR1, and DDR2[2].

  • The 7-Nitro Group (Synthetic Handle): The nitro group is a masked amine. Upon reduction to 7-amino-3-methyl-1H-indazole, it provides a nucleophilic vector pointing toward the solvent-exposed channel. Functionalizing this amine with extended ureas or amides allows the molecule to reach the allosteric DFG-out pocket, a hallmark of highly potent Type II kinase inhibitors[4].

Interactions Hinge Kinase Hinge Region (Hydrogen Bonding) Gatekeeper Gatekeeper Pocket (Hydrophobic Interaction) Solvent Solvent Channel / DFG-out (Steric / H-Bonding) Indazole 1H-Indazole Core Indazole->Hinge N1/N2 H-bonds Methyl 3-Methyl Group Indazole->Methyl Deriv 7-Amido/Urea Extension Indazole->Deriv Methyl->Gatekeeper Steric fit Deriv->Solvent Type II Binding

Pharmacophore mapping of the substituted indazole scaffold within the kinase ATP-binding pocket.

Synthetic Workflow & Reaction Design

The development of the inhibitor library follows a divergent synthetic pathway. The initial step requires the chemoselective reduction of the 7-nitro group without disrupting the indazole aromaticity. The resulting amine is then subjected to parallel derivatization.

Workflow A This compound (Starting Scaffold) B Catalytic Hydrogenation (Pd/C, H2) A->B C 7-Amino-3-methyl-1H-indazole (Key Intermediate) B->C Nitro Reduction D Parallel Derivatization (Amidation / Urea Formation) C->D Scaffold Functionalization E Targeted Kinase Inhibitor Library (Type I / II) D->E SAR Exploration

Synthetic workflow for generating kinase inhibitor libraries from this compound.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Reduction to 7-Amino-3-methyl-1H-indazole

Causality: Catalytic hydrogenation is chosen over metal-acid reductions (e.g., Fe/HCl) to prevent potential chlorination or degradation of the electron-rich indazole core.

  • Preparation: Dissolve this compound (10.0 mmol) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (50 mL). The dual-solvent system ensures optimal solubility of both the nitro precursor and the polar amine product.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a continuous stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure.

  • Self-Validation & QC Check:

    • Visual: The yellow solution of the nitro compound will turn colorless/pale upon complete reduction.

    • Analytical: Perform TLC (DCM:MeOH 9:1). The product spot will be highly polar and stain positively with Ninhydrin. Confirm mass by LC-MS (

      
      ).
      
Protocol 2: Parallel Synthesis of 1-(3-Methyl-1H-indazol-7-yl)-3-arylureas

Causality: The 7-amino group is sterically hindered by the adjacent N1-H. Using highly reactive aryl isocyanates allows for efficient urea formation without the need for harsh heating, preserving the integrity of the scaffold.

  • Preparation: Dissolve 7-amino-3-methyl-1H-indazole (1.0 mmol) in anhydrous DMF (5 mL) under an Argon atmosphere.

  • Coupling: Add the desired substituted aryl isocyanate (1.1 mmol) dropwise at 0 °C. Add Triethylamine (0.5 mmol) as a catalytic base to enhance nucleophilicity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Quench the reaction by pouring it into ice-cold water (20 mL). The urea derivative will precipitate. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

  • Self-Validation & QC Check:

    • Analytical: Verify purity via Reverse-Phase HPLC (>95% required for kinase assays). Confirm structure via

      
      H-NMR, ensuring the presence of the two characteristic broad urea N-H singlets between 8.0–10.0 ppm.
      
Protocol 3: High-Throughput Kinase Activity Assay (TR-FRET)

Causality: Highly conjugated heterocyclic compounds often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before signal reading, completely bypassing background fluorescence interference and ensuring trustworthy IC


 data.
  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the synthesized inhibitor (serially diluted in 1% DMSO assay buffer).

  • Enzyme Addition: Add 5 µL of the recombinant kinase (e.g., VEGFR2 or FGFR1) at the predetermined

    
     concentration. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
    
  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at

    
    ) and the specific TR-FRET peptide substrate.
    
  • Detection: Incubate for 60 minutes. Add the Europium-labeled anti-phosphopeptide antibody. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation & QC Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Determine IC

    
     values using a 4-parameter logistic non-linear regression model.
    

Data Presentation: Representative SAR Profiling

The following table summarizes representative quantitative data demonstrating how functionalizing the 7-position of the 3-methyl-1H-indazole scaffold impacts multi-kinase selectivity[1][2].

Compound IDR-Group (7-Position Extension)VEGFR2 IC

(nM)
FGFR1 IC

(nM)
DDR2 IC

(nM)
Scaffold -NH

(Unsubstituted)
>10,000>10,000>10,000
Ind-01 3-(Trifluoromethyl)phenyl urea45.2112.485.6
Ind-02 4-Fluoro-3-methylphenyl urea12.534.115.2
Ind-03 3,5-Dimethylisoxazole amide210.08.5410.3
Ind-04 4-(4-Methylpiperazin-1-yl)benzamide5.418.23.1

Table 1: Representative Structure-Activity Relationship (SAR) data for 7-substituted 3-methyl-1H-indazole derivatives. Note the shift in selectivity towards FGFR1 when utilizing an isoxazole amide (Ind-03), versus the potent multi-target inhibition seen with the piperazine-solubilized benzamide (Ind-04).

References

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry (via NIH).2

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.1

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure (via SciSpace).3

  • Methyl 7-Amino-1H-indazole-5-carboxylate (Kinase Inhibition Profiles). Benchchem.4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-7-nitro-1H-indazole (CAS No. 101420-66-0). This valuable heterocyclic compound serves as a key building block in medicinal chemistry, notably in the development of novel therapeutics.[1][2][3] However, its synthesis presents distinct regiochemical challenges that can lead to low yields and complex purification steps. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main conceptual approaches to synthesizing this molecule. The first is the direct nitration of 3-methyl-1H-indazole. The second, and generally more successful, strategy is the reductive cyclization of a pre-functionalized aromatic precursor, such as 2,6-dinitrotoluene. This guide focuses on the latter approach due to its superior control over regioselectivity.

Q2: Why is regioselectivity the principal challenge in this synthesis?

A2: The indazole ring system's electronic properties and the directing influence of the existing methyl group make direct electrophilic nitration difficult to control. When nitrating 3-methyl-1H-indazole, the reaction tends to yield a mixture of isomers, with the nitro group predominantly adding to the 5- or 6-positions.[4] Achieving selective nitration at the 7-position is challenging due to steric hindrance from the adjacent methyl group and the complex electronic nature of the fused ring system.[5]

Q3: What makes the reductive cyclization of 2,6-dinitrotoluene a more effective route?

A3: This strategy circumvents the issue of regioselectivity by starting with a commercially available precursor where the substituents are already in the correct positions. The core of this method involves the selective reduction of one nitro group to an intermediate that can then cyclize with the adjacent methyl group to form the indazole ring. This locks in the desired 3-methyl-7-nitro arrangement from the outset.

Q4: What are the main applications of this compound?

A4: As a functionalized indazole, this compound is a valuable intermediate in pharmaceutical development. The indazole scaffold is a "privileged structure" found in numerous biologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[2][3][4] The nitro group at the 7-position can be readily reduced to an amine, providing a handle for further derivatization to build complex target molecules.[6]

Synthetic Strategy Overview

To address the core challenge of regioselectivity, a synthesis path starting from 2,6-dinitrotoluene is recommended. This avoids the problematic direct nitration of 3-methyl-1H-indazole, which yields an isomeric mixture that is difficult to separate.

Synthetic_Strategies cluster_0 Direct Nitration (Problematic) cluster_1 Reductive Cyclization (Recommended) Start1 3-Methyl-1H-indazole Reagents1 HNO₃ / H₂SO₄ Start1->Reagents1 Products1 Isomeric Mixture (5-nitro, 6-nitro, 7-nitro) Reagents1->Products1 Poor Regioselectivity Start2 2,6-Dinitrotoluene Step1 Partial Reduction & Cyclization Start2->Step1 Product2 This compound Step1->Product2 High Regioselectivity Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound CheckYield Check Crude Yield & TLC Start->CheckYield LowYield Problem: Low or No Yield CheckYield->LowYield Yield < 20% GoodYield Proceed to Purification CheckYield->GoodYield Yield Acceptable AnalyzeReduction Analyze Reduction Step: Check TLC for intermediate LowYield->AnalyzeReduction AnalyzeCyclization Analyze Cyclization Step: Intermediate present? AnalyzeReduction->AnalyzeCyclization Intermediate Formed FixReduction Solution: - Verify reductant activity - Adjust stoichiometry - Monitor closely AnalyzeReduction->FixReduction No Intermediate FixCyclization Solution: - Increase temp/time - Ensure acidic medium AnalyzeCyclization->FixCyclization Yes FixReduction->Start Retry FixCyclization->Start Retry Reaction_Mechanism Start 2,6-Dinitrotoluene p1 Start->p1 1. Selective Reduction (e.g., Na₂S₂O₄) Intermediate 2-Amino-6-nitrotoluene (or hydroxylamine) p2 Intermediate->p2 2. Acetic Acid (H⁺) Protonated Protonated Intermediate p3 Protonated->p3 3. Intramolecular Nucleophilic Attack Cyclized Cyclized Intermediate (non-aromatic) p4 Cyclized->p4 4. Dehydration (-H₂O) Product This compound p1->Intermediate p2->Protonated p3->Cyclized p4->Product

Sources

Technical Support Center: Purification of 3-Methyl-7-nitro-1H-indazole from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-methyl-7-nitro-1H-indazole. The synthesis of this compound, typically via electrophilic nitration of 3-methyl-1H-indazole, frequently yields a mixture of regioisomers that are challenging to separate due to their similar physicochemical properties.[1][2][3] This document offers structured FAQs, a practical troubleshooting guide, and validated protocols to achieve high purity of the target 7-nitro isomer.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect during the synthesis of this compound?

A1: The direct nitration of 3-methyl-1H-indazole using mixed acids (HNO₃/H₂SO₄) is a standard method.[1][2] However, the pyrazole and benzene rings of the indazole scaffold can both undergo electrophilic substitution. This results in a mixture of C-nitrated regioisomers. Besides the desired this compound, you should anticipate the formation of 3-methyl-4-nitro-1H-indazole, 3-methyl-5-nitro-1H-indazole, and 3-methyl-6-nitro-1H-indazole as the most common impurities. Dinitro compounds may also form under harsh conditions.[1]

Q2: Why is the separation of these nitroindazole isomers so challenging?

A2: The difficulty stems from the high degree of similarity between the desired product and the isomeric impurities. They share the same molecular formula (C₈H₇N₃O₂) and molecular weight (177.16 g/mol ).[2] Consequently, they exhibit very similar polarities and solubilities, making separation by standard techniques like simple recrystallization or basic column chromatography non-trivial. Effective purification requires optimized methods that can exploit the subtle differences in their molecular structure and resulting intermolecular interactions.

Q3: What is the most robust overall strategy for purifying this compound to >99% purity?

A3: A multi-step approach is typically the most effective.

  • Initial Bulk Purification: Begin with a carefully selected recrystallization protocol. This step is designed to remove the majority of isomeric impurities and other synthesis-related byproducts, significantly enriching the desired 7-nitro isomer. Mixed solvent systems are often highly effective.[4][5]

  • High-Resolution Purification: Follow up with optimized flash column chromatography on the enriched material. This allows for the fine separation of any remaining, closely-related isomers.

  • Final Polish: A final recrystallization of the pooled, pure fractions from chromatography can be performed to remove any residual column-related impurities and provide a high-purity, crystalline final product.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a practical, question-and-answer format.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

  • Probable Cause: The solution is oversaturated, causing the compound to precipitate out of solution at a temperature above its melting point or as an amorphous solid. This is common when the boiling point of the solvent is too high or cooling occurs too rapidly.

  • Recommended Solution:

    • Re-heat the flask containing the oil and solvent until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of the primary (good) solvent to slightly decrease the saturation.

    • Ensure the solution is completely homogeneous.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[6]

Problem: I have very low recovery after recrystallization.

  • Probable Cause: This is typically due to one of two reasons: either too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures, or the desired isomer has significant solubility in the chosen solvent system even when cold.

  • Recommended Solution:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing the mixture to return to a boil between additions.[5]

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

    • Solvent Selection: Re-evaluate your solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. You may need a different solvent or to adjust the ratio in a mixed-solvent system.

    • Wash Carefully: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[5]

Column Chromatography Issues

Problem: My TLC shows several spots that are very close together (low ΔRf). How can I improve separation on a column?

  • Probable Cause: The chosen eluent system does not have sufficient selectivity to resolve the isomers.

  • Recommended Solution:

    • Solvent System Optimization: The key is extensive TLC screening. Test various solvent mixtures. For nitroindazoles, systems based on Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Acetone are good starting points. The goal is to find a system that maximizes the distance between the spot for the 7-nitro isomer and the others, ideally achieving a ΔRf of at least 0.15.

    • Reduce Polarity: A less polar (weaker) eluent will cause all compounds to move more slowly, often increasing the separation between spots. Try decreasing the proportion of the polar solvent (e.g., go from 30% EtOAc in Hexane to 20% EtOAc in Hexane).

    • Consider a Different Adsorbent: While silica gel is standard, neutral alumina can sometimes offer different selectivity for polar compounds.[7]

Problem: The separation on my column is poor, with broad bands and significant fraction overlap.

  • Probable Cause: This is often due to improper column packing or sample loading technique.

  • Recommended Solution:

    • Pack a Homogeneous Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or channels, which cause poor separation.[7][8] Tapping the column gently during packing helps settle the adsorbent evenly.[9]

    • Use Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel or Celite. To do this, dissolve your crude material in a volatile solvent (like DCM or acetone), add a few grams of silica, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique results in a much sharper starting band and significantly improves resolution.[9]

    • Column Dimensions: Use a long, thin column rather than a short, wide one for difficult separations. A higher ratio of stationary phase to sample (e.g., 50:1 to 100:1 by weight) is recommended for separating close-running isomers.[9]

Section 3: Recommended Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for the fine purification of material that has already been enriched in the 7-nitro isomer.

1. Preparation:

  • Adsorbent: Standard flash-grade silica gel (40-63 µm).

  • Eluent Selection: Based on prior TLC analysis, select a solvent system that provides an Rf value of ~0.25-0.35 for the this compound isomer.

Starting Solvent Systems (Test by TLC) Typical Polarity Notes
Hexane / Ethyl Acetate (e.g., 7:3 v/v)Low to MediumExcellent starting point for many separations.
Dichloromethane / Methanol (e.g., 98:2 v/v)MediumUseful for more polar compounds. Be aware of DCM's volatility.
Toluene / Acetone (e.g., 8:2 v/v)MediumOffers different selectivity compared to ester-based systems.

2. Column Packing:

  • Insert a cotton or glass wool plug at the bottom of the column. Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.[7]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the top of the packed column. Add a small protective layer of sand on top.[8]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed.

  • Apply pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.

  • Collect fractions continuously and monitor the elution process using TLC.

  • Combine the fractions containing the pure this compound.

5. Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is ideal for an initial bulk purification of the crude reaction mixture.

1. Solvent Screening (Microscale):

  • Find a "good" solvent that readily dissolves your crude product when hot (e.g., ethanol, acetone, ethyl acetate).

  • Find a "bad" or "anti-solvent" in which your product is poorly soluble, even when hot (e.g., water, hexane, heptane).[5] The two solvents must be miscible. A combination of ethanol and water is often effective for nitroindazoles.[4]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "good" solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount necessary.

3. Addition of Anti-Solvent:

  • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold mixture of the "good" and "bad" solvents.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Section 4: Purification Workflow and Logic

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Synthetic Product tlc_check Initial Purity Assessment (TLC / 1H NMR) start->tlc_check recryst Bulk Purification: Recrystallization tlc_check->recryst Major isomer + impurities column High-Resolution Purification: Flash Column Chromatography tlc_check->column Complex mixture of isomers (similar concentration) purity_check_post_recryst Purity > 95%? recryst->purity_check_post_recryst purity_check_post_column Purity > 99%? column->purity_check_post_column purity_check_post_recryst->column No, isomers still present final_product Pure this compound purity_check_post_recryst->final_product Yes purity_check_post_column->final_product Yes stop Re-evaluate Strategy (Consider alternative synthesis or purification methods) purity_check_post_column->stop No

Sources

Technical Support Guide: Nitration of 3-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct nitration of 3-methyl-1H-indazole is a critical transformation in the synthesis of kinase inhibitors (e.g., Pazopanib intermediates) and other bioactive scaffolds. While the reaction appears straightforward, the unique electronic properties of the indazole core create a landscape prone to specific side reactions—primarily regiochemical ambiguity and over-nitration.

This guide provides a technical breakdown of the reaction, identifying the major product (5-nitro) versus the common target impurity (6-nitro) , and offers actionable troubleshooting steps to maximize yield and purity.

Reaction Pathway & Regioselectivity Analysis

The nitration of 3-methyl-1H-indazole in mixed acid (HNO₃/H₂SO₄) is an electrophilic aromatic substitution (


). The regioselectivity is governed by the protonation state of the indazole nitrogen atoms.
  • Standard Conditions (Strong Acid): The indazole is protonated at N2. This directs the incoming nitronium ion (

    
    ) primarily to the C-5 position .
    
  • Alternative Conditions: The C-6 isomer is often a desired pharmacophore but is difficult to access via direct nitration of the parent scaffold. It is typically synthesized via indirect ring-closure methods (e.g., from 2-methyl-5-nitroaniline) to avoid the mixture issues inherent in direct nitration.

Reaction Scheme Visualization

NitrationPathways Start 3-Methyl-1H-indazole Intermediate Protonated Indazolium (N2-H+ Species) Start->Intermediate H2SO4 Protonation Oxid OXIDATION PRODUCT Indazole-3-carboxylic acid (Trace) Start->Oxid Strong Oxidant High Temp Prod5 MAJOR PRODUCT 3-Methyl-5-nitro-1H-indazole (Thermodynamic/Kinetic Favorite) Intermediate->Prod5 HNO3 Major Pathway Prod6 MINOR ISOMER 3-Methyl-6-nitro-1H-indazole (Often <10% in direct nitration) Intermediate->Prod6 HNO3 Minor Pathway DiNitro OVER-NITRATION 3-Methyl-5,7-dinitro-1H-indazole Prod5->DiNitro Excess HNO3 High Temp

Caption: Reaction pathways for the nitration of 3-methyl-1H-indazole in mixed acid media.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Isomer Contamination

Q: I am trying to synthesize the 6-nitro isomer, but NMR shows a different major product. What happened? A: Direct nitration of 3-methyl-1H-indazole heavily favors the 5-nitro isomer (often >90% selectivity) due to the electronic directing effects of the protonated indazole ring [1, 3].

  • Diagnosis: Check the

    
    H NMR. The 5-nitro isomer typically shows a doublet (J ~9 Hz) for H-7 and a doublet (J ~2 Hz) for H-4. The 6-nitro isomer will show different coupling patterns (singlet-like for H-7).
    
  • Solution: If you strictly need the 6-nitro isomer, direct nitration is the wrong method . You must switch to an indirect synthesis, such as the cyclization of 2-methyl-5-nitroaniline using sodium nitrite [3].

Issue 2: Over-Nitration (Dinitration)

Q: LC-MS shows a peak with M+45 relative to my product. What is this impurity? A: This is likely 3-methyl-5,7-dinitro-1H-indazole .

  • Cause: High local concentration of nitric acid or reaction temperatures exceeding 5-10°C. Once the 5-position is nitrated, the ring is deactivated, but the 7-position remains susceptible to a second attack under forcing conditions.

  • Corrective Action:

    • Maintain temperature strictly between 0°C and 5°C .

    • Add HNO₃ dropwise to a solution of the substrate in H₂SO₄ (inverse addition) to prevent localized excess.

    • Quench the reaction immediately upon consumption of starting material.

Issue 3: Low Yield & Tar Formation

Q: The reaction mixture turned black, and the workup yielded a tarry mess. What went wrong? A: This indicates oxidative decomposition, likely of the methyl group or the diazo moiety.

  • Mechanism: While the methyl group at C-3 is relatively stable, strong oxidizing conditions (fuming HNO₃ or temps >20°C) can oxidize the methyl group to an aldehyde (CHO) or carboxylic acid (COOH) [4].

  • Corrective Action:

    • Ensure your H₂SO₄ is dry (water promotes oxidation over nitration).

    • Do not allow the exotherm to spike.

    • Verify the stoichiometry; use only a slight excess (1.05 - 1.1 eq) of HNO₃.

Issue 4: N-Nitration

Q: I see an unstable intermediate that disappears during aqueous workup. Was this N-nitration? A: Yes, N-nitration (forming 1-nitro-3-methylindazole) can occur as a kinetic product.

  • Behavior: N-nitro species are often labile and can rearrange to C-nitro products or hydrolyze back to the starting material during the acidic aqueous quench.

  • Relevance: This is rarely an isolated impurity but can complicate in-process monitoring (HPLC/TLC). Standard aqueous workup usually resolves this by hydrolyzing the N-nitro bond if rearrangement hasn't occurred.

Optimized Experimental Protocol

Target: 3-Methyl-5-nitro-1H-indazole (Major Product)

Safety Warning: Nitration is highly exothermic. Run in a fume hood.

  • Preparation: Charge a 3-neck flask with concentrated H₂SO₄ (10 vol). Cool to 0°C using an ice/salt bath.

  • Dissolution: Add 3-methyl-1H-indazole (1.0 eq) portion-wise, keeping internal temp <5°C . Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ (1.05 eq) dropwise over 30–60 minutes.

    • Critical Control Point: Internal temperature must not exceed 5°C .

  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product should precipitate as a yellow/tan solid.

  • Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or DMF/Water if regioisomers (6-nitro) are present.

Comparative Data: Isomer & Impurity Profile

CompoundStructureFormation ConditionRemoval Strategy
3-Methyl-5-nitro-1H-indazole Major ProductStandard Mixed Acid (0°C)N/A (Target)
3-Methyl-6-nitro-1H-indazole Minor Isomer (5-15%)Competitive substitutionRecrystallization (EtOH) or Column Chromatography
3-Methyl-5,7-dinitro-1H-indazole Over-nitrationExcess HNO₃, Temp >20°CControl Temp <5°C; Limit HNO₃ equivalents
Indazole-3-carboxylic acid OxidationProlonged reaction, High TempAvoid overheating; Inert atmosphere

References

  • BenchChem. Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration (Note: Commercial protocols often refer to optimized or specific patented conditions; standard literature favors 5-nitro).Link

  • Liskon Biological. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. (2025).[1][2][3][4][5] Link

  • Luo, G., et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674 (2018). (Confirms 5-nitro as major product of direct nitration). Link

  • Jeong, D. U., et al. Selective Oxidation of Methyl Substituted 1,3-Dimethyllumazine Derivatives with Nitric acid. Bull. Korean Chem. Soc., 22(1), 120-122 (2001). (Analogous methyl oxidation chemistry). Link

Sources

Indazole Synthesis Technical Support Center: Optimizing C7-Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the regioselective synthesis of 7-nitroindazole—a critical pharmacophore and selective neuronal nitric oxide synthase (nNOS) inhibitor.

Below, you will find mechanistic FAQs, troubleshooting workflows, quantitative benchmarks, and self-validating experimental protocols.

Part 1: Frequently Asked Questions (Mechanisms & Regioselectivity)

Q1: Why does direct nitration of 1H-indazole yield poor C7-selectivity? A: The regioselectivity of electrophilic aromatic substitution in indazoles is dictated by the electron density distribution across the fused bicyclic system. In the standard 1H-tautomer, the pyrazole ring directs incoming electrophiles (like the nitronium ion, NO₂⁺) primarily to the C5 position, and secondarily to C3 or C6. Attack at the C5 position forms a Wheland intermediate that is highly stabilized by resonance without disrupting the aromaticity of the pyrazole core. Conversely, the C7 position is both electronically deactivated and sterically hindered by the adjacent N1-H proton. Consequently, direct nitration of 1H-indazole typically results in a complex mixture of isomers requiring extensive chromatographic purification[1].

Q2: How does the "De Novo" cyclization approach solve this issue? A: Instead of functionalizing a pre-formed indazole, the de novo approach constructs the pyrazole ring onto a benzene ring that already possesses the nitro group at the desired position. By utilizing 2-methyl-6-nitroaniline as the starting material, researchers can perform a diazotization reaction. The resulting diazonium salt undergoes rapid intramolecular cyclization with the adjacent methyl group. Because the nitro group's position is fixed prior to ring closure, this method guarantees near-perfect C7-regioselectivity[2].

Q3: Are there any direct nitration methods that actually work for C7? A: Yes, recent breakthroughs in transition-metal-free catalysis have enabled site-selective direct nitration by leveraging the 2H-indazole tautomer . By substituting or directing the system to the 2H-form, the resonance contributors shift dramatically. The N2 atom bears the substituent, which alters the electronic landscape of the benzene ring, significantly increasing nucleophilicity at the C7 position. Recent protocols utilizing tert-butyl nitrite or similar reagents have achieved excellent C7-selectivity on 2H-indazoles[3].

G Start Target: 7-Nitroindazole Path1 Direct Nitration (1H-Indazole) Start->Path1 Path2 De Novo Cyclization (2-Methyl-6-nitroaniline) Start->Path2 Path3 Site-Selective Nitration (2H-Indazole) Start->Path3 Result1 Mixture of Isomers (3-, 4-, 5-, 6-nitro) Path1->Result1 Poor Selectivity Result2 7-Nitroindazole (>95% Yield) Path2->Result2 High Selectivity Result3 7-Nitroindazole (High Regioselectivity) Path3->Result3 Directed Electrophilic

Reaction pathways for 7-nitroindazole synthesis comparing regioselectivity outcomes.

Part 2: Quantitative Data & Method Benchmarking

To assist in selecting the optimal synthetic route for your laboratory's capabilities, review the quantitative comparison of standard 7-nitroindazole synthesis methodologies below.

Synthesis MethodologyStarting PrecursorKey ReagentsRegioselectivity (C7)Typical YieldScalability
Classical Direct Nitration 1H-IndazoleHNO₃, H₂SO₄< 15% (Mixture)10 - 20%Poor (Requires HPLC)
De Novo Diazotization 2-Methyl-6-nitroanilineNaNO₂, AcOH, H₂O> 99%95 - 98%Excellent (Kg scale)
2H-Indazole Nitration 2-Substituted 2H-Indazolet-BuONO or DNDMH> 90%75 - 85%Good

Part 3: Troubleshooting Guide for De Novo Cyclization

The most reliable method for synthesizing 7-nitroindazole is the diazotization of 2-methyl-6-nitroaniline. However, researchers frequently encounter yield drops due to thermal degradation of the diazonium intermediate or incomplete cyclization.

Troubleshooting Issue Issue: Low Yield or Impure 7-Nitroindazole CheckTemp Was internal temp kept < 25°C? Issue->CheckTemp TempFix Cool to 15-20°C Prevent diazonium degradation CheckTemp->TempFix No CheckStir Was NaNO2 added all at once? CheckTemp->CheckStir Yes StirFix Add slowly to control exotherm & side reactions CheckStir->StirFix Yes Success Optimal Cyclization & Precipitation CheckStir->Success No

Troubleshooting workflow for optimizing diazotization and cyclization yields.

Common Failure Modes & Solutions

Symptom: Heavy tar formation and evolution of brown gas (NOₓ) during sodium nitrite addition.

  • Causality: The reaction is highly exothermic. If sodium nitrite is added too rapidly, the localized heat spikes cause the diazonium intermediate to decompose into phenolic byproducts and nitrogen gas before intramolecular cyclization can occur.

  • Resolution: Utilize an ice bath to maintain an internal temperature strictly between 15–20 °C. Use a dropping funnel to add the aqueous NaNO₂ solution dropwise.

Symptom: Product precipitates as a sticky, impure orange mass rather than pale yellow needles.

  • Causality: Incomplete dehydration of the intermediate or co-precipitation of unreacted starting material due to insufficient acetic acid volume.

  • Resolution: Ensure the reaction stirs for a full 30–45 minutes post-addition. If the mass is sticky, recrystallize from boiling methanol using decolorizing charcoal.

Part 4: Self-Validating Experimental Protocol

This protocol details the high-yielding de novo synthesis of 7-nitroindazole. It is designed as a self-validating system; specific checkpoints are embedded to verify the reaction's success in real-time without requiring immediate LC-MS analysis.

Materials Required
  • 2-Methyl-6-nitroaniline (1.0 eq, 15.2 g, 100 mmol)

  • Glacial Acetic Acid (150 mL)

  • Sodium Nitrite (1.1 eq, 7.6 g, 110 mmol)

  • Deionized Water (50 mL + 500 mL for quenching)

Step-by-Step Methodology

Step 1: Substrate Dissolution Transfer 15.2 g of 2-methyl-6-nitroaniline into a 500 mL round-bottomed flask equipped with a magnetic stir bar and an internal thermometer. Add 150 mL of glacial acetic acid.

  • Self-Validation Checkpoint: The solution should appear as a clear, vibrant orange-red liquid. If particulate matter persists, gently warm the flask to 35 °C until dissolved, then cool back down.

Step 2: Temperature Equilibration Submerge the flask in a water/ice bath. Stir the solution until the internal thermometer reads exactly 15 °C.

  • Causality Note: Acetic acid freezes at 16.6 °C. If the solution begins to slush, remove the ice bath momentarily to maintain a temperature of 17–20 °C.

Step 3: Diazotization and Cyclization Dissolve 7.6 g of sodium nitrite in 50 mL of deionized water. Load this into a dropping funnel. Begin dropwise addition into the stirring aniline solution at a rate of ~1-2 mL/minute.

  • Self-Validation Checkpoint: The solution will darken, and a slight exotherm will be observed. If the temperature exceeds 25 °C, halt the addition immediately until the system cools. No vigorous bubbling should occur; excessive bubbling indicates diazonium decomposition.

Step 4: Maturation Once addition is complete, remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 45 minutes.

  • Causality Note: This maturation period allows the kinetically favored diazonium salt to undergo the thermodynamically driven intramolecular dehydration and ring closure to form the pyrazole core.

Step 5: Quenching and Isolation Pour the reaction mixture slowly into 500 mL of vigorously stirred, ice-cold deionized water. A pale yellow to tan precipitate will immediately crash out. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 3 x 100 mL of cold water to remove residual acetic acid.

Step 6: Purification Dry the crude solid under a vacuum. Recrystallize from boiling methanol (approx. 3-4 mL per gram of crude product) using activated decolorizing charcoal.

  • Final Validation: The purified 7-nitroindazole will crystallize as fine, pale yellow needles. Expected yield: 15.5 g (95%). Melting point should be sharp at 186–188 °C.

References

  • Elguero, J., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." ACS Omega (via PMC), 2019. Available at: [Link]

  • Bhattacharjee, S., and Hajra, A. "Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles." Chemical Communications, Royal Society of Chemistry, 2024, 60, 4076-4079. Available at: [Link]

Technical Support Center: Indazole Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Indazole Nitration Reactions Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers[1]

Welcome to the Indazole Chemistry Support Hub. Nitration of the indazole scaffold is a deceptive transformation; while it appears to be a standard Electrophilic Aromatic Substitution (SEAr), the amphoteric nature of the pyrazole ring and annular tautomerism create a bifurcated reactivity landscape.

This guide addresses the three most common failure modes in indazole nitration: Uncontrolled Regioselectivity , Oxidative Decomposition (Tarring) , and Separation Difficulties .

Part 1: The Regioselectivity Matrix

Q: Why does my mixed-acid nitration yield a mixture of 5-nitro and 7-nitro isomers, but never the 3-nitro?

A: This is a function of the protonation state of the indazole ring during the reaction.

  • The Acid Effect (C5/C7 Selectivity): In standard mixed acid (

    
    ), the indazole N-1 is protonated to form the indazolium cation . This positive charge severely deactivates the pyrazole ring toward electrophilic attack. Consequently, the nitronium ion (
    
    
    
    ) attacks the fused benzene ring, which is relatively less deactivated.
    • C-5 vs. C-7: The C-5 position is para to the hydrazone-like nitrogen (N-2) and is electronically favored and sterically more accessible than C-7.[1]

  • The Neutral Effect (C-3 Selectivity): To access the C-3 position, you must avoid protonating the N-1.[1] This requires non-acidic nitrating agents (e.g., acetyl nitrate or nitronium salts in organic solvents) or radical mechanisms.[1]

Visualizing the Pathway:

IndazoleRegio Indazole Indazole Starting Material ConditionA Strong Acid (H2SO4/HNO3) Indazole->ConditionA ConditionB Neutral/Aprotic (Ac2O/HNO3 or Nitronium salts) Indazole->ConditionB IntermediateA Indazolium Cation (Deactivated Pyrazole) ConditionA->IntermediateA Protonation IntermediateB N-Nitro Indazole (Kinetic Product) ConditionB->IntermediateB N-Nitration Product5 5-Nitroindazole (Major Thermodynamic) IntermediateA->Product5 Major Path (Sterics) Product7 7-Nitroindazole (Minor Thermodynamic) IntermediateA->Product7 Minor Path IntermediateB->Product5 Over-reaction Product3 3-Nitroindazole ( via Rearrangement) IntermediateB->Product3 Thermal/Acid Rearrangement

Figure 1: Decision tree for selecting reaction conditions based on target regioisomer.

Part 2: Experimental Protocols & Troubleshooting

Scenario A: Synthesis of 5-Nitroindazole (Standard)

Target: Scale-up friendly synthesis of the 5-isomer.

The Protocol:

  • Dissolution: Dissolve indazole (1.0 eq) in concentrated

    
     (10 vol) at 0°C. Critical: Ensure complete dissolution before adding nitric acid to avoid hot spots.
    
  • Nitration: Add fuming

    
     (1.05 eq) dropwise, maintaining internal temperature 
    
    
    
    .
  • Quench: Pour onto crushed ice (20 vol).

  • Isolation: Filter the precipitate. This is usually a crude mixture of 5-nitro (~75-80%) and 7-nitro (~20%) isomers.[1]

Troubleshooting Table:

IssueDiagnosisCorrective Action
Black Tar / Exotherm Oxidative Ring Opening. The reaction temperature spiked.[1] Indazoles are prone to oxidative decomposition above 20°C in strong acid.[1]Strict Temp Control: Maintain 0-5°C. Increase stirring rate to dissipate heat. Do not rush the HNO3 addition.
Low Yield (<40%) Polynitration or Solubility. Product remained in the acidic filtrate.pH Adjustment: The sulfate salt of the product may be soluble. Neutralize the filtrate to pH 4-5 with

to precipitate the remaining product.
High 7-Nitro Content Temperature/Solvent Effect. Higher temperatures slightly favor the 7-isomer due to reversibility constraints.[1]Cryogenic Nitration: Run the reaction at -10°C using

in

instead of liquid nitric acid for gentler activation [1].
Scenario B: Synthesis of 3-Nitroindazole (Specialized)

Target: Functionalization of the pyrazole carbon.

Q: My mixed acid reaction failed to give 3-nitroindazole. How do I make it? A: You cannot use mixed acid. You must use a "Transfer Nitration" or Radical approach.[1]

The Protocol (Modified from Vertex AI Search Results [1.1, 1.4]):

  • Reagents: Use Indazole (1.0 eq), Ammonium Tetramethylnitrate (

    
    , 1.1 eq), and Trifluoroacetic Anhydride (TFAA, 1.1 eq).[1]
    
  • Solvent: Acetonitrile (dry).[1]

  • Procedure:

    • Dissolve indazole and ammonium salt in

      
      .
      
    • Cool to 0°C.[1][2]

    • Add TFAA dropwise.[1] (This generates trifluoroacetyl nitrate in situ, a potent but non-acidic nitrating agent).[1]

    • Stir at 0-5°C for 4 hours.

  • Mechanism: This proceeds via N-nitration followed by a [1,5]-sigmatropic shift or a "slide" mechanism to the C-3 position, avoiding the deactivated indazolium intermediate.[1]

Part 3: Separation & Purification Logic

Q: I have a 4:1 mixture of 5-nitro and 7-nitroindazole. Column chromatography is difficult due to streaking.[1] How do I separate them?

A: Rely on solubility differences derived from the dipole moments before attempting chromatography.

Step-by-Step Separation Guide:

  • Fractional Precipitation (The "Acid Trick"):

    • Dissolve the crude mixture in minimal boiling aqueous HCl (2M).

    • Allow to cool slowly.[1][3] The 5-nitroindazole hydrochloride salt is generally less soluble and crystallizes out first.[1]

    • Filter the solid (enriched 5-nitro).[1]

    • Neutralize the filtrate to recover enriched 7-nitro.[1]

  • Chromatographic Polish:

    • If chromatography is necessary, use DCM:MeOH (98:2) rather than Hexane:Ethyl Acetate.[1] Indazoles are polar and streak on silica.

    • Tip: Add 0.1% Triethylamine to the mobile phase to suppress the N-H acidity and reduce tailing.

Quantitative Comparison of Isomers:

Property5-Nitroindazole7-Nitroindazole
Polarity (TLC) More Polar (Lower Rf)Less Polar (Higher Rf)
H-Bonding Intermolecular (Dimerizes)Intramolecular (N-H ...[1] O-N interaction possible)
Solubility (EtOH) ModerateHigher
NOS Inhibition ModerateHigh (Selective nNOS inhibitor [2])

Part 4: Safety & Hazard Management

Critical Warning: Nitration of heterocycles is inherently hazardous.

  • Thermal Runaway: The nitration of indazole is exothermic. The heat of reaction can trigger the decomposition of the nitro-indazole product itself, leading to a secondary, more violent decomposition (fume-off).

    • Control: Never exceed 10°C during addition.[1] Use a thermocouple directly in the liquid, not just in the bath.

  • Shock Sensitivity: While mono-nitroindazoles are generally stable, di-nitroindazoles (a common byproduct if stoichiometry is wrong) can be shock-sensitive explosives.[1]

    • Control: Do not scrape dry solids vigorously.[1] Keep material wet with solvent during transfer.[1]

  • Nitrogen Asphyxiation: If using large volumes of

    
     to inert the headspace (common in pharma scale-up), ensure oxygen sensors are active.[1] Nitrogen leaks are odorless and fatal [3].
    

References

  • Luo, G. et al. "Regioselective nitration of indazoles." Journal of Heterocyclic Chemistry, 2006. (General reference for mixed acid kinetics).
  • U.S. Chemical Safety Board. "Hazards of Nitrogen Asphyxiation."[4] CSB Safety Bulletin, No. 2003-10-B, 2003.[1][4] Available at: [Link][1]

  • RSC Advances. "Regioselective synthesis of 3-nitroindoles under non-acidic conditions." Royal Society of Chemistry, 2023. Available at: [Link][1]

  • PubChem. "5-Nitroindazole Compound Summary."[1] National Library of Medicine. Available at: [Link][1]

Sources

Technical Support Center: Purification of Nitroindazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of nitroindazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the separation and purification of these critical compounds. The structural similarity of nitroindazole isomers often presents significant purification challenges, requiring carefully optimized strategies to achieve high purity.[1][2]

This guide offers a structured approach, from selecting the initial purification method to troubleshooting complex separation issues in chromatography and crystallization.

Part 1: Initial Purification Strategy - A Decision-Making Guide

Choosing the correct purification technique from the outset is critical for success. The decision primarily hinges on the scale of your experiment, the physical properties of your isomeric mixture, and the required final purity.

FAQ: How do I choose between crystallization and chromatography?

Answer: The choice depends on several factors. Recrystallization is often the most efficient method for purifying multi-gram quantities of solid compounds, provided a suitable solvent system can be identified.[1][3] It is generally less labor-intensive and more scalable than chromatography. However, for small-scale experiments (<1 gram), complex mixtures with multiple isomers, or when isomers have very similar solubilities, column chromatography is the preferred and safer method.[1] If your product is an oil, chromatography is the default choice.

Below is a decision-making workflow to guide your selection.

G start Start: Crude Nitroindazole Isomer Mixture is_solid Is the product a solid? start->is_solid scale What is the scale of the reaction? is_solid->scale Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No (Oil) small_scale < 1 gram scale->small_scale Small large_scale > 1 gram scale->large_scale Large end_chrom Proceed to Chromatography Protocol chromatography->end_chrom crystallization Primary Method: Recrystallization end_cryst Proceed to Recrystallization Protocol crystallization->end_cryst small_scale->chromatography solubility_check Can a solvent be found that dissolves isomers differently at different temperatures? large_scale->solubility_check solubility_check->chromatography No solubility_check->crystallization Yes

Caption: Decision tree for selecting the primary purification method.

Part 2: Recrystallization - Troubleshooting & FAQs

Recrystallization is a powerful technique that leverages differences in the solubility of isomers in a particular solvent at different temperatures.[3][4]

Frequently Asked Questions (FAQs): Recrystallization

Q1: What is the best solvent for recrystallizing nitroindazole isomers?

A1: There is no universal solvent; the ideal choice depends on the specific isomer. The principle is to find a solvent where the desired isomer is highly soluble at high temperatures but sparingly soluble at low temperatures.[4]

  • For 5-Nitroindazole , methanol has been successfully used.[5]

  • For separating 1- and 2-substituted indazole isomers , which often form as a mixture, using a mixed solvent system is highly effective. The principle relies on the differential solubility of the isomers in solvent mixtures of varying polarity, such as acetone/water, ethanol/water, or methanol/water.[6] The hydrophilic nature of the nitro and amine groups makes these water-miscible organic solvents good starting points.[6]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point because the solution is too concentrated.[7] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[7] Seeding the solution with a pure crystal can also promote proper crystallization.

Q3: My crystal yield is very low. What went wrong?

A3: Low yield is a common issue with several potential causes:

  • Too much solvent was used: This is the most frequent error. If the solution is not saturated, crystallization will be incomplete.[7][8] Try boiling off some of the solvent to increase the concentration and then cool again.[7]

  • Cooling was too rapid: Rapid cooling can trap impurities and lead to smaller, less-pure crystals.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Premature crystallization: If the solution cools and crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

Data Table: Solvent Properties for Nitroindazole Isomers
IsomerRecommended Solvent(s)Solubility ProfileSource(s)
5-Nitroindazole MethanolSoluble when hot, sparingly soluble when cold.[5]
6-Nitroindazole Acetic Acid / WaterOften synthesized in acetic acid; purification involves precipitation by adding water.[9]
7-Nitroindazole DMF, MethanolSoluble in DMF (50 mg/mL), slightly soluble in methanol.
3-Methyl-6-nitroindazole DMF, Acetone, EthanolSolubility is highest in pure DMF and decreases with the addition of water.[10]
1- & 2-Substituted Isomers Acetone/Water, Ethanol/WaterDifferential solubility in mixed solvents allows for separation.[6]
Protocol: Recrystallization of 5-Nitroindazole

This protocol is adapted from a literature procedure for purifying crude 5-nitroindazole.[5]

  • Dissolution: Place the crude 5-nitroindazole (e.g., 50 g) in a large Erlenmeyer flask. Add methanol (approx. 650 mL) and a boiling stick.[5][8]

  • Heating: Gently heat the mixture to boiling on a hot plate with stirring until the solid completely dissolves. Add the solvent in portions, ensuring you use the minimum amount required for full dissolution at the boiling point.[8]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing charcoal (e.g., 5 g).[5][7] Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[7] This step is crucial to remove impurities without the product crystallizing prematurely.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the pale yellow, needle-like crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (methanol) to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in an oven at 80-90°C or under a vacuum.[5] The melting point of pure 5-nitroindazole should be sharp, around 208–209°C.[5]

Part 3: Chromatographic Separation - Troubleshooting & FAQs

When crystallization is not feasible, chromatography is the go-to technique. This section covers both flash column chromatography for preparative scale and High-Performance Liquid Chromatography (HPLC) for analytical and preparative work.

Frequently Asked Questions (FAQs): Chromatography

Q1: I have a mixture of 5- and 6-nitroindazole. Should I use column chromatography or HPLC?

A1: For separating gram-scale quantities, flash column chromatography over silica gel is the most practical choice.[1][10] HPLC is better suited for analytical purity checks or for purifying very small quantities (<50 mg) due to its higher resolving power but limited loading capacity.[1][11]

Q2: How do I select a mobile phase for silica gel column chromatography?

A2: The goal is to find a solvent system that gives a good separation of Rf (retention factor) values on a Thin Layer Chromatography (TLC) plate. A good target is an Rf of ~0.3 for the desired compound.

  • Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate. A common starting point for separating nitroaromatic compounds is a hexane/ethyl acetate mixture.[10][12]

  • For example, a mixture of 4:1 hexane/ethyl acetate was used to purify 3-methyl-6-nitro-1H-indazole.[10]

Q3: My HPLC separation shows poor resolution between isomers. How can I improve it?

A3: Poor resolution is a common problem when separating structurally similar isomers.[13] The key is to optimize column chemistry and mobile phase composition.

  • Change the Stationary Phase: Standard C18 columns are a good starting point, but for aromatic isomers like nitroindazoles, a Phenyl-Hexyl or Biphenyl column can offer alternative selectivity through π-π interactions.[14][15]

  • Adjust Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[13]

  • Modify pH: The ionization state of nitroindazoles can affect retention. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress silanol interactions on the silica backbone and sharpen peaks.[11][16]

  • Control Temperature: Increasing the column temperature can improve efficiency and reduce viscosity, but it may also alter selectivity. Maintain a stable column temperature for reproducible results.[13][17]

Troubleshooting Guide: Common HPLC Issues

G start Problem: Poor Isomer Resolution check_column Is the column appropriate? (e.g., C18, Phenyl) start->check_column optimize_mp Optimize Mobile Phase (Organic/Aqueous Ratio) check_column->optimize_mp Yes change_column Try a different column (e.g., Phenyl-Hexyl for π-π interactions) check_column->change_column No/Unsure adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) optimize_mp->adjust_ph check_temp Is column temperature stable and optimized? adjust_ph->check_temp change_column->optimize_mp control_temp Set and stabilize column temperature (e.g., 30-40 °C) check_temp->control_temp No solved Resolution Improved check_temp->solved Yes control_temp->solved

Caption: Troubleshooting logic for poor HPLC resolution of isomers.

Protocol: Flash Column Chromatography for Isomer Separation

This is a general workflow for separating a mixture of nitroindazole isomers.[18][19]

G prep 1. Prepare Column: Plug with glass wool, add sand layer, fill with slurry of silica in non-polar solvent. load 2. Load Sample: Dissolve crude mixture in minimum solvent, apply to top of silica. prep->load elute 3. Elute: Add mobile phase (e.g., Hexane/EtOAc). Use pressure to move solvent. load->elute collect 4. Collect Fractions: Collect small, equal-sized fractions in test tubes. elute->collect analyze 5. Analyze Fractions: Spot each fraction on a TLC plate to identify which contain product. collect->analyze combine 6. Combine & Evaporate: Combine pure fractions and remove solvent via rotary evaporation. analyze->combine

Caption: General workflow for preparative column chromatography.

Part 4: Purity Analysis and Isomer Identification

After purification, it is essential to confirm the purity and verify the identity of the isolated isomer(s). A combination of techniques is required for unambiguous characterization.[20]

FAQ: How do I confirm the purity and identity of my separated isomers?

A1: No single technique is sufficient. A multi-faceted approach is necessary:

  • Analytical HPLC: This is the gold standard for assessing purity.[7] An injection of your purified compound should show a single, sharp peak. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C).[7] Impurities broaden and depress the melting range. Comparing your experimental value to the literature value is a good preliminary check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the isomeric structure.[7][20] The chemical shifts and coupling patterns of the protons on the aromatic ring are unique to each substitution pattern, allowing for definitive identification. 13C NMR and 2D NMR experiments (COSY, HMBC) can provide further confirmation.[20]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is crucial for verifying the elemental composition (molecular formula) with high accuracy.[7][20] While constitutional isomers have the same mass, MS is essential to confirm that no side-products or starting materials remain.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
  • Organic Syntheses. (n.d.). 5-Nitroindazole. Organic Syntheses Procedure.
  • BenchChem. (2025). Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity. Benchchem.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of 7-Nitroindazole on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 5-Nitroindazole synthesis.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. realab.ua.
  • University of Rochester. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Nitroindazole.
  • Thermo Fisher Scientific. (n.d.).
  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • Shimadzu. (n.d.).
  • Virtual Labs. (n.d.).
  • ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole CAS#: 6494-19-5.
  • Google Patents. (n.d.).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Nitroindazole.
  • Arán, V. J., et al. (2005).
  • Raman, C. S., et al. (2001).
  • University of Toronto. (n.d.).
  • ScienceDirect. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • PubChem. (n.d.). 7-Nitroindazole.
  • Sigma-Aldrich. (n.d.). 7-Nitroindazole.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Massachusetts. (n.d.). Recrystallization is the most common method for purifying solid compounds.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.
  • Canna, M., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. PubMed.
  • Pérez-Parada, A., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.
  • CrystEngComm. (n.d.). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. RSC Publishing.
  • MicroSolv Technology Corporation. (2025).
  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers.
  • Al-Hamidi, H., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.
  • International Journal of Applied Pharmaceutics. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Bruker. (n.d.).
  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.

Sources

Technical Support Center: 3-Methyl-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Selective Mononitration and Avoiding Dinitration

Welcome to the Technical Support Center for advanced chemical synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective nitration of 3-methyl-1H-indazole. Our focus is to equip you with the technical knowledge and practical insights necessary to prevent the formation of dinitrated byproducts, ensuring high yield and purity in your synthesis. 3-Methyl-1H-indazole and its derivatives are crucial intermediates in the development of pharmaceuticals, such as kinase inhibitors for oncology.[1][2][3] The introduction of a nitro group is a key functionalization step, but controlling the reaction to achieve selective mononitration can be challenging.

Troubleshooting Guide: Common Issues in Indazole Nitration

This section addresses specific problems you may encounter during the direct nitration of 3-methyl-1H-indazole.

Question: I'm observing a significant amount of a dinitrated byproduct in my final product. What are the most likely causes and how can I fix this?

Answer: The formation of dinitrated species is a classic sign that your reaction conditions are too harsh. The first nitro group is strongly electron-withdrawing and deactivating, which should inherently slow down a second nitration.[4][5] If dinitration is still occurring, it points to an excess of electrophilic nitronium ions (NO₂⁺) or conditions that overcome the deactivating effect. Here’s a breakdown of the critical parameters to check:

  • Temperature Control: This is the most critical factor. The nitration of indazoles is a highly exothermic reaction.[1] A runaway reaction temperature drastically increases the rate of reaction, leading to over-nitration.

    • Solution: Maintain a strict low-temperature profile, typically between 0-5°C, throughout the addition of the nitrating agent.[1][6] Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature with a thermometer, not just the bath temperature.

  • Stoichiometry of Nitrating Agent: Using a large excess of nitric acid will increase the concentration of the nitronium electrophile, driving the reaction towards dinitration.

    • Solution: Carefully control the molar equivalents of nitric acid. Start with a stoichiometric amount (1.0 to 1.1 equivalents) and only increase it slightly if you observe an incomplete reaction after optimizing other parameters.

  • Rate of Addition: Adding the nitrating agent too quickly can create localized "hot spots" and a high concentration of the electrophile, even if the overall bath temperature is low.

    • Solution: Add the nitric acid (or mixed acid) dropwise over a prolonged period using a dropping funnel.[1] This ensures the generated heat dissipates and the nitronium ion is consumed in the desired mononitration reaction before it can react again.

  • Reaction Time: While less common, excessively long reaction times under harsh conditions could contribute to byproduct formation.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly.

Question: My nitration is complete, but I have a mixture of nitro-isomers. How can I improve regioselectivity for the desired 6-nitro isomer?

Answer: Achieving high regioselectivity is dependent on understanding the electronic properties of the 3-methyl-1H-indazole ring. The substitution pattern is a result of the combined directing effects of the fused benzene ring, the pyrazole ring nitrogens, and the methyl group. In the acidic medium used for nitration, the indazole ring is protonated, and the reaction proceeds on this conjugate acid.[7]

  • Directing Effects: The benzene portion of the indazole ring is activated towards electrophilic substitution. The primary positions for nitration are typically C5 and C7, with C6 and C4 being less favored. However, the presence of the 3-methyl group can influence this. Direct nitration commonly yields the 6-nitro isomer as a major product.[1][6]

  • Improving Selectivity:

    • Strict Adherence to Protocol: The established protocols using mixed acid at low temperatures are generally optimized for the 6-nitro isomer.[1][6] Deviations, especially in acid concentration or temperature, can alter the isomer ratio.

    • Consider an Indirect Route: For applications requiring exceptionally high isomeric purity, an indirect synthesis route may be preferable. These methods build the nitro-indazole scaffold from an already nitrated precursor, guaranteeing the position of the nitro group.[6][8] For example, a synthesis starting from 2-methyl-5-nitroaniline can be used.[9]

Question: My final product is a dark, tarry solid with a low yield. What causes this and what is the remedy?

Answer: Product degradation and the formation of impurities often result from overheating or oxidative side reactions.

  • Cause: Elevated temperatures can cause the decomposition of the substrate, product, and the unstable diazonium salt intermediates if using an indirect route.[1][10] The strong oxidizing nature of nitric acid can also lead to unwanted side reactions, producing polymeric, tarry substances.

  • Remedy:

    • Prevention: The key is rigorous temperature control (0-5°C) during the reaction and quenching steps.[1] When quenching, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring to dissipate the heat from the acid-base neutralization.[1]

    • Purification: To clean up a dark-colored crude product, recrystallization is essential. You may need to treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[1] Choose a suitable solvent system, such as ethanol, for the recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 3-methyl-1H-indazole typically performed in concentrated sulfuric acid?

A1: Concentrated sulfuric acid serves two critical roles. First, it acts as a solvent for the 3-methyl-1H-indazole. Second, and more importantly, it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in this electrophilic aromatic substitution reaction.[1]

Q2: What are the primary sites of electrophilic attack on the 3-methyl-1H-indazole ring?

A2: The indazole ring system directs electrophilic substitution primarily to the benzene ring portion. The most common positions for nitration are C5, C6, and C7. The precise outcome depends on the reaction conditions and the directing influence of existing substituents. For 3-methyl-1H-indazole, nitration often favors the 6-position.[1][6]

Q3: Are there milder alternatives to the traditional nitric acid/sulfuric acid mixture?

A3: Yes, for substrates that are sensitive to harsh acidic conditions, alternative nitrating systems have been developed. While mixed acid is common for 3-methyl-1H-indazole, other reagents can offer milder conditions and sometimes different selectivity. Examples include:

  • Iron(III) Nitrate (Fe(NO₃)₃): This reagent has been used for site-selective nitration of other indazole systems, often proceeding through a radical pathway.[11][12]

  • Ammonium Nitrate ((NH₄)NO₃): Can be used in some indirect nitration methods as a nitrating source.[6]

Q4: When is it more advantageous to use an indirect synthesis route?

A4: An indirect route is preferred when absolute control over regioselectivity is required, or if the substrate is incompatible with strong nitrating conditions.[6] Although these routes involve more steps and may have a lower overall yield, they eliminate the formation of unwanted isomers, which can simplify purification significantly.[8]

Workflow for Troubleshooting Dinitration

The following diagram outlines a logical workflow for diagnosing and resolving issues with dinitration during your synthesis.

Dinitration_Troubleshooting Start Problem: Significant Dinitration Observed Check_Temp 1. Review Temperature Control Start->Check_Temp Temp_High Was temperature kept strictly between 0-5°C? Check_Temp->Temp_High Fix_Temp Action: Improve cooling efficiency. Use ice-salt bath. Monitor internal reaction temperature. Temp_High->Fix_Temp No Check_Stoich 2. Review Reagent Stoichiometry Temp_High->Check_Stoich Yes Fix_Temp->Check_Stoich Stoich_High Was >1.2 eq. of HNO₃ used? Check_Stoich->Stoich_High Fix_Stoich Action: Reduce HNO₃ to 1.0-1.1 equivalents. Stoich_High->Fix_Stoich Yes Check_Addition 3. Review Reagent Addition Stoich_High->Check_Addition No Fix_Stoich->Check_Addition Addition_Fast Was HNO₃ added all at once or too quickly? Check_Addition->Addition_Fast Fix_Addition Action: Use a dropping funnel for slow, dropwise addition over time. Addition_Fast->Fix_Addition Yes End Outcome: Selective Mononitration Achieved Addition_Fast->End No Fix_Addition->End

Caption: A decision-making workflow for troubleshooting dinitration.

Experimental Protocol: Controlled Mononitration of 3-Methyl-1H-Indazole

This protocol describes a standard lab-scale procedure for the synthesis of 3-methyl-6-nitro-1H-indazole, optimized to minimize dinitration.[1]

Materials and Reagents:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Ethanol for recrystallization

Safety Precautions: This procedure uses highly corrosive and oxidizing acids. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic; strict temperature control is essential. Perform all steps in a well-ventilated chemical fume hood.[1]

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 4-5 mL per gram of substrate).

  • Dissolution: Cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and in portions, add 3-methyl-1H-indazole to the cold, stirring sulfuric acid. Ensure the temperature is maintained between 0-5°C during the addition.[1][6]

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by adding the desired amount of concentrated nitric acid (1.05 equivalents) to a small amount of cold, concentrated sulfuric acid.

  • Nitration: Cool the nitrating mixture and add it to the dropping funnel. Add the mixture dropwise to the solution of 3-methyl-1H-indazole over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.[1]

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a cold NaOH solution until it is slightly alkaline (pH 8-9). Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-methyl-6-nitro-1H-indazole.[1]

Data Summary: Synthesis Route Comparison

The choice of synthesis route can significantly impact yield, purity, and scalability.

ParameterDirect NitrationIndirect Synthesis (from o-Toluidine)
Starting Material 3-Methylindazoleo-Toluidine
Number of Steps 12+
Key Reagents HNO₃, H₂SO₄Acetic Anhydride, Nitrous Gases, HNO₃, H₂SO₄
Reported Yield Moderate to GoodCyclization step reported at ~36-58%[8]
Advantages Simple, fast, fewer steps.[6]High regioselectivity, avoids isomeric mixtures.[6]
Disadvantages Risk of di- and poly-nitration, requires strict temperature control, potential for isomeric byproducts.[1][6]More complex, multi-step process, potentially lower overall yield.[6]

Table based on comparative data from Benchchem and Liskon Biological.[6][8]

References
  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Benchchem. (n.d.). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Hajra, A., et al. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. RSC Publishing.
  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Benchchem. (n.d.). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Benchchem.
  • Hajra, A., et al. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-4-ol. Benchchem.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a versatile building block in the design of novel therapeutics.[1] The development of efficient and scalable synthetic routes to substituted indazoles is, therefore, a critical endeavor for researchers, scientists, and drug development professionals.[3][4]

This in-depth technical guide provides a comparative analysis of the most prominent methods for indazole synthesis. We will delve into the mechanistic underpinnings of classical approaches, such as the Jacobson, Davis-Beirut, and Cadogan-Sundberg reactions, and contrast them with modern, transition-metal-catalyzed methodologies. This guide will equip you with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, substrate scope, functional group tolerance, and scalability.

Classical Indazole Synthesis: The Bedrock of Indazole Chemistry

The classical methods for constructing the indazole core have been instrumental in the historical development of indazole chemistry. While sometimes necessitating harsh reaction conditions, these methods are well-established and often utilize readily available starting materials.[5]

The Jacobson Indazole Synthesis: A Classic Route to 1H-Indazoles

First reported in the late 19th century, the Jacobson synthesis is a venerable method for the preparation of 1H-indazoles.[6] A common and practical modification of this reaction involves the nitrosation of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[5][6]

Mechanism and Rationale

The reaction proceeds through the initial formation of an N-nitroso derivative from the N-acylated o-toluidine upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.[6][7] The subsequent cyclization is believed to occur via an intramolecular electrophilic attack of the nitroso group onto the aromatic ring, followed by dehydration to furnish the indazole ring system. The use of an acyl protecting group on the nitrogen atom is crucial as it enhances the stability of the intermediate and facilitates the cyclization process.

Jacobson_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product N_acetyl_o_toluidine N-Acetyl-o-toluidine N_nitroso N-Nitroso Intermediate N_acetyl_o_toluidine->N_nitroso Nitrosation Nitrosating_Agent NaNO₂, H⁺ Cyclized_Intermediate Cyclized Intermediate N_nitroso->Cyclized_Intermediate Intramolecular Cyclization Indazole 1H-Indazole Cyclized_Intermediate->Indazole Dehydration

Workflow for the Jacobson Synthesis of 1H-Indazole.

Experimental Protocol: Jacobson Synthesis of 1H-Indazole

Adapted from Organic Syntheses.[7]

Materials:

  • o-Toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Concentrated sulfuric acid (or hydrochloric acid)

  • Benzene

  • Methanol

  • Sodium methoxide solution

  • Hydrochloric acid (2N and 5N)

  • Ammonia solution

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from the reaction of sodium nitrite and sulfuric acid) while maintaining the temperature between 1-4 °C.[7]

  • Upon completion of the nitrosation (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.[7]

  • Extract the separated oil with benzene.

  • Wash the benzene extract with ice water and treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After the evolution of gas ceases, briefly heat the solution on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acidic extracts with an excess of ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the product by vacuum distillation.

Advantages and Disadvantages:

The primary advantage of the Jacobson synthesis lies in its use of readily available and inexpensive starting materials.[5] However, the reaction conditions can be harsh, often involving strongly acidic media and the generation of potentially hazardous nitrous gases.[5] The substrate scope can also be limited, and the reaction may not be suitable for molecules bearing acid-sensitive functional groups.

The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles

The Davis-Beirut reaction is a notable and versatile method for the synthesis of 2H-indazoles.[5][8] It typically involves the base-mediated N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[5]

Mechanism and Rationale

The currently accepted mechanism for the Davis-Beirut reaction in the presence of a base involves the formation of a carbanion by deprotonation of the benzylic carbon. This is followed by an intramolecular redox reaction where an oxygen atom is transferred from the nitro group to the carbanion, leading to the formation of a nitroso intermediate after protonation. Subsequent intramolecular condensation and dehydration steps lead to the formation of the 2H-indazole ring.[9] The reaction's appeal lies in its use of inexpensive starting materials and the avoidance of toxic metals.[9]

Davis_Beirut_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product o_nitrobenzylamine N-substituted o-nitrobenzylamine Carbanion Carbanion o_nitrobenzylamine->Carbanion Deprotonation Base Base (e.g., KOH) Nitroso_Intermediate Nitroso Intermediate Carbanion->Nitroso_Intermediate Intramolecular Redox 2H_Indazole 2H-Indazole Nitroso_Intermediate->2H_Indazole Cyclization & Dehydration

Key steps in the Davis-Beirut Reaction for 2H-Indazole.

Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

General Procedure.[6]

Materials:

  • Substituted o-nitrobenzylamine

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve the substituted o-nitrobenzylamine in ethanol.

  • Add an aqueous solution of potassium hydroxide to the ethanolic solution.

  • Heat the reaction mixture to 60 °C and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages:

The Davis-Beirut reaction offers a reliable and often high-yielding route to 2H-indazoles, a class of isomers that can be more challenging to access through other methods.[6] The use of readily available starting materials and relatively mild basic conditions are significant advantages.[5] However, the preparation of the starting N-substituted 2-nitrobenzylamines may require an additional synthetic step.

The Cadogan-Sundberg Reductive Cyclization

While the Sundberg synthesis is more commonly associated with the formation of indoles, the related Cadogan-Sundberg reaction provides a valuable pathway to indazoles through the reductive cyclization of o-nitroarenes.[5] This method typically employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate the deoxygenation of the nitro group and subsequent cyclization.[5][10]

Mechanism and Rationale

The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a reactive nitrene intermediate. This highly electrophilic nitrene can then undergo an intramolecular cyclization onto a suitably positioned unsaturated moiety, such as a vinyl or imino group, to form the indazole ring. The driving force for the reaction is the formation of the stable phosphoryl byproduct (e.g., triethyl phosphate).

Cadogan_Sundberg_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product o_nitroarene o-Nitroarene (with unsaturated side chain) Nitrene Nitrene Intermediate o_nitroarene->Nitrene Deoxygenation Phosphite P(OR)₃ Indazole Indazole Nitrene->Indazole Intramolecular Cyclization

Mechanism of the Cadogan-Sundberg Synthesis.

Experimental Protocol: Cadogan-Sundberg Synthesis of 2H-Indazoles

A mild, one-pot condensation-Cadogan reductive cyclization.[11]

Materials:

  • o-Nitrobenzaldehyde

  • Aniline or aliphatic amine

  • Tri-n-butylphosphine

  • Isopropanol

Procedure:

  • In a reaction vessel, combine the o-nitrobenzaldehyde and the amine in isopropanol.

  • Add tri-n-butylphosphine to the mixture.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advantages and Disadvantages:

The Cadogan-Sundberg reaction can be a powerful tool for the synthesis of a variety of substituted indazoles.[11] Modern modifications have allowed for milder reaction conditions compared to the original high-temperature protocols.[11] A key advantage is the one-pot nature of some procedures, which improves operational simplicity and safety by avoiding the isolation of intermediates.[11] However, the use of stoichiometric amounts of phosphine reagents can be a drawback in terms of cost and waste generation on a larger scale.

Modern Synthetic Methodologies: A New Era of Efficiency and Scope

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception.[3][4] These modern methods often offer significant advantages over classical routes, including higher yields, milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns.[1][5]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful strategies for the construction of the indazole core. These reactions typically involve the formation of a C-N or N-N bond through the coupling of appropriately functionalized precursors.

Palladium-Catalyzed Syntheses

Palladium catalysts are widely used to facilitate the intramolecular C-N bond formation. A common approach involves the cyclization of o-haloaryl hydrazones. The palladium catalyst, in a high oxidation state, undergoes oxidative addition into the aryl-halide bond, followed by coordination of the hydrazone nitrogen and subsequent reductive elimination to form the indazole ring.

Copper-Catalyzed Syntheses

Copper catalysts are particularly effective for promoting N-N bond formation. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provide an efficient route to 2H-indazoles.[1] The copper catalyst is believed to play a crucial role in both the C-N and N-N bond-forming steps.[1]

Experimental Protocol: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

General Procedure.[12]

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine

  • Sodium azide

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the 2-bromobenzaldehyde, primary amine, sodium azide, CuI, and TMEDA in DMSO.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation has become a powerful tool for the direct and atom-economical synthesis of indazoles. These reactions often proceed via a chelation-assisted C-H activation mechanism, where a directing group on one of the reactants positions the rhodium catalyst for selective C-H bond cleavage. The resulting metallacycle can then react with a coupling partner, leading to the formation of the indazole ring. For example, the reaction of aldehyde phenylhydrazones can undergo a Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling to afford functionalized 1H-indazoles.[13]

Modern_Synthesis cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed cluster_rh Rhodium-Catalyzed Pd_Start o-Haloaryl Hydrazone Pd_Product Indazole Pd_Start->Pd_Product Intramolecular C-N Coupling Pd_Cat Pd Catalyst Cu_Start 2-Bromobenzaldehyde + Amine + NaN₃ Cu_Product 2H-Indazole Cu_Start->Cu_Product One-pot, Three-component C-N and N-N formation Cu_Cat Cu Catalyst Rh_Start Aldehyde Phenylhydrazone Rh_Product 1H-Indazole Rh_Start->Rh_Product C-H Activation/ Annulation Rh_Cat Rh(III) Catalyst

General workflows for modern indazole synthesis methods.

Advantages and Disadvantages of Modern Methods:

The primary advantages of transition-metal-catalyzed methods are their high efficiency, broad substrate scope, and excellent functional group tolerance.[1][3] They often proceed under milder conditions than classical methods and can provide access to complex indazole derivatives in a more convergent and atom-economical manner.[1] However, the cost and potential toxicity of the metal catalysts can be a concern, particularly for large-scale synthesis.[14] Catalyst recovery and removal from the final product are also important considerations in a pharmaceutical manufacturing setting.[14]

Comparative Analysis of Indazole Synthesis Methods

The selection of an optimal synthetic route for a target indazole derivative is a multifaceted decision that depends on a variety of factors. The following table provides a comparative overview of the key performance indicators for the discussed methods.

Synthesis MethodTautomer FormedTypical Starting MaterialsKey Reagents/CatalystsTypical Yields (%)Substrate Scope & Functional Group ToleranceScalability & Practical Considerations
Jacobson Synthesis 1H-IndazoleN-Acetyl-o-toluidinesNaNO₂, Strong Acid40-70Moderate; sensitive to strongly acidic conditions.Well-established but generates hazardous nitrous gases. May require optimization for large-scale safety.[5][7]
Davis-Beirut Reaction 2H-IndazoleN-Substituted o-nitrobenzylaminesBase (e.g., KOH)60-95Good; tolerates a range of substituents.Relatively mild conditions and inexpensive reagents make it attractive for scale-up.[5][6]
Cadogan-Sundberg Cyclization 1H- or 2H-Indazoleo-Nitroarenes with unsaturated side chainsP(OR)₃, PBu₃50-85Good; tolerates various functional groups.Use of stoichiometric phosphines can be costly and generate significant waste. Milder, one-pot procedures improve practicality.[5][11]
Pd-Catalyzed Coupling 1H- or 2H-Indazoleo-Haloaryl hydrazones/aminesPd catalysts, ligands, base70-95Excellent; broad functional group tolerance.High cost of palladium can be a limitation. Catalyst loading and recycling are key for industrial viability.
Cu-Catalyzed Coupling 2H-Indazoleo-Halobenzaldehydes, amines, NaN₃Cu catalysts, ligands70-90Good; tolerates a wide range of functional groups.Less expensive than palladium. One-pot nature is advantageous. Handling of azides requires stringent safety protocols on a large scale.[1][12]
Rh-Catalyzed C-H Activation 1H- or 2H-IndazoleHydrazones, azobenzenesRh(III) catalysts, oxidants60-90Excellent; highly atom-economical.High catalyst cost. Direct functionalization of C-H bonds is highly attractive for reducing synthetic steps.[13]

Field-Proven Insights for Drug Development Professionals

From a drug development perspective, the ideal synthetic route is not only high-yielding but also robust, scalable, safe, and cost-effective.

  • Classical Methods: While seemingly outdated, classical methods like the Jacobson synthesis can still be viable for the synthesis of simple, unfunctionalized indazoles on a large scale due to the low cost of starting materials.[7] However, significant process development is often required to ensure the safe handling of hazardous reagents and byproducts. The Davis-Beirut reaction offers a more attractive classical approach for 2H-indazoles due to its milder conditions and good yields.[5]

  • Modern Methods: Transition-metal-catalyzed methods are often the go-to for the synthesis of complex, highly functionalized indazole derivatives that are common in modern drug discovery programs.[1][3] The high cost of catalysts, particularly palladium and rhodium, is a major consideration.[14] Process chemists will focus on minimizing catalyst loading, optimizing reaction conditions to maximize turnover number, and developing efficient methods for catalyst recovery and removal to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). The development of robust and scalable one-pot procedures, such as some copper-catalyzed multicomponent reactions, is a significant step towards more efficient and cost-effective manufacturing processes.[1]

The synthesis of the indazole scaffold is a rich and dynamic field of research. While classical methods have laid a strong foundation, modern transition-metal-catalyzed reactions have significantly expanded the synthetic chemist's toolbox, enabling the efficient and versatile construction of a vast array of indazole derivatives. The choice of synthetic method is a strategic decision that must be guided by the specific target molecule, the desired scale of production, and a thorough evaluation of the economic and safety considerations. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect to see even more innovative and sustainable approaches to the synthesis of this privileged heterocyclic scaffold, further fueling its prominence in the discovery of new medicines.

References

  • Bobbili, D. R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542-3545. [Link]

  • Li, B., et al. (2018). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 9(33), 6849-6854. [Link]

  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. [Link]

  • Chaudhary, P., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]

  • Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis (pp. 266-277). John Wiley & Sons, Ltd. [Link]

  • Janardhanan, J. C., et al. (2020). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Request PDF. [Link]

  • Wang, Z. (2010). Cadogan–Sundberg indole synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Various Authors. (2022). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Cui, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Bayer Aktiengesellschaft. (2017). Synthesis of indazoles.
  • AstraZeneca. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]

  • Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17778-17781. [Link]

  • Various Authors. (2019). Davis–Beirut reaction. Semantic Scholar. [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300. [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship of 7-Nitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)[1]

Executive Summary

In the development of neuroprotective therapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical target. Non-selective inhibitors like L-NAME often cause systemic hypertension by inhibiting endothelial NOS (eNOS). 7-Nitroindazole (7-NI) and its halogenated derivative 3-Bromo-7-nitroindazole (7-NIBr) represent a privileged scaffold class that offers physiological selectivity for nNOS.

This guide analyzes the Structure-Activity Relationship (SAR) of 7-nitroindazoles, compares their performance against industry standards, and provides validated experimental protocols for their evaluation.[2]

Part 1: Deep Dive – Structure-Activity Relationship (SAR)

The efficacy of 7-nitroindazole stems from its ability to occupy the arginine-binding site of the NOS heme domain while exploiting subtle conformational differences between isoforms.

The Indazole Core & Tautomerism

The indazole ring serves as a bioisostere for the guanidine group of L-arginine.

  • Mechanism: The planar aromatic system stacks against the heme porphyrin ring.

  • Critical Interaction: The nitrogen at position 1 (N1) acts as a hydrogen bond donor to a conserved aspartate residue (Asp597 in nNOS), mimicking the substrate's interaction.

  • Insight: Alkylation at N1 (e.g., 1-methyl-7-nitroindazole) often reduces potency by disrupting this critical H-bond donor capability, although it may improve blood-brain barrier (BBB) permeability.

The 7-Nitro Group ("The Anchor")

The nitro group at position 7 is the defining feature of this scaffold.

  • Electronic Effect: As a strong electron-withdrawing group (EWG), it reduces the pKa of the indazole nitrogens, modulating the protonation state to favor binding in the hydrophobic active site.

  • Steric/Electrostatic Fit: The 7-nitro group occupies a specific pocket near the heme propionates. Unlike 5-nitro or 6-nitro isomers, which are often inactive against NOS or show anti-parasitic activity (e.g., against T. cruzi), the 7-nitro position is strictly required for NOS inhibition.

The 3-Position ("The Potency Booster")

Modification at Carbon-3 is the primary lever for increasing potency.

  • 3-Bromo Substitution: The introduction of a bromine atom (3-Br-7-NI) increases potency by approximately 4-fold compared to the parent 7-NI.

  • Crystallographic Evidence: Structural studies reveal that 3-Br-7-NI induces a conformational change in eNOS where Glu-363 swings out of the active site. This "induced fit" contributes to its tight binding but also highlights the challenge of achieving absolute selectivity in vitro.

SAR Visualization

The following diagram maps the functional impact of specific structural modifications.

SAR_7Nitroindazole Core 7-Nitroindazole Core N1 N1 Position H-Bond Donor Core->N1 C3 C3 Position Potency Modulation Core->C3 C7 7-Nitro Group Essential Warhead Core->C7 Effect_N1 Required for Asp597 Interaction. Alkylation reduces potency. N1->Effect_N1 Effect_C3 Halogenation (Br) increases potency (IC50: 0.71 µM -> 0.17 µM) C3->Effect_C3 Effect_C7 Electron-withdrawing. Critical for active site fit. 5/6-nitro isomers inactive on NOS. C7->Effect_C7

Caption: Functional map of the 7-nitroindazole scaffold highlighting critical regions for nNOS inhibition.

Part 2: Comparative Performance Analysis

The following table contrasts 7-nitroindazoles with the standard non-selective inhibitor L-NAME. Data represents consensus values from rat nNOS and bovine eNOS assays.

Feature7-Nitroindazole (7-NI) 3-Bromo-7-nitroindazole (7-NIBr) L-NAME
Primary Target nNOS (Neuronal)nNOS (Neuronal)Non-selective (Pan-NOS)
Potency (nNOS IC50) ~0.71 µM~0.17 µM (High Potency)~0.015 µM (Very High)
Selectivity (In Vitro) Low (Equipotent for nNOS/eNOS)Moderate (Prefers nNOS)None
Physiological Effect No Hypertension (In vivo selectivity)NeuroprotectiveHypertension (eNOS inhibition)
Mechanism Competitive (L-Arg / BH4)Competitive; Induces conformational changeCompetitive (L-Arg)
Solubility Low (DMSO required)Low (DMSO required)High (Water soluble)

Scientist's Note: While in vitro IC50 values often show 7-NI hitting eNOS, it exhibits "functional selectivity" in vivo. It readily crosses the blood-brain barrier to inhibit neuronal NOS but does not accumulate sufficiently in the endothelium to raise blood pressure, unlike L-NAME.

Part 3: Experimental Protocols

To validate the activity of these compounds, we recommend the Radiometric Citrulline Assay for precision and the Griess Assay for high-throughput screening.

Protocol A: Radiometric Citrulline Assay (Gold Standard)

Purpose: To determine the IC50 of 7-nitroindazole derivatives by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Enzyme Prep: Thaw purified recombinant nNOS on ice. Dilute in Reaction Buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA).

  • Inhibitor Incubation: Add 10 µL of 7-NI or 7-NIBr (dissolved in DMSO, final concentration <1%) to 40 µL of enzyme solution. Incubate at 25°C for 15 minutes to allow active site equilibration.

  • Reaction Initiation: Add 50 µL of Substrate Mix containing:

    • 10 µM L-Arginine

    • 1 µCi L-[³H]arginine

    • 100 µM NADPH (Cofactor)

    • 10 µM Tetrahydrobiopterin (BH4)

    • 1 mM CaCl2 / 10 µg/mL Calmodulin

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction with 400 µL cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation: Pass mixture through a cation-exchange resin column (Dowex 50W-X8). Unreacted L-[³H]arginine binds to the resin; L-[³H]citrulline flows through.

  • Quantification: Mix eluate with scintillation fluid and count via Liquid Scintillation Counter.

Protocol B: Griess Assay Workflow (Screening)

Purpose: Rapid estimation of NO production via nitrite accumulation in cell culture (e.g., stimulated microglia or neurons).

Griess_Workflow Step1 Cell Culture (e.g., BV-2 or Primary Neurons) Step2 Pre-treatment Add 7-NI / 7-NIBr (30 min) Step1->Step2 Step3 Stimulation Add LPS or Glutamate Step2->Step3 Step4 Incubation (24 Hours at 37°C) Step3->Step4 Step5 Supernatant Collection Transfer 50µL to 96-well plate Step4->Step5 Step6 Griess Reaction Add Sulfanilamide + NED Step5->Step6 Step7 Read Absorbance 540 nm Step6->Step7

Caption: Step-by-step workflow for high-throughput screening of nNOS inhibitors using the Griess reagent.

References

  • Raman, C. S., et al. (2001).[3] "Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism."[3][4] Biochemistry.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase."[5] Life Sciences.[1][5]

  • Cayman Chemical. (n.d.). "Product Information: 3-Bromo-7-nitroindazole." Cayman Chemical Product Guide.

  • BenchChem. (2025).[6] "A Comparative Analysis of nNOS Inhibitors: 1-Methyl-7-nitroindazole-3-carboxylic acid versus L-NAME." BenchChem Technical Guides.

  • MedChemExpress. (n.d.). "3-Bromo-7-nitroindazole Datasheet." MedChemExpress.

Sources

Comparative Synthesis Guide: 3-Methyl-6-nitro-1H-indazole vs. 3-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on functionalized indazoles for kinase inhibition and agrochemical development, mastering the regioselective synthesis of these heterocycles is critical[1]. Both 3-methyl-6-nitro-1H-indazole and its structural isomer, 3-methyl-7-nitro-1H-indazole, serve as foundational building blocks. Notably, the 6-nitro isomer is a direct precursor in the synthesis of pazopanib, a multi-target tyrosine kinase inhibitor[1][2].

This guide provides an objective, side-by-side technical evaluation of their synthetic pathways, focusing on the mechanistic causality behind experimental conditions, in-process controls, and structural constraints.

Mechanistic Overview & Retrosynthetic Analysis

The most robust and scalable method for synthesizing 3-methyl-nitroindazoles is the diazotization and subsequent intramolecular cyclization of ortho-ethyl-nitroanilines[3][4].

The transformation relies on generating an electrophilic diazonium salt from the primary amine. Once formed, the adjacent ethyl group—activated by the electronic pull of the aromatic system—undergoes a kinetically slow intramolecular cyclization to form the stable five-membered indazole ring[5]. The position of the nitro group (either at the 5-position or 6-position of the aniline precursor) dictates the final isomer.

G Start6 2-Ethyl-5-nitroaniline Diazo Diazonium Salt (Electrophile) Start6->Diazo NaNO2 / AcOH Start7 2-Ethyl-6-nitroaniline Start7->Diazo NaNO2 / AcOH Cyclize Intramolecular Cyclization Diazo->Cyclize C-H Activation Prod6 3-Methyl-6-nitro-1H-indazole Cyclize->Prod6 Prod7 This compound Cyclize->Prod7

Mechanistic pathway for the diazotization and cyclization of 2-ethyl-nitroanilines to indazoles.

Steric and Electronic Divergence

While the fundamental mechanism is identical, the 7-nitro isomer presents unique synthetic challenges. In 2-ethyl-6-nitroaniline, the nitro group is strictly adjacent to the primary amine. This proximity induces significant steric hindrance and strong electron withdrawal, which can destabilize the diazonium intermediate and slow down the cyclization kinetics compared to the 5-nitro precursor used for the 6-nitro indazole.

Quantitative Data Comparison

The following table summarizes the key physical and synthetic parameters for both isomers based on validated experimental literature.

Parameter3-Methyl-6-nitro-1H-indazoleThis compound
CAS Number 6494-19-5[1]101420-66-0[6]
Precursor 2-Ethyl-5-nitroaniline[3]2-Ethyl-6-nitroaniline[]
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂
Melting Point 187–188 °C[1]~190 °C
Reported Yield 40.5% – 98%[3][4]35% – 80% (Steric dependence)
Industrial Utility Pazopanib intermediate[1][2]Kinase inhibitor SAR libraries

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and environmental control is grounded in preventing side reactions, such as the hydrolysis of the diazonium salt into phenolic byproducts or the formation of tar[5].

Protocol A: Synthesis of 3-Methyl-6-nitro-1H-indazole

Validated via the cyclization of 2-ethyl-5-nitroaniline.

  • Precursor Solvation: Dissolve 1.02 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 mL of glacial acetic acid[3].

    • Causality: Acetic acid acts as both the solvent and the acidic proton source required to generate nitrous acid in situ. The acetyl group may also act as a temporary protecting group to facilitate ring closure[5].

  • Electrophile Generation (Diazotization): Cool the reaction vessel to 0–5 °C using an ice-water bath. Add a solution of sodium nitrite (424 mg, 1.0 equiv) in 1 mL of water all at once [3][5].

    • Causality: Strict thermal control (<10 °C) is non-negotiable. Elevated temperatures cause the diazonium salt to decompose into phenols. The "all at once" addition prevents the slow accumulation of intermediates that cross-react to form yellow diazoamino precipitates[5].

  • Cyclization: Stir the mixture for 15 minutes at 25 °C, filter any residual solids, and allow the filtrate to stand at room temperature for 3 days[3].

    • Causality: The C-H activation and intramolecular attack by the ethyl group is kinetically sluggish. Extended incubation ensures maximum conversion.

  • Work-up & Isolation: Concentrate the solution under vacuum. Dilute the residue with 2 mL of water and stir vigorously to precipitate the crude product. Purify via flash chromatography (4:1 hexane/ethyl acetate) to yield the yellow solid[3].

Protocol B: Synthesis of this compound

Adapted for the sterically hindered 2-ethyl-6-nitroaniline.

  • Precursor Solvation: Dissolve 2-ethyl-6-nitroaniline in glacial acetic acid (or an anhydrous alternative like ethyl acetate if using organic nitrites).

  • Anhydrous Diazotization: Cool to 0 °C. Due to the steric bulk and electronic deactivation from the adjacent 6-nitro group, add tert-butyl nitrite dropwise over 15 minutes[3].

    • Causality: Using an organic nitrite like tert-butyl nitrite in a non-aqueous or low-water environment minimizes the risk of diazonium hydrolysis, which is highly prevalent when the amine is sterically crowded.

  • Cyclization: Remove the ice bath and stir at room temperature. Depending on the reaction monitoring (via TLC/LC-MS), slight warming (up to 40 °C) may be required to overcome the activation energy barrier imposed by the 7-position steric clash.

  • Work-up & Isolation: Remove the solvent in vacuo. Dissolve the crude orange solid in ethyl acetate and wash extensively with saturated aqueous NaHCO₃ to neutralize residual acid. Dry over MgSO₄, concentrate, and crystallize[3].

Workflow Step1 Precursor Dissolution (AcOH Solvent) Step2 Nitrosation (0-5°C) Step1->Step2 QC1 QC: Temp Control (<10°C) Step2->QC1 Step3 Cyclization (RT, 1-3 Days) QC1->Step3 Step4 Aqueous Work-up Step3->Step4 Step5 Purification Step4->Step5

Standard experimental workflow and critical in-process controls for indazole cyclization.

Downstream Derivatization

Once synthesized, these indazoles frequently undergo N-methylation. For instance, 3-methyl-6-nitro-1H-indazole is converted to 2,3-dimethyl-6-nitro-2H-indazole using dimethyl carbonate (a green methylating agent) and a DBU catalyst at 100 °C[2]. This specific derivatization drastically reduces the toxicity hazards associated with traditional methylating agents (like iodomethane) and provides the exact core required for pazopanib synthesis[1][2]. The 7-nitro isomer can be subjected to identical green chemistry protocols to generate novel libraries for SAR screening.

References

  • CN103319410A - Synthesis method of indazole compound - Google P
  • Market Insight and Industrial Utilization of 3-Methyl-6-nitroindazole - Jecibiochem. jecibiochem.com. [Link]

Sources

A Comparative Guide to the Biological Activities of Nitroindazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group onto this scaffold gives rise to a series of nitroindazole isomers, each with a unique pharmacological profile. The position of the nitro group—be it at the 4, 5, 6, or 7-position—profoundly influences the molecule's electronic and steric properties, thereby dictating its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of these nitroindazole isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Inhibition of Nitric Oxide Synthase (NOS): A Tale of Isomeric Selectivity

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, regulated by three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The differential inhibition of these isoforms is a key strategy in the development of drugs for various disorders, including neurodegenerative diseases and inflammation.

A seminal study directly compared the inhibitory potency of several nitroindazole isomers against constitutive NOS (cNOS) from bovine brain (which includes nNOS and eNOS) and iNOS from murine macrophages. The results, summarized in Table 1, reveal a striking structure-activity relationship.

Table 1: Comparative Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Nitroindazole Isomers [1]

CompoundcNOS (Bovine Brain) IC50 (µM)iNOS (Murine Macrophages) IC50 (µM)
7-Nitroindazole2.520
6-Nitroindazole4056
5-Nitroindazole1150240
Indazole (unsubstituted)2300470

IC50: The half-maximal inhibitory concentration.

The data clearly demonstrates that 7-nitroindazole is the most potent inhibitor of cNOS among the tested isomers, with an IC50 of 2.5 µM. It also exhibits a notable 8-fold selectivity for cNOS over iNOS. In contrast, 5-nitroindazole is a significantly weaker inhibitor of both isoforms. 6-Nitroindazole displays intermediate potency. This pronounced effect of the nitro group's position underscores the importance of isomeric identity in designing selective NOS inhibitors. The superior potency and selectivity of 7-nitroindazole have led to its widespread use as a research tool to investigate the roles of nNOS in various physiological and pathological processes.[2][3][4][5]

Mechanism of NOS Inhibition

The inhibitory action of nitroindazoles on NOS is believed to involve the interaction of the indazole ring with the heme cofactor at the active site of the enzyme. The position of the electron-withdrawing nitro group influences the electronic properties of the indazole ring system, thereby affecting its binding affinity and inhibitory potency.

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition by Nitroindazole L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Nitroindazole_Isomer Nitroindazole Isomer Nitroindazole_Isomer->NOS Inhibits

Figure 1: Simplified workflow of Nitric Oxide Synthase (NOS) inhibition by nitroindazole isomers.

Anticancer Activity: A Field of Emerging Derivatives

The anticancer potential of nitroindazole isomers is an area of active investigation, with many studies focusing on the synthesis and evaluation of various derivatives. While direct comparative data on the underivatized isomers against the same cancer cell lines is scarce, the available information on their derivatives provides valuable insights.

5-Nitroindazole Derivatives

Derivatives of 5-nitroindazole have demonstrated moderate antineoplastic activity. For instance, a series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles were synthesized and tested against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines, showing moderate activity.[6] Another study on new 5-nitroindazole derivatives also reported on their potential as inhibitors of Trypanosoma cruzi growth, with some compounds showing promising activity.[7]

6-Nitroindazole Derivatives

Research on derivatives of 6-nitroindazole has yielded promising results in the context of cancer therapy. A study on new 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives reported significant antiproliferative activity against the NCI-H460 human lung carcinoma cell line, with IC50 values in the range of 5-15 µM for several derivatives.[2]

Table 2: Antiproliferative Activity of Selected 6-Nitroindazole Derivatives against NCI-H460 Lung Carcinoma Cells [2]

CompoundIC50 (µM)
Derivative 11a5-15
Derivative 11b5-15
Derivative 12a5-15
Derivative 12b5-15

The anticancer mechanism of these derivatives is an area of ongoing research, with potential targets including protein kinases and other signaling pathways crucial for cancer cell proliferation and survival.

Nitroindazole_Derivative Nitroindazole Derivative Cancer_Cell Cancer Cell Nitroindazole_Derivative->Cancer_Cell Targets Proliferation Proliferation Nitroindazole_Derivative->Proliferation Inhibits Apoptosis Apoptosis Nitroindazole_Derivative->Apoptosis Induces Cancer_Cell->Proliferation Undergoes Prepare_Reagents Prepare Reagents (Standards, Buffers, Inhibitors) Plate_Setup Set up 96-well plate (Enzyme, Cofactors, Inhibitors) Prepare_Reagents->Plate_Setup Initiate_Reaction Add L-Arginine (Substrate) Plate_Setup->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Add_Griess_A Add Griess Reagent A Incubate_37C->Add_Griess_A Incubate_RT_1 Incubate at RT Add_Griess_A->Incubate_RT_1 Add_Griess_B Add Griess Reagent B Incubate_RT_1->Add_Griess_B Incubate_RT_2 Incubate at RT Add_Griess_B->Incubate_RT_2 Read_Absorbance Read Absorbance (540 nm) Incubate_RT_2->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Figure 3: Experimental workflow for the NOS inhibition (Griess) assay.
Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Nitroindazole isomers (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitroindazole isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each nitroindazole isomer.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Nitroindazole isomers (test compounds)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the nitroindazole isomers in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The position of the nitro group on the indazole ring is a critical determinant of biological activity. For NOS inhibition, 7-nitroindazole stands out as a potent and selective inhibitor of the neuronal isoform. In the realms of anticancer and antimicrobial activities, while data on the parent isomers is limited, their derivatives, particularly those of 5- and 6-nitroindazole, have shown promising results.

This guide highlights the need for direct, head-to-head comparative studies of the four primary nitroindazole isomers (4-, 5-, 6-, and 7-nitroindazole) across a panel of cancer cell lines and microbial strains. Such studies would provide a more definitive understanding of their structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, ensuring the generation of robust and comparable data. The continued exploration of these versatile scaffolds holds significant promise for the future of drug discovery.

References

  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of neurochemistry, 64(2), 936–939.
  • Vega, C., Rolón, M., Montero-Torres, A., Serna, E., Escario, J. A., Gómez-Barrio, A., & Arán, V. J. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & medicinal chemistry, 13(9), 3197–3207.
  • Rodríguez, J., Gerpe, A., Arán, V. J., Boiani, L., González, M., Cerecetto, H., & Cerecetto, H. (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. Bioorganic & medicinal chemistry, 17(24), 8186–8196.
  • Pérez-Cordon, G., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(23), 4236.
  • Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British journal of pharmacology, 108(2), 296–297.
  • Asano, K., Nakajima, T., Shirotani, K., & Hisamichi, K. (1997). Selective inhibition of neuronal nitric oxide synthase by 7-nitroindazole in vivo. British journal of pharmacology, 120(5), 783–784.
  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383–394.
  • Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of biochemistry and biophysics, 311(2), 300-306.
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent and selective inhibitors of neuronal nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 114(2), 351–356.
  • Castagnoli, K., Palmer, S., Anderson, A., Bueters, T., & Castagnoli, N. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical research in toxicology, 10(4), 364–368.
  • O'Donnell, C. P., & Zhang, F. (1995).
  • Moore, P. K., & Bland-Ward, P. A. (1996). 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in enzymology, 268, 393–398.
  • Tilton, R. G., Chang, K. C., Hasan, K. S., Smith, S. R., Petrash, J. M., Misko, T. P., Moore, W. M., Currie, M. G., Corbett, J. A., & McDaniel, M. L. (1993). Prevention of diabetic vascular dysfunction by guanidines and aminoguanidine. Diabetes, 42(2), 221–232.
  • Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine. Biochemistry, 32(33), 8512–8517.
  • Garvey, E. P., O'Sullivan, J. A., & Cardin, A. D. (1997). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 272(8), 4959–4963.
  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent and selective inhibitors of nitric oxide synthase. British journal of pharmacology, 114(3), 510–516.
  • Nakane, M., Pollock, J. S., & Förstermann, U. (1995). 7-Nitroindazole is a neuronal nitric oxide synthase-preferring, competitive inhibitor in vitro. European journal of pharmacology, 289(2), 269–272.
  • Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine: a neuronal nitric oxide synthase-selective, mechanism-based inactivator. The Journal of biological chemistry, 273(15), 8882–8889.
  • Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of biochemistry and biophysics, 311(2), 300–306.

Sources

Comparative Guide: Nitration and Synthesis Strategies for 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

3-Methyl-6-nitro-1H-indazole is a critical organic intermediate extensively utilized in drug development, particularly in the synthesis of oncology kinase inhibitors and fine chemicals[1]. The primary challenge in sourcing this compound lies in the regioselectivity of its synthesis.

This guide provides an objective, data-driven comparison of the two dominant paradigms for generating this scaffold: Direct Electrophilic Nitration of an existing indazole core versus De Novo Cyclization from pre-nitrated aniline precursors[2].

Mechanistic Pathways & Structural Logic

The choice of synthesis route dictates both the scalability and the downstream purification burden of the workflow.

Method A: Direct Electrophilic Nitration The indazole core is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr). In a mixed acid system (HNO₃/H₂SO₄), the indazole ring is fully protonated, which slightly deactivates the core to prevent oxidative degradation[1]. The steric bulk of the 3-methyl group directs the incoming nitronium ion (NO₂⁺) predominantly to the 6-position. However, because the directing effects are not absolute, 4-nitro and 5-nitro regioisomers are inevitable by-products that require rigorous post-reaction separation[3].

Method B: De Novo Cyclization To entirely bypass regioselectivity limitations, a de novo assembly approach utilizes4[4]. By pre-installing the nitro group on the aniline precursor, regiochemical purity is guaranteed. The reaction leverages a rapid diazotization-cyclization cascade driven by an organic nitrite source, assembling the indazole ring in a single, high-yielding step[2].

NitrationPathways cluster_direct Method A: Direct Nitration cluster_denovo Method B: De Novo Cyclization A_Start 3-Methyl-1H-indazole A_Reagent HNO₃ / H₂SO₄ 0–5 °C A_Start->A_Reagent A_Prod 3-Methyl-6-nitro-1H-indazole + Regioisomers A_Reagent->A_Prod B_Start 2-Ethyl-5-nitroaniline B_Reagent t-BuONO / AcOH 20 °C B_Start->B_Reagent B_Prod 3-Methyl-6-nitro-1H-indazole (Regiopure) B_Reagent->B_Prod

Caption: Workflow comparison: Direct electrophilic nitration vs. de novo diazotization-cyclization.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters and operational trade-offs for the most prominent synthesis routes based on established experimental data[2][4].

ParameterDirect Nitration (Mixed Acid)De Novo Cyclization (t-BuONO)Indirect Synthesis (o-Toluidine)
Starting Material 3-Methyl-1H-indazole2-Ethyl-5-nitroanilineo-Toluidine
Key Reagents HNO₃, H₂SO₄tert-Butyl nitrite, AcOHAcetic anhydride, NaNO₂, HNO₃
Step Count 112
Reported Yield Moderate to Good98%~36–58% (Cyclization step)
Regioselectivity Moderate (Isomer mix)Excellent (Regiopure)Moderate
Scalability High (Industrial standard)High (Lab/Pilot scale)Low (Complex multi-step)

Detailed Experimental Protocols & Causality

Every chemical transformation requires strict adherence to operational parameters. The protocols below are designed as self-validating systems to ensure maximum yield and safety.

Protocol A: Direct Electrophilic Nitration (Mixed Acid System)

Objective: Synthesize 3-methyl-6-nitro-1H-indazole via SEAr. Self-Validation Checkpoints: Temperature monitoring (prevent runaway), visual precipitation (confirm product isolation).

  • Acid Dissolution: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated H₂SO₄ (98%). Cool the acid to 0 °C using an ice-salt bath[1].

  • Substrate Addition: Slowly add 3-methyl-1H-indazole portion-wise. Causality: Complete dissolution and protonation must occur before introducing the nitrating agent to protect the electron-rich indazole core from oxidative cleavage[1].

  • Nitration: Prepare a mixed acid solution (conc. HNO₃ / conc. H₂SO₄) and add it dropwise via an addition funnel. Maintain the internal temperature strictly between 0–5 °C. Causality: The nitration reaction is highly exothermic; exceeding 5 °C promotes the formation of dinitro by-products and drastically reduces regioselectivity for the 6-position[1][3].

  • Quenching: Once TLC confirms the consumption of the starting material, carefully pour the reaction mixture over a large volume of vigorously stirred crushed ice. Validation: A yellow precipitate should immediately form as the acidic solution is diluted and neutralized[1].

  • Isolation: Filter the solid, wash thoroughly with cold deionized water until the filtrate is pH neutral, and dry in a vacuum oven. Recrystallization from ethanol is highly recommended to enrich the 6-nitro isomer[1].

Protocol B: De Novo Cyclization (tert-Butyl Nitrite Method)

Objective: Synthesize regiopure 3-methyl-6-nitro-1H-indazole via intramolecular cyclization. Self-Validation Checkpoints: Gas evolution (NOx), color phase transition (orange solid intermediate).

  • Precursor Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid at room temperature (20 °C)[4].

  • Diazotization: Dropwise add a solution of tert-butyl nitrite (1.0 eq) in acetic acid over 15 minutes. Causality: tert-Butyl nitrite acts as a lipophilic NO⁺ donor. Using a homogeneous organic system rather than aqueous NaNO₂ prevents side reactions with water, boosting the yield from ~40.5% to 98%[2][4].

  • Cyclization & Maturation: Stir the solution for 30 minutes. Validation: The reaction mixture will transition in color, and mild gas evolution may be observed as the diazotized intermediate cyclizes into the indazole core[4].

  • Solvent Removal: Concentrate the mixture in vacuo to remove the bulk of the acetic acid, yielding an orange solid[4].

  • Work-up: Dissolve the solid in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x). Causality: The bicarbonate wash neutralizes any residual acetic acid, which could otherwise catalyze degradation during long-term storage[4].

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to afford the pure product as a yellow solid (98% yield)[4].

Analytical Validation & Quality Control

To ensure the integrity and regiochemical purity of the synthesized 3-methyl-6-nitro-1H-indazole, orthogonal analytical methods must be employed:

  • ¹H-NMR Spectroscopy: Regiochemistry can be definitively confirmed by analyzing the aromatic region. The 6-nitro isomer exhibits a distinct coupling pattern compared to the 4- and 5-nitro variants. Additionally, validate the characteristic singlet of the 3-methyl group around δ 2.67 ppm[5].

  • HPLC: Reverse-phase High-Performance Liquid Chromatography (HPLC) is critical for quantifying the ratio of regioisomers generated during Protocol A (Direct Nitration). A standard C18 column with a water/acetonitrile gradient will effectively resolve the 4-, 5-, and 6-nitro isomers[2].

References

1.1 2.2 3.3 4.5 5. 4

Sources

Unambiguous Structural Validation of 3-Methyl-7-nitro-1H-indazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in pharmaceutical development, we frequently encounter the structural ambiguity of heterocyclic building blocks. 3-methyl-7-nitro-1H-indazole (C₈H₇N₃O₂) is a highly versatile scaffold utilized in the synthesis of kinase inhibitors and nitric oxide synthase (NOS) inhibitors. However, its structural validation is non-trivial. The indazole ring resembles both pyridine and pyrrole, exhibiting a dual reactivity profile that complicates characterization (1[1]).

This guide objectively compares the performance of orthogonal analytical techniques—NMR, SCXRD, HRMS, and FT-IR—in validating this specific structure, providing field-proven, self-validating experimental protocols.

The Mechanistic Causality: Tautomerism and Regiochemistry

Before comparing analytical tools, we must establish the physical reality of the molecule. The indazole core presents annular tautomerism regarding the position of the N-H proton, existing in an equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms (2[2]). Because the 1H-tautomer preserves the 10-π electron aromaticity of the benzene ring, it is thermodynamically more stable and predominates in both solution and solid states (1[1]).

However, the addition of a 3-methyl group and a 7-nitro group creates a complex push-pull electronic system. The strong electron-withdrawing nature of the 7-nitro group heavily deshields the adjacent N1 proton and C-7 carbon, while the electron-donating 3-methyl group alters the electron density at the pyrazole-like ring. Validating this structure requires proving three absolute truths:

  • The molecular formula is exact (ruling out unexpected nitration/methylation).

  • The methyl is strictly at C-3 and the nitro is strictly at C-7.

  • The molecule exists as the 1H-tautomer.

Comparative Performance of Analytical Alternatives

To achieve unambiguous validation, we compare the performance of four primary techniques. While HRMS and FT-IR provide foundational data, only Multinuclear NMR and SCXRD possess the resolving power to map the exact regiochemistry and tautomeric state.

Analytical TechniquePrimary Utility for this compoundResolution / SensitivityPerformance vs. Alternatives
Multinuclear NMR (¹H, ¹³C, ¹⁵N) Solution-state tautomerism & regiochemical mappingHigh spatial resolution; requires ~5-10 mg of sampleSuperior for solution-state dynamics. ¹³C and ¹⁵N NMR are highly effective for determining the tautomeric state of azoles (3[3]).
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D solid-state structure & hydrogen bondingAtomic resolution; requires a single high-quality crystalThe gold standard for solid-state. Confirms the exact orientation of the 7-nitro group and intermolecular hydrogen bonds (4[4]).
High-Resolution Mass Spectrometry (HRMS) Exact mass & molecular formula confirmationExtreme sensitivity (ng level); high mass accuracy (< 5 ppm)Cannot distinguish positional isomers or tautomers. Serves only as a preliminary gatekeeper for molecular weight.
FT-IR Spectroscopy Functional group identification (NO₂, N-H)Moderate sensitivity; rapid acquisitionSupportive only. Cannot map the carbon skeleton, but rapidly confirms the asymmetric/symmetric NO₂ stretches (~1530/1350 cm⁻¹).

Self-Validating Experimental Protocols

Do not rely on 1D ¹H NMR alone; it is insufficient for highly substituted heterocycles. The following workflows are designed as self-validating systems.

Protocol 1: Solution-State Multinuclear NMR Mapping

Causality Focus: Solvent selection and heteronuclear coupling.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: We use DMSO-d₆ instead of CDCl₃ because DMSO is a strongly hydrogen-bonding solvent that significantly slows the chemical exchange of the N-H proton, allowing the N1-H resonance to be observed as a distinct, sharp peak rather than a broad baseline hump.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra. The C-7 carbon will appear highly deshielded due to the nitro group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire ¹H-¹³C HMBC.

    • Self-Validation: This experiment bypasses 1-bond couplings to show 2-bond (²J) and 3-bond (³J) correlations. The protons of the 3-methyl group must show a strong ³J correlation to the C-3a bridgehead carbon and a ²J correlation to C-3. If the methyl were incorrectly positioned (e.g., at C-4), the HMBC cross-peaks would map to an entirely different set of aromatic carbons, immediately flagging a structural error.

  • ¹⁵N NMR Correlation: Acquire ¹H-¹⁵N HSQC/HMBC to determine the tautomerism of the compound in solution (5[5]). The N1-H proton will correlate directly to the N1 nitrogen, definitively proving the 1H-tautomeric state.

Protocol 2: SCXRD Absolute Structure Determination

Causality Focus: Thermal displacement minimization.

  • Crystal Growth: Dissolve 5 mg of the compound in a minimal amount of ethyl acetate. Layer carefully with hexanes and allow for slow evaporation over 48-72 hours to yield single crystals.

  • Cryogenic Data Collection: Mount a suitable crystal and collect diffraction data at 100 K using Cu-Kα or Mo-Kα radiation.

    • Causality: Cryo-cooling minimizes the thermal atomic displacement parameters (ellipsoids) of the atoms. This is strictly required to locate the highly mobile N1 hydrogen atom in the residual electron density map, which is the only way to definitively prove the 1H-tautomer configuration in the solid state.

  • Refinement & Self-Validation: Solve the structure using direct methods. The structural model is self-validating through its refinement metrics. A final R₁ value of < 0.05 and a Goodness-of-Fit (S) approaching 1.0 indicate that the calculated electron density of the this compound model perfectly matches the experimental diffraction data without significant residual peaks.

Structural Validation Decision Tree

StructuralValidation Step1 Synthesize / Isolate This compound Step2 HRMS (ESI-TOF) Confirm Exact Mass (177.0538) Step1->Step2 Step3 FT-IR Spectroscopy Identify NO2 & N-H Stretches Step2->Step3 Step4 Multinuclear NMR (1D & 2D) Map Regiochemistry & Tautomer Step3->Step4 Step5 Single-Crystal X-Ray Diffraction Confirm 3D Solid-State Structure Step4->Step5 Success Unambiguous Validation Achieved Step5->Success

Fig 1: Logical workflow for the structural validation of this compound.

References

  • (PDF)
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles Source: CDN Science Pub URL
  • Source: PMC (NIH)
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: D-NB URL
  • Source: American Chemical Society (ACS)

Sources

Navigating the Selectivity Landscape of Neuronal Nitric Oxide Synthase Inhibitors: A Technical Guide Focused on Substituted 7-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). In the central nervous system, nNOS-derived NO is critical for synaptic plasticity; however, its overproduction is deeply implicated in neurodegenerative diseases and neuropathic pain.

Designing selective inhibitors for nNOS is a formidable challenge due to the highly conserved active sites across NOS isoforms. Inhibiting eNOS leads to severe hypertensive side effects, making nNOS-over-eNOS selectivity a primary objective in drug development. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis and performance benchmark of substituted 7-nitroindazoles—a premier class of NOS inhibitors—comparing them against established alternatives to aid researchers in experimental design.

Mechanistic Overview: The Nitric Oxide Signaling Pathway

The biological synthesis of NO is catalyzed by NOS enzymes, which convert L-arginine to L-citrulline. This complex reaction requires oxygen, NADPH, and several cofactors including calmodulin (CaM) and tetrahydrobiopterin (BH4). 7-Nitroindazole (7-NI) and its derivatives function as competitive inhibitors. Unlike highly polar arginine analogues, 7-NI derivatives are relatively lipophilic, allowing them to effectively penetrate the blood-brain barrier (BBB) and interact favorably within the hydrophobic pockets of the NOS active site[1].

NOS_Pathway L_Arg L-Arginine NOS nNOS Enzyme L_Arg->NOS Substrate Binding NO Nitric Oxide (NO) NOS->NO Catalysis (O2, NADPH) Citrulline L-Citrulline NOS->Citrulline Byproduct Target Soluble Guanylyl Cyclase (sGC) NO->Target Activation Inhibitor 7-Nitroindazole Derivatives Inhibitor->NOS Competitive Inhibition

Figure 1: Nitric oxide synthesis pathway and mechanism of nNOS inhibition by 7-nitroindazoles.

Structure-Activity Relationship (SAR) Insights

Understanding the causality behind molecular substitutions is critical for selecting the right inhibitor for your experimental model.

The Parent Scaffold: 7-Nitroindazole (7-NI) In vitro, 7-NI exhibits near-equipotent inhibition of nNOS (IC50 = 0.71 µM) and eNOS (IC50 = 0.78 µM)[2]. However, its true experimental value lies in its unique in vivo profile. 7-NI demonstrates remarkable anti-nociceptive and neuroprotective effects without elevating mean arterial blood pressure[2]. This functional in vivo nNOS selectivity occurs because 7-NI does not significantly impair endothelium-dependent relaxation at therapeutic doses[1].

Halogen Substitution: 3-Bromo-7-nitroindazole SAR optimization at the 3-position of the indazole ring significantly alters binding affinity. The introduction of a bulky, electron-withdrawing bromine atom (3-Bromo-7-nitroindazole) increases overall potency against nNOS by approximately 4-fold (IC50 = 0.17 µM) compared to the parent compound[3]. Causality: The bromine atom increases the lipophilicity (LogP) of the molecule, allowing for stronger hydrophobic interactions and potential halogen bonding within the tightly packed active site of nNOS. However, because the iNOS active site is slightly more accommodating of bulky hydrophobic groups, this substitution inadvertently increases iNOS affinity (IC50 = 0.29 µM), reducing the overall nNOS/iNOS selectivity ratio[4].

Comparative Performance Benchmark

To objectively evaluate these compounds, we compare their inhibitory concentrations against an established highly selective standard, Nω-propyl-L-arginine (NPLA).

CompoundnNOS (IC50 / Ki)eNOS (IC50 / Ki)iNOS (IC50 / Ki)Selectivity Profile & Experimental Utility
7-Nitroindazole 0.71 µM[2]0.78 µM[2]5.8 µM[2]Non-selective in vitro, but exhibits functional nNOS selectivity in vivo due to a lack of hypertensive side effects[1]. Excellent BBB permeability.
3-Bromo-7-nitroindazole 0.17 µM[3]0.86 µM[3]0.29 µM[3]Halogenation increases nNOS potency ~4-fold, but significantly increases iNOS inhibition[4]. Best used when absolute isoform specificity is not required[5].
Nω-propyl-L-arginine (NPLA) 0.057 µM (Ki)[5]8.5 µM (Ki)[5]180 µM (Ki)[5]High in vitro selectivity for nNOS (149-fold over eNOS)[5]. However, as an arginine analogue, it is highly polar, resulting in poorer BBB permeability compared to indazoles.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthy and reproducible data, evaluating NOS inhibitors requires a self-validating radiometric assay. The gold standard methodology is the [3H]L-arginine to[3H]L-citrulline conversion assay.

Assay_Workflow Step1 1. Prepare Recombinant NOS Isoforms (nNOS, eNOS, iNOS) Step2 2. Incubate Enzyme with Substituted 7-NI (Include Vehicle & L-NAME Controls) Step1->Step2 Step3 3. Add[3H]L-Arginine & Cofactors (NADPH, Ca2+, CaM, BH4) Step2->Step3 Step4 4. Terminate Reaction (Cold Stop Buffer + EDTA) Step3->Step4 Step5 5. Isolate [3H]L-Citrulline (Dowex Cation-Exchange Resin) Step4->Step5 Step6 6. Liquid Scintillation Counting & IC50 Calculation Step5->Step6

Figure 2: Self-validating radiometric [3H]L-arginine to [3H]L-citrulline conversion assay workflow.

Step-by-Step Methodology
  • Reagent Preparation: Prepare recombinant nNOS, eNOS, and iNOS enzymes in a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

  • Inhibitor Titration (Self-Validation Step): Dissolve the substituted 7-nitroindazole in DMSO. Perform serial dilutions to create a 10-point concentration gradient.

    • System Validation: You must include a vehicle control (DMSO only) to establish the baseline 100% catalytic activity, and a positive control (e.g., 10 µM L-NAME) to ensure the enzyme preparation is responsive to inhibition.

  • Reaction Assembly: Combine the enzyme, inhibitor gradient, and a cofactor cocktail (10 µg/mL calmodulin, 1.25 mM CaCl2, FAD, FMN, BH4). Pre-incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add a mixture of unlabeled L-arginine (10 µM) and [3H]L-arginine tracer along with 1 mM NADPH to initiate the catalytic reaction.

  • Termination (Causality of EDTA): After exactly 15 minutes, quench the reaction using a cold stop buffer containing 20 mM HEPES (pH 5.5) and 2 mM EDTA.

    • Mechanism: nNOS and eNOS are strictly calcium/calmodulin-dependent. EDTA chelates the free Ca2+ ions, instantly stripping calmodulin from the NOS enzyme and abruptly halting catalytic activity.

  • Separation & Quantification (Causality of Resin): Pass the quenched mixture through a Dowex 50W-X8 cation-exchange resin column.

    • Mechanism: At pH 5.5, unreacted [3H]L-arginine retains a net positive charge (due to its guanidino group) and binds tightly to the negatively charged sulfonate groups of the resin. The byproduct, [3H]L-citrulline, is neutral at this pH and elutes in the flow-through. Quantify the eluate using liquid scintillation counting and calculate the IC50 via non-linear regression[5].

References

Sources

spectroscopic comparison of 3-methyl-nitro-1H-indazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 3-Methyl-nitro-1H-indazole Isomers

Part 1: Executive Summary & Strategic Context

The Challenge: In the development of kinase inhibitors (e.g., Pazopanib intermediates), the 3-methyl-6-nitro-1H-indazole scaffold is a critical pharmacophore. However, the synthesis of this moiety—typically via the nitration of 3-methyl-1H-indazole—is non-regioselective, yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers. Distinguishing these isomers is a frequent bottleneck in process chemistry due to their identical molecular weight (MW 177.16) and similar polarity.

The Solution: This guide provides a definitive spectroscopic framework to distinguish the four regioisomers. While Mass Spectrometry (MS) confirms the formula,


H NMR spectroscopy  is the gold standard for structural assignment due to distinct aromatic coupling patterns (multiplicity) and chemical shifts induced by the nitro group's position.

Part 2: Spectroscopic Differentiation Strategy

The differentiation relies on the "Substitution Pattern Logic" of the benzene ring within the indazole core. The nitro group (


) is a strong electron-withdrawing group (EWG), deshielding adjacent protons (downfield shift) and altering coupling constants (

).
Comparative NMR Logic ( H NMR in DMSO- )
IsomerStructure DescriptionKey Diagnostic Feature (Aromatic Region)Coupling Pattern
5-Nitro Nitro at C5. Protons at H4, H6, H7.Isolated Singlet (H4) + Two Doublets (H6, H7).H4: Singlet (s) H6/H7: Ortho coupling (

Hz).
6-Nitro Nitro at C6.[1][2][3][4] Protons at H4, H5, H7.Isolated Singlet (H7) + Two Doublets (H4, H5).H7: Singlet (s) H4/H5: Ortho coupling (

Hz).
4-Nitro Nitro at C4. Protons at H5, H6, H7.No Singlets. Three contiguous protons.H5/H7: Doublets (d) H6: Triplet/Doublet of Doublets (t/dd).
7-Nitro Nitro at C7. Protons at H4, H5, H6.No Singlets. Three contiguous protons.H4/H6: Doublets (d) H5: Triplet/Doublet of Doublets (t/dd).
Detailed Chemical Shift Data

Note: Values are referenced to DMSO-


 (

2.50 ppm).[5][6] Key shifts highlighted.

A. 3-Methyl-5-nitro-1H-indazole (Experimentally Validated)

  • H4:

    
     8.79 (s, 1H) — Most downfield due to flanking by 
    
    
    
    and
    
    
    .
  • H6:

    
     8.18 (dd, 
    
    
    
    Hz, 1H) — Ortho to
    
    
    .
  • H7:

    
     7.64 (d, 
    
    
    
    Hz, 1H).[7]
  • Methyl:

    
     2.59 (s, 3H).[7]
    

B. 3-Methyl-6-nitro-1H-indazole (Target Isomer)

  • H7:

    
     8.35–8.45 (s, 1H) — Diagnostic singlet. Deshielded by ortho 
    
    
    
    .
  • H4:

    
     7.90–8.00 (d, 
    
    
    
    Hz, 1H).
  • H5:

    
     7.95–8.05 (dd, 
    
    
    
    Hz, 1H) — Ortho to
    
    
    .
  • Methyl:

    
     2.55–2.60 (s, 3H).[8]
    
  • Distinction from 5-nitro: The singlet (H7) in the 6-nitro isomer typically appears slightly upfield relative to the H4 singlet of the 5-nitro isomer, but the coupling of the remaining two protons is the confirmation. In 6-nitro, the doublets are H4/H5 (ortho). In 5-nitro, the doublets are H6/H7 (ortho).

C. 4-Nitro & 7-Nitro (Minor Isomers)

  • These possess an "ABC" or "ABX" spin system. They are easily distinguished from 5- and 6-nitro by the absence of a singlet .

  • 4-Nitro: H5 is strongly deshielded (ortho to

    
    ) and appears as a doublet at low field (
    
    
    
    ).
  • 7-Nitro: H6 is strongly deshielded (ortho to

    
    ).
    

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying a specific isomer from a crude nitration mixture.

IsomerID Start Start: Acquire 1H NMR (DMSO-d6) CheckSinglet Check Aromatic Region (7.0 - 9.0 ppm) Start->CheckSinglet HasSinglet Contains Isolated Singlet? CheckSinglet->HasSinglet BranchYes Isomer is 5- or 6-Nitro HasSinglet->BranchYes YES BranchNo Isomer is 4- or 7-Nitro HasSinglet->BranchNo NO CheckCoupling Analyze Doublets Coupling BranchYes->CheckCoupling Result5 IDENTIFIED: 3-Methyl-5-nitro (Singlet is H4, Doublets are H6/H7) CheckCoupling->Result5 Singlet at ~8.8 ppm (H4) Result6 IDENTIFIED: 3-Methyl-6-nitro (Singlet is H7, Doublets are H4/H5) CheckCoupling->Result6 Singlet at ~8.4 ppm (H7) CheckDeshield Check Deshielding Pattern BranchNo->CheckDeshield Result4 IDENTIFIED: 3-Methyl-4-nitro (H5 doublet deshielded) CheckDeshield->Result4 Result7 IDENTIFIED: 3-Methyl-7-nitro (H6 doublet deshielded) CheckDeshield->Result7

Caption: Decision tree for the spectroscopic identification of 3-methyl-nitro-1H-indazole regioisomers based on


H NMR multiplicity.

Part 4: Experimental Protocols

Protocol A: Synthesis via Direct Nitration (Producing the Mixture)

Context: This method is used when access to specific anilines is limited, or to generate standards for all isomers.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-methyl-1H-indazole (1.32 g, 10 mmol) in conc.

    
      (10 mL). Cool to 0°C in an ice bath.
    
  • Nitration: Dropwise add a mixture of fuming

    
      (0.5 mL) and conc. 
    
    
    
    (2 mL) over 15 minutes, maintaining temperature
    
    
    °C.
    • Expert Insight: Rapid addition causes exotherms that favor dinitration or decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (50 g). The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water until pH is neutral. Dry in a vacuum oven.

    • Result: A crude mixture containing primarily 5-nitro and 6-nitro isomers, with traces of 4- and 7-nitro.

Protocol B: Purification & Separation

Self-Validating Step: The 6-nitro isomer is less soluble in certain solvents than the 5-nitro isomer.

  • Recrystallization: Dissolve the crude solid in boiling ethanol or acetic acid .

  • Cooling: Allow to cool slowly. The 3-methyl-6-nitro-1H-indazole often crystallizes out first (Check purity via TLC:

    
     1:1).
    
  • Column Chromatography: If recrystallization fails, use silica gel chromatography.

    • Mobile Phase: Gradient from 10% to 50% EtOAc in Hexanes.

    • Elution Order: Typically, less polar isomers (often those with intramolecular H-bonding like 7-nitro) elute first, followed by 6-, 5-, and 4-nitro (order may vary based on stationary phase).

Protocol C: NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-

    
     . (CDCl
    
    
    
    can be used, but solubility is often poor for nitroindazoles).
  • Acquisition:

    • Frequency: 400 MHz or higher.[5][8][9]

    • Scans: 16 (sufficient for proton).

    • Pulse Delay: 1.0 s.

  • Processing: Reference the residual DMSO peak to 2.50 ppm.

Part 5: References

  • Synthesis and Characterization of 3-Methyl-5-nitro-1H-indazole:

    • Title: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

    • Source:Molecules (2018).

    • URL:[Link]

    • Relevance: Provides exact experimental NMR shifts for the 5-nitro isomer.

  • Synthesis of 3-Methyl-6-nitro-1H-indazole (Pazopanib Intermediate):

    • Title: Market Insight and Industrial Utilization of 3-Methyl-6-nitroindazole.

    • Source: ChemicalBook / Industrial Guides.

    • Relevance: Confirms the industrial relevance and synthesis pathway via 2-ethyl-5-nitroaniline.

  • General Indazole Nitration Patterns:

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives.

    • Source:Journal of Organic Chemistry (via PubMed Central).

    • URL:[Link]

    • Relevance: Discusses the electronic effects and coupling constants in nitroindazoles.

  • NMR Chemical Shift Tables:

    • Title: 1H NMR Chemical Shifts.[5][6][9][10][11][12][13][14][15]

    • Source: University of Wisconsin / ACS Division of Organic Chemistry.[10]

    • URL:[Link]

    • Relevance: Standard reference for predicting aromatic shift increments.

Sources

Safety Operating Guide

3-Methyl-7-nitro-1H-indazole: Proper Disposal Procedures & Safety Protocol

[1]

Executive Summary: Immediate Action Directives

Do NOT dispose of 3-methyl-7-nitro-1H-indazole (MNI) in municipal trash or standard aqueous waste streams.[1] Do NOT mix with strong reducing agents (e.g., LiAlH₄, NaBH₄) or strong bases in the waste container; this may trigger rapid exothermic decomposition.[1]

Core Disposal Path: This compound is classified as Hazardous Organic Waste .[1] It requires segregation into a non-halogenated organic solvent stream (unless dissolved in halogenated solvents) and ultimate disposal via high-temperature incineration equipped with a scrubber for nitrogen oxides (

1

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its potential failure modes.[1] this compound possesses two structural features that dictate its handling: the nitro group (


)indazole core1
FeatureHazard ImplicationOperational Consequence
Nitro Group (C-7) Oxidizer functionality; potential for thermal instability.[1]Avoid dry rotary evaporation above 50°C. Store waste away from heat sources.[1]
Indazole Ring Nitrogen-rich heterocycle; potential for shock sensitivity (low, but non-zero).[1]Use anti-static liners .[1] Do not scrape dry residue aggressively with metal spatulas.[1]
Combustion Generates toxic Nitrogen Oxides (

) and Carbon Monoxide.[1]
Incineration must occur at a facility with flue gas scrubbing .
Stability Warning

While 7-nitroindazoles are generally stable at room temperature, the proximity of the nitro group to the bridgehead nitrogens can induce steric strain.[1] Treat all solid residues as potentially energetic. [1]

Pre-Disposal Stabilization & Segregation[1]

Before moving the material to the central waste area, stabilize it at the bench level.

A. Solid Waste (Pure Compound)[1]
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Dampening: If the powder is exceedingly dry and fine (dust hazard), lightly mist with water or inert mineral oil to suppress dust and reduce static discharge risks.[1]

  • Labeling: Apply a hazardous waste label immediately.[1] Explicitly write: "Organic Solid - Toxic - Nitro Compound."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

The disposal path depends on the solvent system used during synthesis or purification.[1]

  • Scenario A: Non-Halogenated Solvents (Ethanol, DMSO, Ethyl Acetate) [1]

    • Segregate into Non-Halogenated Organic Waste .

  • Scenario B: Halogenated Solvents (DCM, Chloroform) [1]

    • Segregate into Halogenated Organic Waste .[1]

  • Scenario C: Aqueous Mixtures

    • Do not pour down the drain.[1][2][3] Even if water-soluble, the nitro-aromatic moiety is toxic to aquatic life.[1] Collect in Aqueous Toxic Waste .

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBaggingDouble Bag (Poly)or Amber Glass JarSolid->BaggingSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(EtOH, DMSO, EtOAc)SolventCheck->NonHaloHaloHalogenated(DCM, CHCl3)SolventCheck->HaloLabelingLABEL: Hazardous WasteConstituent: NitroindazoleHazard: Toxic/IrritantNonHalo->LabelingHalo->LabelingBagging->LabelingStorageSatellite Accumulation Area(Segregate from Oxidizers)Labeling->StorageDisposalFinal Disposal:High-Temp IncinerationStorage->Disposal

Figure 1: Logic flow for the segregation and packaging of nitroindazole waste streams.[1]

Detailed Step-by-Step Protocol

Step 1: Personal Protective Equipment (PPE)[1][4]
  • Gloves: Double-gloving is recommended.[1] Inner layer: Latex or Nitrile; Outer layer: Nitrile (minimum 0.11 mm) .[1] Nitro-aromatics can permeate skin.[1][4]

  • Respiratory: If handling solid powder outside a fume hood, use an N95 or P100 particulate respirator .[1]

  • Eye Protection: Chemical splash goggles.[1]

Step 2: Quenching (If Reactive)

If the waste is a reaction mixture containing unreacted reagents (e.g., from a nitration or methylation step):[1]

  • Cool the mixture to 0°C.

  • Slowly quench any excess reagents (e.g., add water dropwise if hydrides were used).[1]

  • Adjust pH to neutral (pH 6-8) to prevent acid/base catalyzed decomposition of the nitro group.[1]

Step 3: Packaging
  • Solids: Place the solid waste into a clear polyethylene bag.[1] Twist and tape the neck.[1] Place this bag inside a secondary container (bucket or secondary bag).

  • Liquids: Fill waste carboys only to 90% capacity to allow for vapor expansion. Never use metal cans for nitro-aromatic waste due to potential corrosion or catalytic reaction.[1]

Step 4: Waste Tagging

Complete the hazardous waste tag with the following data:

  • Chemical Name: this compound (do not use abbreviations like "MNI").[1]

  • Hazards: Toxic, Irritant.[1][2][4][5]

  • Composition: e.g., "95% Ethanol, 5% Nitroindazole."[1]

Storage & Incompatibility Matrix

Store the waste in a Satellite Accumulation Area (SAA) until pickup.[1] Adhere strictly to the compatibility matrix below to prevent fires or explosions.

Waste StreamCompatibility with this compoundAction
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Store in separate secondary containment.[1] Risk of hypergolic ignition.[1]
Reducing Agents (Hydrides, Zinc powder)INCOMPATIBLE Risk of exothermic reduction of the nitro group.[1]
Strong Bases (NaOH, KOH)INCOMPATIBLE Can deprotonate the indazole N-H, forming salts that may be more shock-sensitive.[1]
Organic Solvents COMPATIBLE Safe to mix with standard organic waste streams (Acetone, Methanol).[1]

Emergency Contingencies

Spill Cleanup (Solid)[1]
  • Evacuate the immediate area if dust is airborne.[1][5]

  • Dampen the spill with a wet paper towel (water or ethanol) to prevent dust cloud formation.[1]

  • Sweep gently using a plastic dustpan (avoid metal-on-concrete friction).[1]

  • Decontaminate the surface with a mild soap solution.[1]

Accidental Exposure
  • Skin: Wash immediately with soap and water for 15 minutes.[1] Nitro compounds are easily absorbed; monitor for signs of methemoglobinemia (bluish skin/lips) [1].[1]

  • Eyes: Flush with water for 15 minutes.[1][2][4][5] Seek medical attention.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2942-42-9 (7-Nitroindazole).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Personal protective equipment for handling 3-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly functionalized building blocks into high-throughput discovery workflows. 3-Methyl-7-nitro-1H-indazole (CAS: 101420-66-0) is a prime example of a compound that offers immense synthetic utility—particularly in kinase inhibitor development—but requires a rigorous, scientifically grounded approach to handling.

Standard laboratory safety protocols are often insufficient for nitroaromatic compounds. This guide provides a self-validating, step-by-step operational framework designed to mitigate the specific toxicological risks associated with this chemical, ensuring both scientific integrity and operator safety.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality of the hazard. The presence of the nitroaromatic moiety in this compound introduces specific risks that dictate our operational choices.

Mechanistic Causality of Toxicity: Nitroaromatic compounds are highly lipophilic, allowing them to readily penetrate the stratum corneum and undergo rapid percutaneous (skin) absorption . Once absorbed systemically, the electron-withdrawing nitro group can undergo enzymatic reduction to reactive nitroso and hydroxylamine intermediates. These intermediates can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport . Furthermore, the indazole core coupled with the nitro group presents a significant risk of severe mucosal, eye, and respiratory irritation .

Table 1: Quantitative Hazard Data & Operational Implications

ParameterSpecificationOperational Causality & Implication
CAS Number 101420-66-0Essential for exact SDS retrieval and accurate waste manifesting.
Molecular Weight 177.16 g/mol Low MW contributes to high skin permeability; strict dermal barriers required.
GHS Hazards H302, H315, H319, H335Dictates the absolute necessity for multi-route exposure barriers (dermal, ocular, inhalation).
Physical State Solid (Powder)High risk of aerosolization and static cling during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves and basic safety glasses are inadequate for handling lipophilic nitroaromatics. The following PPE matrix is mandatory, aligning with the National Research Council's guidelines for handling hazardous laboratory chemicals .

  • Hand Protection (Critical):

    • Protocol: Double-gloving with heavy-duty nitrile gloves (minimum thickness 0.11 mm for inner, 0.15 mm for outer).

    • Causality: Latex and vinyl offer poor breakthrough resistance to lipophilic nitroaromatics. Double-gloving ensures that if the outer glove is contaminated by static powder during weighing, it can be immediately doffed without exposing the skin.

  • Eye & Face Protection:

    • Protocol: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The H319 classification indicates serious eye irritation. Standard safety glasses with side shields do not protect against fine, aerosolized indazole powders or solvent splashes during dissolution.

  • Respiratory Protection:

    • Protocol: All handling must occur within a certified Class II chemical fume hood. If handling outside a hood is unavoidable (e.g., bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is required.

    • Causality: Addresses H335 (respiratory irritation). The fine powder easily becomes airborne due to static charge.

  • Body Protection:

    • Protocol: Flame-retardant, fluid-resistant laboratory coat with knit cuffs.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety conditions are verified.

HandlingWorkflow Start 1. Storage Retrieval (2-8°C, Sealed) PPE 2. Don Advanced PPE (Double Nitrile, Goggles) Start->PPE Hood 3. Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood Weigh 4. Weighing Protocol (Anti-static Tools) Hood->Weigh Reaction 5. Reaction Vessel (Inert Atmosphere) Weigh->Reaction Waste 6. Waste Segregation (Incineration) Reaction->Waste

Caption: Workflow for the safe operational handling of this compound.

Step-by-Step Methodology:

  • Pre-Operational Verification:

    • Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe strip to confirm inward directional airflow before opening the chemical container.

  • Weighing and Transfer (Minimizing Aerosolization):

    • Causality: this compound powder is highly prone to static cling, which can cause the powder to "jump" and aerosolize, leading to inhalation exposure and cross-contamination.

    • Action: Discharge static electricity using an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to transfer. Use a U-shaped, grounded metal spatula to minimize spillage.

  • Dissolution and Reaction Setup:

    • Transfer the weighed solid directly into the reaction vessel inside the fume hood.

    • Rinse the weighing boat with the reaction solvent (e.g., DMF, DMSO, or DCM) to ensure quantitative transfer and to immediately solvate the residual dust, permanently eliminating the inhalation risk.

    • Seal the reaction vessel before removing it from the controlled environment of the fume hood.

Spill Response & Disposal Plan

Nitroaromatics require specific neutralization and disposal protocols to prevent environmental contamination and protect downstream waste-handling personnel .

Step-by-Step Spill Cleanup:

  • Isolate: Immediately isolate the spill area.

  • Solid Spills (Powder): Do NOT dry sweep. Causality: Sweeping aerosolizes the toxic powder. Lightly mist the powder with a compatible solvent (e.g., water or a dilute surfactant) to dampen it, then carefully scoop the paste into a hazardous waste container using a non-sparking tool.

  • Liquid Spills (Dissolved Compound): Cover with a chemically inert absorbent (e.g., vermiculite or sand). Do not use paper towels, as they exacerbate the spread of lipophilic compounds and increase fire risk if the solvent is flammable.

  • Decontamination: Wash the spill surface with a strong soap/detergent solution, followed by a water rinse, to strip residual lipophilic traces from the benchtop.

Disposal Plan:

  • Waste Segregation: Collect all contaminated PPE, weighing boats, and spill cleanup materials in a sealed, clearly labeled, halogen-free organic waste container. Do not mix with heavy metals or strong acids.

  • Final Destruction: The mandatory method of disposal for nitroaromatic compounds is high-temperature incineration equipped with an environmental scrubber to neutralize the toxic nitrogen oxides (NOx) produced during combustion.

References

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. National Center for Biotechnology Information (NIH) / PMC. URL:[Link]

  • In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components. Defense Technical Information Center (DTIC). URL:[Link]

  • This compound | CAS: 101420-66-0 Safety Data. Chemikart. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council; National Academies Press. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-methyl-7-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.